Product packaging for Dansyl-tyr-val-gly(Cat. No.:)

Dansyl-tyr-val-gly

货号: B048499
分子量: 570.7 g/mol
InChI 键: VVDJIPURODAIDY-NVQXNPDNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Dansyl-tyr-val-gly is a specialized fluorogenic peptide substrate designed for the sensitive detection and kinetic analysis of proteolytic enzymes, particularly those with specificity for the -Tyr-Val-Gly- sequence. The compound incorporates a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) fluorophore group. In its intact state, the dansyl group exhibits fluorescence quenching. Upon specific enzymatic cleavage by a target protease, typically between the valine (Val) and glycine (Gly) residues, the dansyl group is liberated, resulting in a significant increase in fluorescence intensity. This property makes it an invaluable tool for the continuous, real-time monitoring of protease activity, enzyme kinetics, inhibitor screening, and enzyme purification in high-throughput assay formats. Researchers utilize this substrate to study a range of proteases, including certain aminopeptidases and endoproteases, providing critical insights into proteolytic pathways relevant to areas such as cancer biology, infectious diseases, and neurological disorders. Its high specificity and sensitivity enable precise measurements in complex biological matrices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H34N4O7S B048499 Dansyl-tyr-val-gly

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O7S/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35)/t22-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDJIPURODAIDY-NVQXNPDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biochemical Role of Dansyl-L-Tyrosyl-L-Valyl-Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Gaithersburg, MD – December 1, 2025 – Dansyl-L-Tyrosyl-L-Valyl-Glycine (Dansyl-Tyr-Val-Gly) is a synthetic, fluorescently labeled tripeptide that serves as a critical tool for researchers in the fields of biochemistry, neurobiology, and drug development. Its primary application lies in its function as a specific substrate for the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM), an essential enzyme in the biosynthesis of many peptide hormones and neurotransmitters. This guide provides an in-depth overview of the biochemical utility of this compound, including detailed experimental protocols and quantitative data for professionals in the life sciences.

Core Application: A Fluorescent Probe for Peptidylglycine α-Amidating Monooxygenase (PAM) Activity

This compound is intrinsically fluorescent due to the presence of the dansyl group. It is primarily employed as a substrate for Peptidylglycine α-amidating monooxygenase (PAM; EC 1.14.17.3).[1][2][3] PAM is a bifunctional enzyme that catalyzes the C-terminal amidation of glycine-extended peptides, a crucial post-translational modification for the biological activity of numerous peptide hormones and neuropeptides. The enzymatic reaction involves two sequential steps catalyzed by two distinct domains of PAM: Peptidylglycine α-hydroxylating monooxygenase (PHM) and Peptidyl-α-hydroxyglycine α-amidating lyase (PAL).

The use of this compound allows for the sensitive and continuous monitoring of PAM activity. The enzymatic conversion of this compound to its amidated product, Dansyl-Tyr-Val-NH₂, can be readily quantified, most commonly by high-performance liquid chromatography (HPLC) coupled with fluorescence detection.[1] This methodology enables the determination of enzyme kinetics, the screening of potential inhibitors, and the characterization of PAM activity in various biological samples.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the use of this compound in biochemical assays.

ParameterValueSource
Enzyme Peptidylglycine α-amidating monooxygenase (PAM)N/A
Substrate Dansyl-L-Tyrosyl-L-Valyl-GlycineN/A
Product Dansyl-L-Tyrosyl-L-ValinamideN/A

Table 1: Enzyme-Substrate System

ParameterValueConditionsSource
Km 3.5 µMEnzyme extract from bovine pituitary(Chikuma et al., 1991)[4]
Vmax 100 pmol/µg/hEnzyme extract from bovine pituitary(Chikuma et al., 1991)

Table 2: Kinetic Parameters of a Structurally Similar Dabsylated Substrate with PAM (Note: Data for this compound was not available in the searched literature; this data for a similar substrate is provided for reference.)

ParameterWavelengthSource
Excitation (λex) 335 nm(Jones et al., 1988)
Emission (λem) 522 nm(Jones et al., 1988)

Table 3: Fluorescence Spectroscopy Parameters for this compound and its Amidated Product

Experimental Protocols

Protocol 1: HPLC-Based Assay for PAM Activity

This protocol is adapted from the method described by Jones et al. (1988).

1. Reagents and Materials:

  • This compound (Substrate)
  • Peptidylglycine α-amidating monooxygenase (PAM) enzyme preparation
  • Assay Buffer: 50 mM MES, pH 6.0
  • Cofactors: 2 mM Ascorbic Acid, 1 µM CuSO₄
  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm)
  • Fluorescence detector
  • Mobile Phase: Isocratic elution with an appropriate mixture of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile) to achieve separation of substrate and product. The exact composition should be optimized for the specific column and system.
  • Quenching Solution: e.g., 1 M HCl

2. Enzyme Reaction: a. Prepare a reaction mixture containing Assay Buffer, cofactors, and the PAM enzyme preparation. b. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding this compound to a final concentration in the low micromolar range (e.g., 5-10 µM). d. Incubate for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range. e. Terminate the reaction by adding an equal volume of Quenching Solution.

3. HPLC Analysis: a. Inject a defined volume of the quenched reaction mixture onto the C18 column. b. Elute the substrate and product isocratically with the optimized mobile phase. c. Monitor the elution profile using a fluorescence detector set to an excitation wavelength of 335 nm and an emission wavelength of 522 nm. d. Quantify the peak areas corresponding to the substrate (this compound) and the product (Dansyl-Tyr-Val-NH₂). The amount of product formed is directly proportional to the PAM activity.

4. Data Analysis: a. Calculate the rate of product formation (e.g., in pmol/min/µg of enzyme). b. For kinetic studies, vary the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

PAM_Signaling_Pathway cluster_precursor Peptide Precursor Processing cluster_pam_reaction PAM-Catalyzed Amidation Prohormone Prohormone PC Prohormone Convertases Prohormone->PC Gly_extended_peptide Glycine-Extended Peptide PC->Gly_extended_peptide DTVG This compound (Substrate) PAM PAM (PHM + PAL domains) DTVG->PAM Amidated_product Dansyl-Tyr-Val-NH₂ (Amidated Product) PAM->Amidated_product Glyoxylate Glyoxylate PAM->Glyoxylate HPLC_Workflow Start Enzyme Reaction Mixture (Substrate + Product) Injection HPLC Injection Start->Injection Column C18 Reverse-Phase Column Injection->Column Separation Separation of Substrate and Product Column->Separation Detector Fluorescence Detector (Ex: 335 nm, Em: 522 nm) Separation->Detector Chromatogram Chromatogram (Peak Quantification) Detector->Chromatogram

References

An In-depth Technical Guide on the Mechanism of Action of Dansyl-tyr-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dansyl-tyr-val-gly (Dns-YVG) is a fluorescently labeled synthetic peptide that serves as a crucial tool for studying the mechanism and kinetics of Peptidylglycine alpha-amidating monooxygenase (PAM). PAM is a bifunctional enzyme essential for the post-translational modification and activation of numerous peptide hormones and neuropeptides. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the PAM enzyme, summarizing key quantitative data, outlining experimental protocols for its use, and visualizing the associated biochemical pathways.

Core Mechanism of Action

This compound acts as a substrate for the Peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain of the PAM enzyme.[1][2][3] The inherent fluorescence of the dansyl group allows for sensitive detection and quantification of the enzymatic reaction, making it a valuable reagent in biochemical assays.[1] The trifluoroacetate (B77799) (TFA) salt form of the peptide enhances its solubility and stability.

The primary biological role of this compound is to participate in the enzymatic reaction catalyzed by PAM, which is a key step in the biosynthesis of many bioactive peptides.[4] The enzyme facilitates the conversion of glycine-extended peptides into their biologically active amidated forms. The dansyl group allows researchers to monitor the kinetics of this reaction using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection.

Quantitative Data

SubstrateEnzymeK_m_ (μM)k_cat_ (s⁻¹)V_max_/K_m_ (M⁻¹s⁻¹)Notes
Ac-Tyr-Val-GlyPHM (Wild-Type)Modestly higher than WTLower than WT-Data from a study on Q272E/A variants of PHM.
D-Tyr-Val-GlyPAM-B7.0--Determined in the presence of 1.25 mM ascorbate.
N-dansyl-Tyr-Val-GlyPAM--Higher than N-dansyl-Tyr-Val-D-AlaThe Vmax/Km ratio for the D-Ala variant is 0.06 times that of the Gly variant.

Experimental Protocols

Peptidylglycine Monooxygenase (PHM) Activity Assay

This protocol is adapted from a study on the pre-steady-state reactivity of PHM.

Materials:

  • Purified PHM enzyme

  • This compound (dansyl-YVG) substrate

  • 100 mM MES buffer, pH 5.5

  • Catalase solution (6 mg/mL)

  • Copper sulfate (B86663) (CuSO₄) solution (5 µM)

  • Ascorbate solution (10 mM)

  • Trifluoroacetic acid (TFA) for quenching

  • HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

  • Prepare the reaction mixture in a water-jacketed cell at 37 °C. The 2 mL mixture should contain:

    • 100 mM MES buffer, pH 5.5

    • 200 µL of catalase solution

    • 5 µM copper sulfate

    • 10 mM ascorbate

    • 80 µM this compound substrate

  • Allow the reaction mixture to equilibrate for several minutes.

  • Initiate the reaction by adding 10-30 µL of the PHM enzyme solution (concentration may vary, typically 100-350 µM for mutant enzymes).

  • At various time points, quench the reaction by adding an equal volume of 8% TFA (final concentration 4%).

  • Analyze the quenched samples by HPLC.

HPLC Analysis
  • Column: C18 reverse-phase column

  • Detection: Fluorescence of the dansyl group.

  • Quantification: The substrate and the hydroxylated product are separated and quantified based on their retention times and fluorescence intensity.

Signaling Pathway and Experimental Workflow Visualization

Peptidylglycine alpha-Amidating Monooxygenase (PAM) Signaling Pathway

The following diagram illustrates the two-step enzymatic reaction catalyzed by the bifunctional PAM enzyme, for which this compound serves as a substrate for the first step.

PAM_Signaling_Pathway cluster_0 Peptidylglycine alpha-Hydroxylating Monooxygenase (PHM) Domain cluster_1 Peptidyl-α-hydroxyglycine alpha-Amidating Lyase (PAL) Domain Peptide_Gly This compound PHM_Reduced PHM (Cu⁺) Peptide_Gly->PHM_Reduced O2 O₂ O2->PHM_Reduced Ascorbate 2 Ascorbate (reductant) PHM_Enzyme PHM (Cu²⁺) Ascorbate->PHM_Enzyme 2e⁻ PHM_Enzyme->PHM_Reduced Hydroxylated_Intermediate Dansyl-Tyr-Val-α-hydroxyGlycine PHM_Reduced->Hydroxylated_Intermediate Hydroxylation PAL_Enzyme PAL Hydroxylated_Intermediate->PAL_Enzyme Amidated_Peptide Dansyl-Tyr-Val-NH₂ PAL_Enzyme->Amidated_Peptide Lyation Glyoxylate Glyoxylate PAL_Enzyme->Glyoxylate

Caption: The two-step reaction of the PAM enzyme.

Experimental Workflow for PHM Activity Assay

This diagram outlines the key steps in determining the activity of the PHM enzyme using this compound.

Experimental_Workflow start Start: Prepare Reaction Mixture add_enzyme Initiate Reaction: Add PHM Enzyme start->add_enzyme incubation Incubate at 37°C add_enzyme->incubation time_points Take Samples at Specific Time Points incubation->time_points quench Quench Reaction with TFA time_points->quench hplc Analyze by HPLC (Fluorescence Detection) quench->hplc quantify Quantify Substrate and Product hplc->quantify end End: Determine Enzyme Activity quantify->end

Caption: Workflow for PHM activity assay.

Logical Relationship of PAM Enzyme Components

This diagram illustrates the functional relationship between the different components involved in the PAM-catalyzed reaction.

Logical_Relationship cluster_inputs Inputs cluster_outputs Outputs PAM Peptidylglycine alpha-Amidating Monooxygenase (PAM) PHM Domain PAL Domain Products Dansyl-Tyr-Val-NH₂ Glyoxylate PAM->Products Substrate This compound Substrate->PAM Cofactors O₂ Ascorbate Cofactors->PAM

Caption: Functional components of the PAM reaction.

References

An In-depth Technical Guide to Dansyl-L-Tyrosyl-L-Valyl-L-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the fluorescent tripeptide, Dansyl-L-Tyrosyl-L-Valyl-L-Glycine (Dansyl-Tyr-Val-Gly). This document is intended for researchers, scientists, and drug development professionals working with peptide substrates, enzymatic assays, and fluorescent probes.

Core Properties

This compound is a synthetic peptide derivative that serves as a well-characterized substrate for the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). Its key feature is the N-terminal dansyl group, a fluorescent label that facilitates its detection and quantification in various biochemical assays.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₂₈H₃₄N₄O₇SN/A
Molecular Weight 570.66 g/mol [1][2]
CAS Number 113527-49-4[2]
Appearance SolidN/A
Solubility Soluble in DMSO.[3]
Storage Conditions Store as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, store at -80°C for 6 months or -20°C for 1 month.[2]
Spectral Properties

The fluorescence of this compound is conferred by the N-terminal 5-(Dimethylamino)naphthalene-1-sulfonyl (dansyl) group. The exact spectral characteristics can be influenced by the solvent environment.

PropertyValueNotes
Excitation Maximum (λex) ~335 nmTypical for dansyl conjugates.
Emission Maximum (λem) ~518 nmTypical for dansyl conjugates.
Fluorescence Quantum Yield (ΦF) 0.07 (in water) - 0.66 (in dioxane)Data for Dansyl glycine (B1666218); serves as an estimate.[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

This protocol outlines a general procedure for the manual solid-phase synthesis of this compound.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Val-OH

  • Fmoc-Tyr(tBu)-OH

  • Dansyl chloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the glycine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Valine Coupling:

    • In a separate vial, activate Fmoc-Val-OH by dissolving it with DIC and HOBt in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Wash the resin with DMF and DCM.

  • Tyrosine Coupling:

    • Repeat the Fmoc deprotection step as in step 2.

    • Activate Fmoc-Tyr(tBu)-OH with DIC and HOBt in DMF.

    • Add the activated tyrosine to the resin and react for 2 hours. Wash the resin.

  • Dansylation:

    • Repeat the Fmoc deprotection step.

    • Dissolve dansyl chloride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF and add to the resin. React in the dark for 2-4 hours.

    • Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.

  • Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

G Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_Val Couple Fmoc-Val-OH (DIC, HOBt) Deprotection1->Coupling_Val Deprotection2 Fmoc Deprotection Coupling_Val->Deprotection2 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotection2->Coupling_Tyr Deprotection3 Fmoc Deprotection Coupling_Tyr->Deprotection3 Dansylation Dansylation (Dansyl Chloride) Deprotection3->Dansylation Cleavage Cleavage from Resin (TFA/TIS/H2O) Dansylation->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide

Workflow for the solid-phase synthesis of this compound.

Experimental Protocol: HPLC Purification

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • UV detector (monitoring at 220 nm and/or the dansyl absorbance around 335 nm)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or a small amount of Mobile Phase B) and filter to remove any particulates.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 60% Mobile Phase B over 30-40 minutes. The optimal gradient should be determined empirically.

    • Monitor the elution profile and collect fractions corresponding to the major peak of the desired product.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final purified this compound as a fluffy powder.

Analytical Characterization

Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized peptide. Electrospray ionization (ESI) is a common technique for this purpose. The fragmentation pattern in MS/MS can provide sequence information. The dansyl group often yields characteristic fragment ions. For instance, fragmentation can lead to a prominent ion at m/z 234.0585, corresponding to the dansyl moiety, and an ion at m/z 170.0965, corresponding to the dimethylaminonaphthalene fragment.[5]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the peptide. 1H and 13C NMR spectra will show characteristic signals for the aromatic protons of the dansyl and tyrosine residues, as well as the aliphatic protons of the valine and glycine residues and the peptide backbone.

Biological Activity and Applications

This compound is primarily used as a fluorogenic substrate for peptidylglycine alpha-amidating monooxygenase (PAM; EC 1.14.17.3). PAM is a crucial enzyme in the biosynthesis of many peptide hormones and neurotransmitters, as it catalyzes the C-terminal amidation of glycine-extended precursors, a modification often essential for their biological activity.

Experimental Protocol: Enzymatic Assay for PAM

This protocol describes a general method for assaying PAM activity using this compound. The assay relies on the separation and quantification of the fluorescent substrate from the amidated product.

Materials:

  • Purified PAM enzyme or a biological sample containing PAM activity

  • This compound substrate

  • Assay buffer (e.g., MES or HEPES buffer, pH 6.0-7.0)

  • Cofactors: Ascorbic acid, Copper (CuSO₄)

  • Catalase

  • RP-HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ascorbic acid, CuSO₄, and catalase.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the PAM enzyme source.

    • At defined time points, add this compound to start the enzymatic conversion.

    • Incubate for a specific period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., TFA or HCl) or by heat inactivation.

  • HPLC Analysis:

    • Inject a portion of the quenched reaction mixture onto a C18 analytical column.

    • Separate the substrate (this compound) and the product (Dansyl-Tyr-Val-NH₂) using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Quantify the substrate and product using a fluorescence detector with excitation and emission wavelengths appropriate for the dansyl group.

  • Data Analysis: Calculate the enzyme activity based on the rate of product formation.

G Substrate This compound Enzyme PAM Enzyme (+ Ascorbate, Cu²⁺, O₂) Substrate->Enzyme HPLC HPLC Separation (Fluorescence Detection) Substrate->HPLC Product Dansyl-Tyr-Val-NH₂ Enzyme->Product Byproduct Glyoxylate Enzyme->Byproduct Product->HPLC Quantification Quantification of Substrate and Product HPLC->Quantification

Experimental workflow for the enzymatic assay of PAM using this compound.

Signaling Pathways Involving PAM

While the primary role of PAM is enzymatic, its cytosolic domain is involved in intracellular signaling, particularly in protein trafficking and cytoskeletal organization.[6] Overexpression of membrane-bound PAM has been shown to affect the regulated secretion of peptides. PAM interacts with several proteins, including a protein kinase (P-CIP2) and Kalirin, a Rho family GDP/GTP exchange factor. These interactions can influence the localization of secretory granules and the overall secretory pathway.[6]

G cluster_golgi Trans-Golgi Network cluster_cytoskeleton Cytoskeleton cluster_secretion Secretory Pathway PAM Membrane PAM PCIP2 P-CIP2 (Protein Kinase) PAM->PCIP2 interacts with Kalirin Kalirin (Rho-GEF) PAM->Kalirin interacts with Granule_Trafficking Secretory Granule Trafficking PAM->Granule_Trafficking modulates Actin Actin Cytoskeleton Kalirin->Actin regulates Regulated_Secretion Regulated Secretion Granule_Trafficking->Regulated_Secretion affects

Signaling interactions of the cytosolic domain of Peptidylglycine Alpha-Amidating Monooxygenase (PAM).

Conclusion

This compound is a valuable tool for studying the kinetics and mechanism of peptidylglycine alpha-amidating monooxygenase. Its well-defined chemical and spectral properties, combined with established methods for its synthesis and use in enzymatic assays, make it an indispensable reagent for researchers in endocrinology, neuroscience, and drug discovery. The involvement of PAM in cellular signaling pathways further broadens the scope of research where this fluorescent peptide can be applied.

References

An In-depth Technical Guide to the Fluorescent Properties and Spectrum of Dansyl-Tyr-Val-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescent properties of the synthetic peptide Dansyl-Tyr-Val-Gly. It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize this and similar fluorescent probes in their work. The guide details the spectral characteristics, summarizes quantitative data, and provides methodologies for key experiments.

Introduction to this compound

This compound is a synthetic tripeptide labeled with a dansyl group at its N-terminus. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) fluorophore is highly sensitive to its local environment, making it a valuable probe for studying molecular interactions, enzymatic activity, and cellular processes.[1] This peptide is a well-established substrate for peptidylglycine monooxygenase (PHM), an enzyme crucial for the post-translational amidation of many neuroendocrine peptides.[1][2][3] The fluorescence of the dansyl group allows for real-time monitoring of PHM activity and is utilized in various biochemical assays.[1]

Fluorescent Properties and Spectrum

The fluorescence of this compound is governed by the photophysical characteristics of the dansyl moiety. A key feature of dansyl-based fluorophores is their pronounced solvatochromism, where the emission maximum and quantum yield are highly dependent on the polarity of the surrounding solvent. In non-polar, hydrophobic environments, the fluorescence quantum yield is typically high with an emission maximum at shorter wavelengths (blue-shifted). Conversely, in polar, aqueous environments, the quantum yield decreases, and the emission maximum shifts to longer wavelengths (red-shifted). This sensitivity makes this compound an excellent tool for probing changes in the local environment, such as those occurring during enzyme binding or conformational changes in proteins.

Quantitative Fluorescent Data

The following table summarizes the key quantitative fluorescent properties of this compound and related dansyl compounds. It is important to note that the fluorescence quantum yield and lifetime are highly dependent on the solvent and local environment.

ParameterValueCompoundConditions
Molar Absorptivity (ε) ~4,300 M⁻¹cm⁻¹ at 338.5 nmDansyl glycineDioxane
Excitation Maximum (λex) ~333-365 nmDansyl derivativesGeneral
Emission Maximum (λem) ~518-558 nmDansyl derivativesDependent on solvent polarity
Fluorescence Quantum Yield (ΦF) 0.07 - 0.66Dansyl glycineWater to Dioxane
Fluorescence Lifetime (τF) 10-20 nsDansyl protein conjugatesGeneral

Note: Data for Molar Absorptivity and Fluorescence Quantum Yield are for Dansyl glycine, a closely related compound, and serve as a reasonable estimate for this compound. The exact values for this compound may vary.

Experimental Protocols

This section provides detailed methodologies for the characterization of the fluorescent properties of this compound and its application in an enzymatic assay.

General Characterization of Fluorescent Properties

This protocol outlines the steps to determine the fundamental photophysical properties of this compound.

Objective: To measure the absorption spectrum, emission spectrum, fluorescence quantum yield, and fluorescence lifetime of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvents of varying polarity (e.g., water, ethanol, dioxane)

  • UV-Vis spectrophotometer

  • Fluorometer with spectral correction capabilities

  • Time-correlated single photon counting (TCSPC) system (for lifetime measurements)

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54)

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions in the desired spectroscopic solvents. The absorbance of the solutions for fluorescence measurements should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Record the UV-Vis absorption spectrum of this compound in the chosen solvents using a spectrophotometer.

    • Determine the wavelength of maximum absorption (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

  • Fluorescence Emission Spectroscopy:

    • Using a fluorometer, excite the sample at its absorption maximum (λmax).

    • Record the fluorescence emission spectrum.

    • Determine the wavelength of maximum emission (λem).

  • Fluorescence Quantum Yield Measurement (Relative Method):

    • Measure the integrated fluorescence intensity of the this compound solution and a quantum yield standard with a known quantum yield (ΦF_std) under identical experimental conditions (excitation wavelength, slit widths).

    • Measure the absorbance of both solutions at the excitation wavelength.

    • Calculate the quantum yield of the sample (ΦF_sample) using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)² where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement (TCSPC):

    • Use a TCSPC system with a pulsed light source (e.g., a laser diode or LED) at the excitation wavelength.

    • Collect the fluorescence decay curve of the sample.

    • Analyze the decay curve by fitting it to a single or multi-exponential decay model to determine the fluorescence lifetime (τF).

HPLC-Based Assay for Peptidylglycine Monooxygenase (PHM) Activity

This protocol describes a common application of this compound as a fluorescent substrate to measure the enzymatic activity of PHM.

Objective: To quantify the activity of PHM by measuring the conversion of this compound to its hydroxylated product.

Materials:

  • This compound (substrate)

  • Purified Peptidylglycine Monooxygenase (PHM) enzyme

  • Assay buffer (e.g., 100 mM MES, pH 6.0, containing cofactors such as ascorbate (B8700270) and copper)

  • Quenching solution (e.g., 1% trifluoroacetic acid - TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Reversed-phase C18 HPLC column

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, cofactors, and the PHM enzyme.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding a known concentration of this compound.

  • Time-Course Sampling and Quenching:

    • At specific time points, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution (e.g., TFA). This stops the enzymatic reaction by denaturing the enzyme.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Separate the substrate (this compound) and the product (this compound-OH) on a reversed-phase C18 column using an appropriate gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the separated compounds using a fluorescence detector set to the optimal excitation and emission wavelengths for the dansyl group (e.g., λex = 365 nm, λem = 558 nm).

  • Data Analysis:

    • Integrate the peak areas of the substrate and product in the chromatograms.

    • Create a standard curve using known concentrations of the substrate and/or product to quantify the amounts in the experimental samples.

    • Calculate the initial reaction velocity from the rate of product formation over time.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the use of this compound.

Fluorescence_Characterization_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep1 Prepare Stock Solution (this compound in DMSO) prep2 Prepare Dilutions (in various solvents) prep1->prep2 abs UV-Vis Absorption Spectroscopy prep2->abs Absorbance < 0.1 em Fluorescence Emission Spectroscopy prep2->em qy Quantum Yield Measurement prep2->qy lt Fluorescence Lifetime Measurement (TCSPC) prep2->lt ana1 Determine λmax and Molar Absorptivity (ε) abs->ana1 ana2 Determine λem em->ana2 ana3 Calculate Quantum Yield (ΦF) qy->ana3 ana4 Determine Fluorescence Lifetime (τF) lt->ana4

Caption: Workflow for the characterization of this compound fluorescent properties.

PHM_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_sampling Sampling and Quenching cluster_hplc HPLC Analysis cluster_data Data Analysis r1 Prepare Reaction Mixture (Buffer, Cofactors, PHM) r2 Pre-incubate at 37°C r1->r2 r3 Initiate with This compound r2->r3 s1 Withdraw Aliquots at Time Points r3->s1 s2 Quench with TFA s1->s2 h1 Inject Quenched Sample s2->h1 h2 Separate Substrate and Product (C18 Column) h1->h2 h3 Fluorescence Detection (λex=365nm, λem=558nm) h2->h3 d1 Integrate Peak Areas h3->d1 d2 Quantify using Standard Curve d1->d2 d3 Calculate Initial Reaction Velocity d2->d3 Solvatochromism_Concept cluster_env Solvent Environment cluster_props Fluorescence Properties nonpolar Non-polar (Hydrophobic) high_qy High Quantum Yield Blue-shifted Emission nonpolar->high_qy polar Polar (Aqueous) low_qy Low Quantum Yield Red-shifted Emission polar->low_qy

References

The Role of Dansyl-Tyr-Val-Gly as a Substrate for Peptidylglycine α-Amidating Monooxygenase (PAM): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylglycine α-amidating monooxygenase (PAM) is a critical enzyme in the biosynthesis of many neuroendocrine peptides and hormones.[1][2] This bifunctional enzyme catalyzes the C-terminal amidation of glycine-extended peptides, a post-translational modification essential for the biological activity of approximately half of all known peptide hormones.[1][2][3] The amidation process enhances the stability and receptor binding affinity of these peptides. Given its crucial role, the study of PAM activity is paramount in various fields, including neurobiology, endocrinology, and drug discovery. Dansyl-Tyr-Val-Gly is a synthetic fluorescent peptide that serves as a valuable substrate for in vitro assays of PAM activity. This technical guide provides an in-depth overview of the use of this compound in the study of PAM, including quantitative data, experimental protocols, and the relevant biological pathways.

Quantitative Data: PAM Substrate Specificity

The catalytic efficiency of PAM is influenced by the amino acid sequence of its substrates. The following table summarizes the kinetic parameters for PAM with various substrates, highlighting the utility of this compound and related peptides in characterizing enzyme activity.

SubstrateRelative Vmax/Km (%)Reference
N-dansyl-(Gly)4-Phe-Gly100(Tamburini et al., 1990)
N-dansyl-(Gly)4-Tyr-Gly85(Tamburini et al., 1990)
N-dansyl-(Gly)4-Trp-Gly75(Tamburini et al., 1990)
N-dansyl-(Gly)4-Met-Gly60(Tamburini et al., 1990)
N-dansyl-(Gly)4-Leu-Gly45(Tamburini et al., 1990)
N-dansyl-(Gly)4-Val-Gly30(Tamburini et al., 1990)
N-dansyl-(Gly)4-Ala-Gly15(Tamburini et al., 1990)
N-dansyl-(Gly)4-Pro-Gly5(Tamburini et al., 1990)
N-dansyl-(Gly)4-Glu-Gly<1(Tamburini et al., 1990)
N-dansyl-Tyr-Val-GlyNot explicitly quantified in this study, but used as a standard substrate.
N-dansyl-Tyr-Val-D-Ala6% of N-dansyl-Tyr-Val-Gly[4]
Trinitrophenylated-D-Tyr-Val-Gly (TNP-D-YVG)Km = 25 ± 5 µM[5]

Experimental Protocols

PAM Activity Assay using HPLC

This method allows for the direct measurement of the conversion of this compound to its amidated product, Dansyl-Tyr-Val-NH2.

a. Reaction Mixture:

  • Buffer: 50 mM MES, pH 6.0

  • Cofactors: 1 µM CuSO4, 1 mM Ascorbic Acid

  • Enzyme: Purified or partially purified PAM

  • Substrate: 10-100 µM this compound

b. Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube, excluding the substrate.

  • Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Terminate the reaction by adding an equal volume of 1 M HCl.

  • Centrifuge the sample to pellet any precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC.

c. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 10% to 60% Mobile Phase B over 20 minutes.

  • Flow Rate: 1 mL/min

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 540 nm.[6]

  • Quantification: The amount of product (Dansyl-Tyr-Val-NH2) is determined by integrating the area under the corresponding peak and comparing it to a standard curve of the pure amidated peptide.

PAM Activity Assay using Thin-Layer Chromatography (TLC)

This method provides a simpler, though less quantitative, alternative to HPLC for visualizing PAM activity. It is particularly useful for rapid screening of enzyme activity. This protocol is adapted from an assay using a radiolabeled substrate.[7]

a. Reaction Mixture:

  • Same as for the HPLC-based assay.

b. Procedure:

  • Follow steps 1-4 of the HPLC-based assay protocol.

  • Terminate the reaction by adding an equal volume of 1 M HCl.

  • Spot a small volume (1-5 µL) of the reaction mixture onto a silica (B1680970) gel TLC plate.

  • Develop the TLC plate in a solvent system that allows for the separation of the substrate and product (e.g., a mixture of chloroform, methanol, and acetic acid).

  • Visualize the separated spots under UV light. The dansyl group will fluoresce, allowing for the identification of the substrate and the more hydrophobic amidated product, which will have a higher Rf value.

Signaling Pathways and Logical Relationships

Prohormone Processing and Amidation Pathway

Peptidylglycine α-amidating monooxygenase is a key enzyme in the post-translational modification of prohormones and neuropeptides within the secretory pathway. The following diagram illustrates this process.

Prohormone_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Vesicle Secretory Vesicles ER Preprohormone Synthesis & Signal Peptide Cleavage Golgi Prohormone Folding & Disulfide Bond Formation ER->Golgi Transport PC Prohormone Convertases (PC1/3, PC2) Golgi->PC Packaging into Secretory Vesicles CPE Carboxypeptidase E (CPE) PC->CPE Cleavage at basic residues PAM Peptidylglycine α-amidating Monooxygenase (PAM) CPE->PAM Removal of C-terminal basic residues Amidated_Peptide Mature, Amidated Peptide Hormone PAM->Amidated_Peptide C-terminal Amidation

Caption: The sequential processing of a prohormone to a mature, amidated peptide.

This pathway begins with the synthesis of the preprohormone in the endoplasmic reticulum, followed by folding and modification in the Golgi apparatus.[8] The prohormone is then packaged into secretory vesicles where it undergoes a series of enzymatic cleavages by prohormone convertases and carboxypeptidase E.[3][9] This exposes a C-terminal glycine (B1666218) residue, which is the substrate for PAM. PAM then catalyzes the final amidation step, producing the biologically active peptide hormone.[1][2]

PAM Catalytic Cycle Workflow

The bifunctional nature of PAM involves two distinct catalytic activities, peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL), which act sequentially.

PAM_Catalytic_Cycle Substrate Peptide-Gly (e.g., this compound) PHM PHM Domain Substrate->PHM Intermediate Peptide-α-hydroxyglycine PHM->Intermediate Hydroxylation PAL PAL Domain Intermediate->PAL Product Amidated Peptide (e.g., Dansyl-Tyr-Val-NH2) PAL->Product Lyase Reaction Glyoxylate Glyoxylate PAL->Glyoxylate Cofactors O2, Ascorbate, Cu2+ Cofactors->PHM

Caption: The two-step catalytic mechanism of Peptidylglycine α-amidating monooxygenase.

The first step, catalyzed by the PHM domain, is the copper- and ascorbate-dependent hydroxylation of the C-terminal glycine. The resulting α-hydroxyglycine intermediate is then the substrate for the PAL domain, which cleaves the intermediate to produce the final amidated peptide and glyoxylate.

Conclusion

This compound is a versatile and widely used substrate for the in vitro characterization of Peptidylglycine α-amidating monooxygenase. Its fluorescent properties facilitate the development of sensitive and robust assays, such as the HPLC and TLC methods detailed in this guide. Understanding the kinetics and substrate specificity of PAM, aided by the use of substrates like this compound, is essential for elucidating the physiological roles of this enzyme and for the development of therapeutic agents that target peptide hormone pathways. The provided protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the field of peptide biochemistry and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Dansyl-Tyr-Val-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for the fluorogenic peptide, Dansyl-Tyr-Val-Gly. This peptide is a key substrate for the enzyme peptidylglycine monooxygenase (PAM), which is crucial in the biosynthesis of many peptide hormones and neuropeptides. The methodologies detailed herein are based on established principles of solid-phase peptide synthesis and chromatographic purification.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Materials and Reagents
ReagentSupplier/Grade
Rink Amide ResinHigh-loading, 100-200 mesh
Fmoc-Gly-OHPeptide synthesis grade
Fmoc-Val-OHPeptide synthesis grade
Fmoc-Tyr(tBu)-OHPeptide synthesis grade
Dansyl Chloride≥99% purity
N,N'-Diisopropylcarbodiimide (DIC)Peptide synthesis grade
Ethyl cyano(hydroxyimino)acetate (Oxyma)Peptide synthesis grade
Piperidine (B6355638)Reagent grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Reagent grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Diethyl etherAnhydrous
Experimental Protocol: Fmoc-Based SPPS

The synthesis follows a cyclical process of deprotection, coupling, and washing.

Step 1: Resin Swelling and Fmoc Deprotection

  • Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the resin's linker.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Step 2: Coupling of the First Amino Acid (Fmoc-Gly-OH)

  • Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Step 3: Chain Elongation (Coupling of Fmoc-Val-OH and Fmoc-Tyr(tBu)-OH)

  • Repeat the Fmoc deprotection step as described in Step 1.

  • Couple Fmoc-Val-OH using the same procedure as in Step 2.

  • Repeat the Fmoc deprotection step.

  • Couple Fmoc-Tyr(tBu)-OH using the same procedure as in Step 2. The tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain.

Step 4: N-terminal Dansylation (On-Resin)

  • After the final Fmoc deprotection of the Tyrosine residue, wash the resin-bound peptide (H-Tyr(tBu)-Val-Gly-Resin) with DMF.

  • Dissolve Dansyl chloride (3 eq.) and N,N-Diisopropylethylamine (DIEA) (5 eq.) in DMF.

  • Add the dansylation solution to the resin and agitate in the dark for 4 hours at room temperature.

  • Wash the resin extensively with DMF (5 times) and DCM (5 times) to remove excess reagents.

Step 5: Cleavage and Deprotection

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the dried, dansylated peptide-resin.

  • Gently agitate the mixture for 2 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

Diagram of the Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_modification N-Terminal Modification cluster_finalization Final Steps Resin Resin Swell_Resin Swell_Resin Resin->Swell_Resin DMF Fmoc_Deprotection Fmoc_Deprotection Swell_Resin->Fmoc_Deprotection Piperidine/DMF Washing_1 Washing_1 Fmoc_Deprotection->Washing_1 DMF/DCM Amino_Acid_Coupling Amino_Acid_Coupling Washing_1->Amino_Acid_Coupling Fmoc-AA-OH DIC/Oxyma Washing_2 Washing_2 Amino_Acid_Coupling->Washing_2 DMF/DCM Washing_2->Fmoc_Deprotection Repeat n-1 times Final_Deprotection Final Fmoc Deprotection Dansylation Dansylation Final_Deprotection->Dansylation Dansyl-Cl DIEA/DMF Cleavage Cleavage Dansylation->Cleavage TFA Cocktail Precipitation Precipitation Cleavage->Precipitation Cold Ether Crude_Peptide Crude_Peptide Precipitation->Crude_Peptide

Caption: Workflow for the solid-phase synthesis of this compound.

Purification of this compound

The crude peptide obtained after cleavage contains impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. Purification is essential to obtain a high-purity product suitable for biochemical assays. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.

Materials and Reagents
Reagent/MaterialSpecification
Crude this compoundLyophilized powder
Acetonitrile (ACN)HPLC grade
WaterHPLC grade
Trifluoroacetic acid (TFA)HPLC grade
C18 RP-HPLC ColumnPreparative or semi-preparative, 5-10 µm particle size
Experimental Protocol: RP-HPLC Purification

Step 1: Sample Preparation

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

Step 2: HPLC Method

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Column: C18 reverse-phase, preparative or semi-preparative

  • Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min for preparative columns)

  • Detection: UV absorbance at 220 nm and 340 nm (for the dansyl group)

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. The gradient may need to be optimized for optimal separation.

Step 3: Fraction Collection and Analysis

  • Inject the filtered crude peptide solution onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak that absorbs at both 220 nm and 340 nm.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

Step 4: Lyophilization

  • Freeze the pooled fractions at -80 °C.

  • Lyophilize the frozen solution to obtain the purified this compound as a fluffy powder.

Quantitative Data from a Typical Purification
ParameterValue
Crude Purity (by analytical HPLC)~60-70%
Final Purity (by analytical HPLC)>95%
Overall Yield20-30% (based on initial resin loading)
Molecular Weight (ESI-MS)Expected: 570.67 g/mol , Observed: [M+H]⁺ at m/z 571.68

Application in Peptidylglycine Monooxygenase (PAM) Activity Assay

This compound serves as a fluorogenic substrate for PAM. The enzymatic reaction involves the hydroxylation of the C-terminal glycine, which can be monitored by a change in the fluorescence properties of the dansyl group.

Experimental Protocol: PAM Activity Assay

This protocol outlines a general procedure for measuring PAM activity.

Step 1: Assay Buffer Preparation

  • Prepare an assay buffer containing: 100 mM MES (pH 6.0), 1 mM Ascorbic Acid, 10 µM CuSO₄, and Catalase (20 µg/mL).

Step 2: Enzyme and Substrate Preparation

  • Dilute the PAM enzyme to the desired concentration in the assay buffer.

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the assay buffer.

Step 3: Reaction and Measurement

  • Pre-incubate the enzyme solution at 37 °C for 5 minutes.

  • Initiate the reaction by adding the this compound solution.

  • Monitor the increase in fluorescence over time using a fluorometer with an excitation wavelength of ~340 nm and an emission wavelength of ~540 nm.

  • The initial rate of the reaction can be determined from the linear portion of the fluorescence versus time plot.

Diagram of the PAM Activity Assay Workflow

PAM_Assay_Workflow cluster_preparation Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement and Analysis Assay_Buffer Prepare Assay Buffer (MES, Ascorbate, CuSO4, Catalase) Enzyme_Prep Prepare PAM Enzyme Dilution Assay_Buffer->Enzyme_Prep Substrate_Prep Prepare this compound Substrate Dilution Assay_Buffer->Substrate_Prep Pre_incubation Pre-incubate Enzyme (37°C, 5 min) Enzyme_Prep->Pre_incubation Initiation Initiate Reaction (Add Substrate) Substrate_Prep->Initiation Pre_incubation->Initiation Fluorescence_Measurement Monitor Fluorescence (Ex: 340 nm, Em: 540 nm) Initiation->Fluorescence_Measurement Data_Analysis Determine Initial Rate Fluorescence_Measurement->Data_Analysis

An In-depth Technical Guide to the Safe Handling of Dansyl-tyr-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on the safe handling of Dansyl-tyr-val-gly based on general knowledge of peptides, fluorescent compounds, and available product information. No specific toxicological studies for this compound have been identified. Therefore, it should be handled with the care accorded to all research chemicals of unknown toxicity. Always consult your institution's specific safety protocols and the supplier's Safety Data Sheet (SDS) before handling this material.

Introduction

This compound is a fluorescently labeled tripeptide that serves as a substrate for the enzyme peptidylglycine monooxygenase (PAM).[1][2][3][4][5] Its fluorescent nature, owing to the dansyl group, allows for real-time monitoring of enzymatic reactions and is valuable in enzyme kinetics and other fluorescence-based assays.[5] Proper handling and storage are crucial to maintain the integrity of the compound and to ensure the safety of laboratory personnel.

Compound Identification and Properties

PropertyValue
IUPAC Name (S)-2-((S)-2-((S)-3-methyl-2-(5-(dimethylamino)naphthalene-1-sulfonamido)butanamido)-3-(4-hydroxyphenyl)propanamido)acetic acid
Molecular Formula C28H34N4O7S
Molecular Weight 570.66 g/mol
Appearance Typically a colored powder, as is common with fluorescently modified peptides.[6]

Hazard Identification and Precautionary Measures

Potential Hazards:

  • Inhalation: Lyophilized powders can be easily inhaled.

  • Skin and Eye Contact: May cause irritation upon direct contact.

  • Ingestion: The toxicological effects of ingestion are unknown.

General Safety Precautions:

  • Always work in a well-ventilated area, preferably a fume hood, when handling the lyophilized powder.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses or goggles.[7]

  • Avoid generating dust.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage is essential to prevent degradation and maintain the fluorescent properties of this compound.

ConditionLyophilized PowderIn Solution
Long-term Storage -20°C or -80°C in a dark, dry place.[6]-80°C.[1]
Short-term Storage 4°C in a dark, dry place.[6]Not recommended for extended periods. If necessary, store at -20°C.[6]
Stability Can be stable for several years at -20°C.[6]Limited shelf-life. Avoid repeated freeze-thaw cycles.

Key Storage Practices:

  • Store in a tightly sealed container to protect from moisture and light.[8]

  • Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[9]

  • For solutions, it is best to prepare fresh or to aliquot into single-use volumes to minimize freeze-thaw cycles.[8]

Experimental Protocols: Safe Handling and Solution Preparation

Reconstitution of Lyophilized Powder:

  • Equilibrate the vial of this compound to room temperature in a desiccator.[9]

  • Work in a fume hood to minimize inhalation risk.[7]

  • Add the appropriate solvent (e.g., anhydrous DMSO) to the vial.[8] Use a sterile pipette for this process.

  • Gently vortex or sonicate to ensure complete dissolution.

  • If not for immediate use, aliquot the solution into amber vials or foil-wrapped tubes to protect from light.[8]

  • Store the aliquots at -80°C.[1]

Spill and Waste Disposal:

  • Spills: In case of a spill, decontaminate the area with an appropriate laboratory disinfectant. Absorb the spill with inert material and place it in a sealed container for disposal.

  • Waste Disposal: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[7] Do not dispose of it down the drain.[7]

Visualization of Workflows and Pathways

Diagram 1: Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage_use Storage and Use cluster_cleanup Cleanup and Disposal Start Start Retrieve_Vial Retrieve Vial from -20°C/-80°C Storage Start->Retrieve_Vial Begin Equilibrate Equilibrate to Room Temp in Desiccator Retrieve_Vial->Equilibrate Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Equilibrate->Don_PPE Weigh_Powder Weigh Lyophilized Powder Don_PPE->Weigh_Powder Reconstitute Reconstitute with Anhydrous Solvent Weigh_Powder->Reconstitute Vortex Vortex/Sonicate to Dissolve Reconstitute->Vortex Use_Immediately Use_Immediately Vortex->Use_Immediately Proceed_to_Expt Proceed to Experiment Use_Immediately->Proceed_to_Expt Yes Aliquot Aliquot into Light-Protected Vials Use_Immediately->Aliquot No Dispose_Waste Dispose of Contaminated Waste Properly Proceed_to_Expt->Dispose_Waste Store_Aliquots Store Aliquots at -80°C Aliquot->Store_Aliquots Store_Aliquots->Dispose_Waste Clean_Area Clean Work Area Dispose_Waste->Clean_Area

Caption: Workflow for the safe handling and preparation of this compound solution.

Diagram 2: Enzymatic Reaction Pathway

Enzymatic_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products DTVG This compound PAM Peptidylglycine Monooxygenase (PAM) DTVG->PAM O2 O₂ (Dioxygen) O2->PAM Ascorbate Ascorbate (Cofactor) Ascorbate->PAM Hydroxylated_Intermediate Hydroxylated Intermediate PAM->Hydroxylated_Intermediate Dehydroascorbate Dehydroascorbate PAM->Dehydroascorbate

Caption: Role of this compound as a substrate in the PAM-catalyzed reaction.

References

In-Depth Technical Guide: The Discovery and Development of Dansyl-L-Tyrosyl-L-Valyl-Glycine (Dansyl-Tyr-Val-Gly)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of Dansyl-L-Tyrosyl-L-Valyl-Glycine (Dansyl-Tyr-Val-Gly), a key fluorogenic substrate in the study of peptidylglycine monooxygenase (PAM). PAM is a critical enzyme in the biosynthesis of many peptide hormones and neuropeptides, catalyzing their C-terminal amidation, a post-translational modification essential for their biological activity. This document details the seminal work that introduced this compound as a tool for a sensitive fluorometric assay, its chemical synthesis via solid-phase peptide synthesis, and the experimental protocols for its use in characterizing PAM activity. Quantitative data, including the physicochemical properties and enzyme kinetics, are summarized. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the context and application of this important research tool.

Discovery and Significance

The development of a sensitive and efficient assay for peptidyl-alpha-amidation activity was a significant advancement in the study of peptide hormone biosynthesis. In 1988, Jones and colleagues reported a novel fluorometric assay utilizing the synthetic peptide, N-dansyl-Tyr-Val-Gly-OH.[1] This compound was designed to serve as a specific substrate for peptidylglycine monooxygenase (PAM), the enzyme responsible for the C-terminal amidation of glycine-extended peptides.

The ingenuity of this substrate lies in the incorporation of a dansyl group, a fluorescent label, at the N-terminus. This allows for highly sensitive detection of both the substrate and its amidated product, N-dansyl-Tyr-Val-NH2, using reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection. The assay's ability to separate and quantify both substrate and product in a single run with high reproducibility and a detection limit as low as 5 femtomoles revolutionized the screening of PAM activity in various tissues, the monitoring of enzyme purification, the determination of kinetic parameters, and the identification of inhibitors.[1]

Physicochemical and Kinetic Data

The utility of this compound as a substrate for PAM is defined by its specific biochemical and physical properties. A summary of these key quantitative data is presented in Table 1.

ParameterValueReference
Molecular Weight 570.66 g/mol N/A
Fluorescence Excitation (λex) ~336-365 nm[1]
Fluorescence Emission (λem) ~510-558 nm[1]
PAM Km (for D-Tyr-L-Val-Gly) 10 µM
Relative Vmax/Km High for penultimate aromatic/hydrophobic residues[1]

Note: Specific Km and Vmax values for Dansyl-L-Tyr-Val-Gly with PAM can vary depending on the enzyme source and assay conditions. The provided Km is for a closely related substrate.

Experimental Protocols

Solid-Phase Synthesis of this compound

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Val-OH

  • Fmoc-Tyr(tBu)-OH

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Dansyl chloride

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Solvents: DMF, DCM, Acetonitrile, Diethyl ether

  • HPLC for purification

Protocol:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the glycine (B1666218) residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Valine Coupling: Activate Fmoc-Val-OH with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 2 hours. Wash the resin.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Tyrosine Coupling: Couple Fmoc-Tyr(tBu)-OH using the same activation and coupling procedure as for valine. Wash the resin.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step to expose the N-terminal amine of tyrosine.

  • On-Resin Dansylation: Dissolve dansyl chloride in DMF and add it to the resin in the presence of a base (e.g., DIPEA). Allow the reaction to proceed in the dark for 2-4 hours to label the N-terminal amine. Wash the resin extensively with DMF and DCM.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from tyrosine.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a powder.

G Resin Fmoc-Gly-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Val-OH (HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Tyr(tBu)-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Dansylation Dansylation (Dansyl Chloride/DIPEA) Deprotection3->Dansylation Cleavage Cleavage & Deprotection (TFA Cocktail) Dansylation->Cleavage Purification HPLC Purification Cleavage->Purification FinalProduct This compound Purification->FinalProduct G cluster_0 Peptide Biosynthesis cluster_1 Enzymatic Reaction cluster_2 Assay System Prohormone Prohormone GlycineExtendedPeptide Glycine-Extended Peptide Prohormone->GlycineExtendedPeptide Prohormone Convertases AmidatedPeptide Bioactive Amidated Peptide GlycineExtendedPeptide->AmidatedPeptide PAM PAM Peptidylglycine Monooxygenase (PAM) Cofactors Ascorbate, O2, Cu2+ Cofactors->PAM Required for activity DTVG This compound (Substrate) DTVG_Amide Dansyl-Tyr-Val-NH2 (Product) DTVG->DTVG_Amide PAM HPLC HPLC Analysis DTVG->HPLC Quantification DTVG_Amide->HPLC Quantification G Start Start PrepareAssay Prepare Assay Mixture (Buffer, Cofactors, Enzyme) Start->PrepareAssay AddSubstrate Add this compound PrepareAssay->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate QuenchReaction Quench Reaction (e.g., TFA) Incubate->QuenchReaction AnalyzeHPLC Analyze by RP-HPLC (Fluorescence Detection) QuenchReaction->AnalyzeHPLC Quantify Quantify Substrate and Product AnalyzeHPLC->Quantify DataAnalysis Data Analysis (Enzyme Kinetics, Inhibition) Quantify->DataAnalysis End End DataAnalysis->End

References

Methodological & Application

Application Notes and Protocols for the Use of Dansyl-Tyr-Val-Gly in a Peptidylglycine α-Amidating Monooxygenase (PAM) Enzyme Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylglycine α-amidating monooxygenase (PAM) is a critical bifunctional enzyme responsible for the C-terminal amidation of numerous peptide hormones and neurotransmitters, a post-translational modification essential for their biological activity.[1][2][3] The PAM enzyme possesses two distinct catalytic domains: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL).[3] The PHM domain catalyzes the initial, rate-limiting step of hydroxylation of the C-terminal glycine (B1666218) residue of a precursor peptide, a reaction dependent on copper, molecular oxygen, and a reductant such as ascorbate (B8700270). The PAL domain then cleaves the hydroxylated intermediate to yield the α-amidated peptide and glyoxylate.[1]

Dansyl-Tyr-Val-Gly is a synthetic fluorescent peptide substrate widely utilized for the in vitro determination of PAM activity. The dansyl group, a highly fluorescent moiety, allows for sensitive detection of the substrate and its amidated product, Dansyl-Tyr-Val-NH2, typically by reverse-phase high-performance liquid chromatography (RP-HPLC) with a fluorescence detector. This assay is a valuable tool for characterizing PAM enzyme kinetics, screening for inhibitors, and investigating the regulation of peptide amidation.

Principle of the Assay

The PAM-catalyzed conversion of this compound to Dansyl-Tyr-Val-NH2 forms the basis of this assay. The reaction progress is monitored by separating the fluorescent substrate from the fluorescent product using RP-HPLC and quantifying their respective peak areas. The rate of product formation is directly proportional to the PAM activity under specific assay conditions.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialSupplier/SourceNotes
This compoundCommercial vendorStore at -20°C or -80°C, protected from light.
Recombinant PAM enzymeCommercial or in-houseStore according to manufacturer's instructions.
Copper (II) Sulfate (CuSO4)Sigma-Aldrich, etc.Prepare a fresh stock solution.
L-Ascorbic AcidSigma-Aldrich, etc.Prepare a fresh solution immediately before use.
MES Buffer (or other suitable buffer)Sigma-Aldrich, etc.Buffer choice depends on the optimal pH for the specific PAM isoform.
Acetonitrile (HPLC grade)Fisher Scientific, etc.For mobile phase preparation.
Sodium Acetate (HPLC grade)Sigma-Aldrich, etc.For mobile phase preparation.
Water (HPLC grade)Fisher Scientific, etc.
RP-HPLC system with fluorescence detectorAgilent, Waters, etc.
C18 RP-HPLC columnWaters, Phenomenex, etc.e.g., Keystone ODS Hypersil C18 (100 x 4.6 mm, 5 µm particle size)
Table 2: Typical Reaction Conditions
ParameterRecommended ValueNotes
Buffer 50-100 mM MES or Sodium AcetateOptimal pH is typically acidic (5.0-5.5), but activity is retained at neutral pH (~7.5).
pH 5.5 - 7.5The optimal pH can vary depending on the PAM isoform and source.
This compound Concentration 10 - 100 µMShould be optimized based on the Km of the enzyme.
PAM Enzyme Concentration To be determined empiricallyShould be in the linear range of the assay.
Copper (CuSO4) Concentration 1 - 10 µM
Ascorbate Concentration 1 - 5 mM
Incubation Temperature 37°C
Incubation Time 15 - 60 minutesShould be within the initial linear rate of the reaction.
Reaction Volume 50 - 200 µL
Table 3: HPLC Parameters for Separation and Detection
ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., Keystone ODS Hypersil, 100 x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 100 mM Sodium Acetate (pH 6.0) / Acetonitrile (52:48, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Fluorescence Detector Wavelengths Excitation: ~330-350 nm, Emission: ~520-550 nm
Table 4: Kinetic Parameters of this compound with PAM
Kinetic ParameterValueNotes
Km To be determined empiricallyThe Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax.
Vmax To be determined empiricallyThe maximum rate of the reaction.
Vmax/Km Ratio HighThe Vmax/Km ratio for N-dansyl-Tyr-Val-Gly is significantly higher than for substrates with D-amino acids in the penultimate position, indicating it is a preferred substrate.

Experimental Protocols

Preparation of Reagents
  • 10X Assay Buffer (e.g., 500 mM MES, pH 6.0): Dissolve the appropriate amount of MES in HPLC-grade water, adjust the pH to 6.0 with NaOH or HCl, and bring to the final volume. Filter through a 0.22 µm filter. Store at 4°C.

  • 10 mM this compound Stock Solution: Based on its molecular weight of 570.67 g/mol , dissolve 5.71 mg of this compound in 1 mL of DMSO. Store in small aliquots at -20°C or -80°C, protected from light.

  • 1 mM CuSO4 Stock Solution: Dissolve 2.5 mg of CuSO4·5H2O in 10 mL of HPLC-grade water. Store at 4°C.

  • 100 mM Ascorbic Acid Stock Solution: Dissolve 17.6 mg of L-ascorbic acid in 1 mL of HPLC-grade water. This solution must be prepared fresh immediately before each experiment as ascorbate is readily oxidized.

  • PAM Enzyme Stock Solution: Dilute the enzyme to a suitable concentration in an appropriate buffer (e.g., 50 mM MES, pH 6.0). The optimal concentration should be determined empirically.

PAM Enzyme Assay Protocol
  • Prepare a master mix of the reaction components (excluding the enzyme or substrate to initiate the reaction) on ice. For a 100 µL final reaction volume, the components would be:

    • 10 µL of 10X Assay Buffer

    • 1 µL of 1 mM CuSO4 (final concentration: 10 µM)

    • 5 µL of 100 mM Ascorbic Acid (final concentration: 5 mM)

    • X µL of this compound stock (to achieve the desired final concentration)

    • Y µL of HPLC-grade water to bring the volume to 90 µL.

  • Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the diluted PAM enzyme solution. Mix gently by pipetting.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes). Ensure the incubation time is within the linear range of product formation.

  • Stop the reaction by adding an equal volume (100 µL) of an acidic solution, such as 1% trifluoroacetic acid (TFA). This will denature the enzyme and prepare the sample for HPLC analysis.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase (100 mM Sodium Acetate, pH 6.0 / Acetonitrile, 52:48) until a stable baseline is achieved.

  • Set the fluorescence detector to an excitation wavelength of ~340 nm and an emission wavelength of ~530 nm.

  • Inject 20 µL of the prepared sample.

  • Monitor the separation of this compound (substrate) and Dansyl-Tyr-Val-NH2 (product). The amidated product is typically more hydrophobic and will have a longer retention time on a C18 column.

  • Integrate the peak areas for both the substrate and the product.

Data Analysis
  • Create a standard curve using known concentrations of the Dansyl-Tyr-Val-NH2 product to convert peak area to the amount of product formed (in pmol or nmol).

  • Calculate the initial velocity of the reaction (V) in terms of product formed per unit time (e.g., pmol/min).

  • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

PAM_Signaling_Pathway cluster_0 Secretory Granule Precursor_Peptide Precursor Peptide-Gly PAM_Enzyme PAM Enzyme Precursor_Peptide->PAM_Enzyme Substrate Hydroxylated_Intermediate Peptide-α-hydroxyGly PAM_Enzyme->Hydroxylated_Intermediate PHM domain + O2, Ascorbate, Cu2+ Amidated_Peptide α-Amidated Peptide Hydroxylated_Intermediate->Amidated_Peptide PAL domain Glyoxylate Glyoxylate Hydroxylated_Intermediate->Glyoxylate Biological_Activity Biological Activity (e.g., Receptor Binding) Amidated_Peptide->Biological_Activity Secreted

Caption: PAM enzyme signaling pathway for peptide amidation.

PAM_Assay_Workflow Reagent_Preparation 1. Reagent Preparation (Buffer, Substrate, Cofactors, Enzyme) Reaction_Setup 2. Reaction Setup (Master Mix) Reagent_Preparation->Reaction_Setup Incubation 3. Incubation (37°C) Reaction_Setup->Incubation Reaction_Termination 4. Reaction Termination (e.g., add 1% TFA) Incubation->Reaction_Termination Sample_Processing 5. Sample Processing (Centrifugation) Reaction_Termination->Sample_Processing HPLC_Analysis 6. RP-HPLC Analysis (Fluorescence Detection) Sample_Processing->HPLC_Analysis Data_Analysis 7. Data Analysis (Peak Integration, Velocity Calculation) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for the this compound PAM assay.

References

Application Notes and Protocols for Dansyl-Tyr-Val-Gly Fluorescence Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the measurement of protease activity using the fluorogenic substrate, Dansyl-Tyr-Val-Gly. The dansyl group, a well-established fluorescent probe, allows for sensitive detection of peptide cleavage. When the peptide is cleaved by a suitable protease, the local environment of the dansyl fluorophore is altered, leading to a measurable change in its fluorescence properties. This assay is particularly useful for screening protease inhibitors and for studying enzyme kinetics.

α-Chymotrypsin, a serine protease, is known to selectively cleave peptide bonds at the C-terminus of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2] Therefore, this compound serves as an excellent substrate for measuring chymotrypsin (B1334515) activity. The cleavage of the peptide bond between Tyrosine and Valine is expected to cause a change in the fluorescence signal of the dansyl group, which can be monitored over time to determine the rate of the enzymatic reaction.

Principle of the Assay

The fluorescence of the dansyl group is highly sensitive to its local environment. In the intact this compound peptide, the dansyl moiety is in a specific chemical environment. Upon enzymatic cleavage of the Tyr-Val bond by a protease like chymotrypsin, the dansyl-tyrosine fragment is released. This separation alters the microenvironment of the dansyl group, resulting in a change in fluorescence intensity. This change, typically an increase in fluorescence, is directly proportional to the amount of substrate cleaved and thus to the enzyme's activity.[3] The reaction can be monitored in real-time using a fluorescence spectrophotometer or a microplate reader.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number
This compoundMajor Supplier(Specify)
α-Chymotrypsin (bovine pancreas)Sigma-AldrichC4129
Tris-HClMajor Supplier(Specify)
Calcium Chloride (CaCl2)Major Supplier(Specify)
Dimethyl Sulfoxide (DMSO)Major Supplier(Specify)
96-well black microplatesMajor Supplier(Specify)
Fluorescence microplate reader(Specify)(Specify)

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8 at 25°C.[2] Prepare a stock solution of 1 M Tris-HCl, pH 7.8, and a 1 M CaCl₂ stock solution. For 100 mL of assay buffer, mix 5 mL of 1 M Tris-HCl, 1 mL of 1 M CaCl₂, and bring the volume to 100 mL with deionized water. Adjust the pH to 7.8 if necessary.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂.[2] Aliquot and store at -20°C. Immediately before use, dilute the stock solution to the desired working concentration in assay buffer.

Fluorescence Measurement Protocol
  • Prepare Substrate Working Solution: Dilute the 10 mM this compound stock solution in assay buffer to the desired final concentrations (e.g., for a concentration range of 1-100 µM).

  • Set up the Assay Plate:

    • Add 50 µL of the substrate working solution to the wells of a 96-well black microplate.

    • Include wells for a blank (substrate solution without enzyme) and a positive control (substrate with a known concentration of active enzyme).

  • Initiate the Reaction: Add 50 µL of the diluted α-chymotrypsin solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 520 nm. These wavelengths may need to be optimized for the specific instrument and assay conditions.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.

Data Presentation

The following table represents hypothetical data from a chymotrypsin activity assay using this compound. The fluorescence intensity is measured over time at different substrate concentrations.

Time (minutes)Fluorescence Intensity (RFU) at 10 µM SubstrateFluorescence Intensity (RFU) at 25 µM SubstrateFluorescence Intensity (RFU) at 50 µM SubstrateFluorescence Intensity (RFU) at 100 µM Substrate
0150155160165
5250300350400
10350445540635
15450590730870
205507359201105
2565088011101340
30750102513001575

Data Analysis

  • Calculate the initial reaction velocity (V₀): For each substrate concentration, plot fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.

  • Determine Kinetic Parameters: Plot the initial velocities against the corresponding substrate concentrations. This data can be fitted to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_buffer Prepare Assay Buffer (50 mM Tris-HCl, 10 mM CaCl2, pH 7.8) dilute_substrate Dilute Substrate to Working Concentration prep_buffer->dilute_substrate prep_substrate Prepare Substrate Stock (10 mM this compound in DMSO) prep_substrate->dilute_substrate prep_enzyme Prepare Enzyme Stock (1 mg/mL Chymotrypsin in 1 mM HCl) dilute_enzyme Dilute Enzyme to Working Concentration prep_enzyme->dilute_enzyme add_substrate Add Substrate to 96-well Plate dilute_substrate->add_substrate add_enzyme Add Enzyme to Plate (Initiate Reaction) add_substrate->add_enzyme dilute_enzyme->add_enzyme measure_fluorescence Measure Fluorescence (Ex: 340 nm, Em: 520 nm) add_enzyme->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calculate_velocity Calculate Initial Velocity plot_data->calculate_velocity determine_kinetics Determine Km and Vmax calculate_velocity->determine_kinetics

Caption: Experimental workflow for the this compound fluorescence measurement assay.

signaling_pathway Substrate This compound (Low Fluorescence) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme α-Chymotrypsin Enzyme->ES_Complex ES_Complex->Enzyme Release Products Dansyl-Tyr + Val-Gly (High Fluorescence) ES_Complex->Products Cleavage

Caption: Enzymatic cleavage of this compound leading to a change in fluorescence.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Dansyl-Tyr-Val-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of the fluorescently labeled peptide, Dansyl-Tyr-Val-Gly. This peptide is a known substrate for the enzyme peptidylglycine monooxygenase, and its separation from potential enzymatic products is crucial for kinetic studies and high-throughput screening in drug development.[1][2] The method employs a C18 stationary phase with a gradient elution of acetonitrile (B52724) in a phosphate (B84403) buffer, ensuring reproducible and efficient separation. The protocol covers sample preparation through dansylation, HPLC instrumentation and conditions, and data analysis.

Introduction

This compound is a synthetic tripeptide labeled with a dansyl group, which imparts fluorescent properties to the molecule.[1] This characteristic is leveraged in various biochemical assays, particularly in studying enzymes like peptidylglycine monooxygenase, which is involved in the post-translational modification of peptides.[1] An efficient and reliable analytical method to separate the substrate (this compound) from its hydroxylated and amidated products is essential for accurate enzyme activity assessment and inhibitor screening. Reversed-phase HPLC is an ideal technique for this purpose, offering high resolution and sensitivity for the analysis of dansylated peptides.[3][4][5] This document provides a detailed protocol for the separation of this compound, adaptable for various research and development applications.

Experimental Protocols

Sample Preparation: Dansylation of Tyr-Val-Gly

This protocol is for the derivatization of the tripeptide Tyr-Val-Gly. If this compound is already synthesized, dissolve it in the initial mobile phase conditions for direct injection.

Materials:

  • Tyr-Val-Gly peptide standard

  • Dansyl chloride

  • Sodium bicarbonate buffer (100 mM, pH 9.8)[6]

  • Acetonitrile (ACN), HPLC grade

  • Milli-Q or deionized water

  • Microcentrifuge tubes

Procedure:

  • Prepare a 1 mg/mL stock solution of Tyr-Val-Gly in the sodium bicarbonate buffer.

  • Prepare a 50 mM Dansyl chloride solution in acetonitrile. This solution should be prepared fresh.[6]

  • In a microcentrifuge tube, mix 50 µL of the peptide solution with 100 µL of the dansyl chloride solution.

  • Incubate the reaction mixture in a water bath or heating block at 38°C for 90-120 minutes or 60°C for 60 minutes in the dark.[4]

  • After incubation, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., methylamine) to react with the excess dansyl chloride, though for direct analysis of the main product this may not be necessary.[7]

  • Centrifuge the sample to pellet any precipitate.

  • Dilute the supernatant with the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a suitable concentration for HPLC analysis.

HPLC Method for Separation

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a fluorescence or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 µL
Detection (UV) 250 nm[3]
Detection (Fluorescence) Excitation: 324 nm, Emission: 559 nm (based on Dansyl-Glycine)[4]

Data Presentation

The following table summarizes the expected retention characteristics for this compound and its potential enzymatic products based on the principles of reversed-phase chromatography. The hydroxylated product is expected to be more polar and thus elute earlier, while the amidated product may have a similar or slightly later retention time than the parent peptide.

CompoundExpected Retention Time (min)Resolution (from this compound)Peak Purity (Theoretical)
Hydroxylated Product< 15> 1.5> 99%
This compound ~ 15-20-> 99%
Amidated Product~ 16-22> 1.5> 99%
Dansyl Chloride (unreacted)Late elutingN/AN/A
Dansyl-OH (hydrolysis product)Early elutingN/AN/A

Visualizations

Experimental Workflow

HPLC_Workflow HPLC Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis peptide Tyr-Val-Gly Peptide reaction Dansylation Reaction (pH 9.8, 38-60°C) peptide->reaction dansyl_cl Dansyl Chloride Solution dansyl_cl->reaction quench Quenching (Optional) reaction->quench dilution Dilution in Mobile Phase A quench->dilution injection Sample Injection dilution->injection column C18 Reversed-Phase Column (Gradient Elution) injection->column detection UV or Fluorescence Detection column->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Results Reporting integration->report Separation_Principle Principle of Reversed-Phase Separation column C18 Column (Non-polar stationary phase) p1 More Polar (e.g., Hydroxylated Product) p2 This compound p3 More Non-polar (e.g., Amidated Product)

References

Dansyl-Tyr-Val-Gly: A Versatile Tool for Drug Discovery Targeting Peptidylglycine Monooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dansyl-Tyr-Val-Gly (D-YVG) is a fluorescently labeled peptide that serves as a valuable tool in drug discovery, primarily as a substrate for the enzyme Peptidylglycine α-amidating monooxygenase (PAM). PAM is a critical enzyme in the biosynthesis of many peptide hormones and neurotransmitters, making it an attractive target for therapeutic intervention in various physiological processes, including neuroendocrine regulation and cancer.[1] The dansyl group appended to the peptide provides a fluorescent readout that can be utilized in a variety of assay formats to screen for and characterize inhibitors of PAM.

The enzymatic activity of PAM is a two-step process catalyzed by two distinct domains: Peptidylglycine α-hydroxylating monooxygenase (PHM) and Peptidyl-α-hydroxyglycine α-amidating lyase (PAL).[2][3] PHM first hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue of a peptide substrate. Subsequently, PAL cleaves the C-N bond to produce the α-amidated peptide and glyoxylate. D-YVG mimics the natural substrates of PAM, and its enzymatic conversion can be monitored by detecting changes in the fluorescence properties of the dansyl group.

These application notes provide an overview of the utility of this compound in drug discovery, along with detailed protocols for its use in screening for PAM inhibitors.

Data Presentation

Table 1: Kinetic Parameters for PAM Substrates
SubstrateEnzymeKm (µM)kcat (s-1)Reference
α-N-acetyl-Tyr-Val-GlyWild-type PHM18-

Note: The kcat value was not specified in the provided reference. Researchers should determine the specific kinetic parameters for this compound under their experimental conditions.

Table 2: IC50 Values of Selected PAM Inhibitors

The following table provides IC50 values for known inhibitors of Peptidylglycine α-amidating monooxygenase. It is important to note that these values may not have been determined using a this compound-based assay, but they serve as a useful reference for inhibitor potency.

InhibitorTargetIC50Assay MethodReference
N-substituted homocysteine analogsPAMLow nM rangeNot specified[3]
Fatty acid glycolatesSmall cell lung carcinoma PAMNanomolar rangeNot specified

Experimental Protocols

Protocol 1: HPLC-Based Assay for PAM Activity

This protocol describes a highly sensitive and quantitative method for measuring PAM activity by separating the substrate (this compound) from its hydroxylated product using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][2]

Materials:

  • Recombinant human Peptidylglycine α-amidating monooxygenase (PAM)

  • This compound (D-YVG) substrate

  • Assay Buffer: 50 mM MES, pH 6.0, containing 10 µM CuSO4, 1 mM ascorbic acid, and 0.01% Triton X-100

  • Quenching Solution: 1% Trifluoroacetic Acid (TFA)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the desired concentration of PAM enzyme in the assay buffer.

    • Add the test compound (inhibitor) at various concentrations or vehicle control.

    • Pre-incubate the enzyme with the compound for 15 minutes at 37°C.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding this compound to a final concentration of 10-50 µM.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction:

    • Terminate the reaction by adding an equal volume of the quenching solution (1% TFA).

  • HPLC Analysis:

    • Inject a suitable volume of the quenched reaction mixture onto the C18 reverse-phase HPLC column.

    • Separate the substrate and product using a gradient of acetonitrile (B52724) in water containing 0.1% TFA. A typical gradient could be 10-60% acetonitrile over 20 minutes.

    • Monitor the fluorescence of the eluate using an excitation wavelength of ~330-350 nm and an emission wavelength of ~520-540 nm.[1]

  • Data Analysis:

    • Quantify the peak areas corresponding to the substrate and the hydroxylated product.

    • Calculate the percentage of substrate conversion.

    • For inhibitor screening, calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Microplate-Based Fluorescence Intensity Assay for High-Throughput Screening (HTS)

This protocol provides a conceptual framework for a simplified, high-throughput fluorescence intensity-based assay suitable for primary screening of large compound libraries. This method relies on a change in the fluorescence environment of the dansyl group upon enzymatic modification of the peptide.

Materials:

  • Recombinant human Peptidylglycine α-amidating monooxygenase (PAM)

  • This compound (D-YVG) substrate

  • Assay Buffer: 50 mM MES, pH 6.0, containing 10 µM CuSO4, 1 mM ascorbic acid, and 0.01% Triton X-100

  • Test compounds dissolved in DMSO

  • 384-well black, low-volume microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Dispensing:

    • Using an automated liquid handler, dispense a small volume (e.g., 50-100 nL) of test compounds from the library plates into the 384-well assay plates. Also include positive (no enzyme or known inhibitor) and negative (vehicle) controls.

  • Enzyme Addition:

    • Add PAM enzyme diluted in assay buffer to all wells of the assay plate. The final enzyme concentration should be optimized to yield a robust signal-to-background ratio.

    • Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction:

    • Prepare a solution of this compound in assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Km value to maximize sensitivity to competitive inhibitors.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Fluorescence Reading:

    • Measure the fluorescence intensity in each well using a microplate reader with excitation set to ~340 nm and emission to ~520 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the controls.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • Hits should be confirmed and further characterized using the more quantitative HPLC-based assay (Protocol 1).

Mandatory Visualizations

Signaling Pathway

Peptidylglycine_Monooxygenase_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Vesicle Secretory Vesicle Prepropeptide Prepropeptide Propeptide Propeptide Prepropeptide->Propeptide Signal Peptide Cleavage Glycine-extended\nPeptide Glycine-extended Peptide Propeptide->Glycine-extended\nPeptide Proteolytic Cleavage PC Prohormone Convertases PAM Peptidylglycine α-amidating Monooxygenase (PAM) Glycine-extended\nPeptide->PAM Substrate Amidated\nPeptide Amidated Peptide PAM->Amidated\nPeptide Product Glyoxylate Glyoxylate PAM->Glyoxylate Byproduct

Caption: Neuropeptide biosynthesis pathway involving Peptidylglycine Monooxygenase (PAM).

Experimental Workflow

HTS_Workflow Start Start Compound_Library Compound Library (in 384-well plates) Start->Compound_Library Assay_Plate_Prep Dispense Compounds into Assay Plates Compound_Library->Assay_Plate_Prep Enzyme_Addition Add PAM Enzyme Assay_Plate_Prep->Enzyme_Addition Substrate_Addition Add this compound (Substrate) Enzyme_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Fluorescence_Reading Read Fluorescence (Ex: ~340nm, Em: ~520nm) Incubation->Fluorescence_Reading Data_Analysis Data Analysis (% Inhibition) Fluorescence_Reading->Data_Analysis Hit_Identification Identify Primary Hits Data_Analysis->Hit_Identification Hit_Confirmation Confirm Hits with HPLC-based Assay Hit_Identification->Hit_Confirmation Primary Hits IC50_Determination Determine IC50 Values of Confirmed Hits Hit_Confirmation->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization

Caption: High-throughput screening workflow for identifying PAM inhibitors.

References

Applications of Dansyl-Tyr-Val-Gly in Neuropeptide Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dansyl-Tyr-Val-Gly, a fluorescently labeled peptide, in the field of neuropeptide research. The primary and well-documented application of this compound is as a substrate for peptidylglycine α-hydroxylating monooxygenase (PHM), a critical enzyme in the biosynthesis of amidated neuropeptides. Additionally, we will explore its potential utility as a fluorescent tracer in neuropeptide receptor binding assays.

Application 1: Characterization of Peptidylglycine α-Hydroxylating Monooxygenase (PHM) Activity

This compound is an established substrate for peptidylglycine α-hydroxylating monooxygenase (PHM), the enzyme responsible for the initial and rate-limiting step in the C-terminal amidation of many neuropeptides. The dansyl group provides a fluorescent signal that allows for sensitive monitoring of the enzymatic reaction.

Quantitative Data

The following table summarizes the known kinetic parameters for the interaction of this compound with PHM.

ParameterValueEnzyme FormReference
Michaelis Constant (KM)5 µMOxidized[1]
Dissociation Constant (KD)22 µMReduced[1]
Experimental Protocol: In Vitro PHM Activity Assay

This protocol describes a method to measure the activity of purified PHM using this compound as a substrate, followed by HPLC analysis to separate and quantify the substrate and its hydroxylated product.

Materials:

  • Purified peptidylglycine α-hydroxylating monooxygenase (PHM)

  • This compound (Dns-YVG) stock solution (e.g., 10 mM in DMSO)

  • Ascorbate stock solution (e.g., 100 mM, freshly prepared in water)

  • Oxygen-saturated buffer (e.g., 20 mM sodium phosphate, pH 7.4)

  • Quenching solution (e.g., 8% trifluoroacetic acid, TFA)

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

      • Oxygen-saturated buffer

      • Ascorbate to a final concentration of 1 mM

      • Purified PHM enzyme

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding this compound to a final concentration in the range of its KM (e.g., 5-50 µM).

    • Incubate the reaction for a specific time course (e.g., 0, 5, 10, 20, 30 minutes).

  • Quenching the Reaction:

    • Stop the reaction at each time point by adding an equal volume of quenching solution (8% TFA).[1]

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Separate the substrate (this compound) and the hydroxylated product using an isocratic or gradient elution with a mobile phase consisting of solvent A (0.1% TFA in water) and solvent B (0.1% TFA in acetonitrile). A typical isocratic method might use 25% solvent B.

    • Monitor the fluorescence of the eluent using an excitation wavelength (λex) of 365 nm and an emission wavelength (λem) of 558 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the substrate and the product based on their retention times, which should be determined using standards.

    • Integrate the peak areas to quantify the amount of substrate consumed and product formed.

    • Calculate the initial reaction velocity from the linear phase of the product formation over time.

    • Kinetic parameters such as KM and Vmax can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

PHM_Activity_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Ascorbate, PHM) B Pre-incubate at 37°C A->B C Add this compound (Substrate) B->C Start Reaction D Incubate for Time Course C->D E Quench with TFA D->E F HPLC Separation (C18 Column) E->F Analyze Sample G Fluorescence Detection (λex=365nm, λem=558nm) F->G H Data Analysis (Peak Integration, Velocity Calculation) G->H

Workflow for the in vitro PHM activity assay.

Application 2: Potential Use in Neuropeptide Receptor Binding Assays (Fluorescence Polarization)

While there is no direct literature demonstrating the use of this compound as a specific ligand for a neuropeptide receptor, its properties as a fluorescently labeled peptide make it a candidate for use in fluorescence polarization (FP) based binding assays. This section outlines a generalized protocol for developing such an assay. This application is hypothetical and would require experimental validation for any specific neuropeptide receptor.

The principle of the FP assay is that a small, fluorescently labeled molecule (the tracer, e.g., this compound) tumbles rapidly in solution, resulting in low polarization of its emitted fluorescence. Upon binding to a larger molecule (a neuropeptide receptor), its tumbling is restricted, leading to an increase in fluorescence polarization.

Experimental Protocol: Fluorescence Polarization Competition Binding Assay

This protocol describes a competitive binding assay to screen for unlabeled compounds that bind to a neuropeptide receptor of interest by measuring their ability to displace the fluorescent tracer, this compound.

Materials:

  • Solubilized and purified neuropeptide receptor of interest

  • This compound (fluorescent tracer)

  • Unlabeled competitor compounds (for screening)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Determination of Tracer Binding to the Receptor:

    • In a suitable microplate (e.g., black, 384-well), add a fixed concentration of this compound to a serial dilution of the purified neuropeptide receptor.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

    • Measure the fluorescence polarization. The polarization should increase with increasing receptor concentration until saturation is reached.

    • From this data, determine the Kd of the tracer for the receptor and select a receptor concentration that gives a significant polarization window (typically around 80% of the maximum signal).

  • Competition Binding Assay:

    • To the wells of the microplate, add the assay buffer.

    • Add the unlabeled competitor compounds at various concentrations (serial dilution).

    • Add this compound at a fixed concentration (ideally at or below its Kd).

    • Initiate the binding reaction by adding the neuropeptide receptor at the pre-determined optimal concentration.

    • Incubate to allow the binding to reach equilibrium.

  • Measurement and Data Analysis:

    • Measure the fluorescence polarization in each well.

    • A decrease in polarization indicates that the unlabeled competitor is displacing the fluorescent tracer from the receptor.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor compound. The IC50 is the concentration of the competitor that displaces 50% of the bound tracer.

FP_Competition_Assay_Logic cluster_binding Binding Equilibrium cluster_fp Fluorescence Polarization cluster_competition Competition Receptor Neuropeptide Receptor Complex Receptor-Tracer Complex Receptor->Complex Tracer This compound (Tracer) Tracer->Complex LowFP Low Polarization (Fast Tumbling) Tracer->LowFP HighFP High Polarization (Slow Tumbling) Complex->HighFP Displacement Displacement of Tracer Complex->Displacement Competitor Unlabeled Competitor Competitor->Displacement Displacement->LowFP Results in

Logical flow of a fluorescence polarization competition assay.

Signaling Pathway Context

The primary application of this compound is in studying the biosynthesis of neuropeptides, which are crucial signaling molecules. The amidation of neuropeptides, catalyzed by PHM, is often essential for their biological activity, including their ability to bind to and activate their cognate G-protein coupled receptors (GPCRs) on target cells. This activation initiates downstream signaling cascades that regulate a vast array of physiological processes.

Neuropeptide_Signaling_Pathway cluster_biosynthesis Neuropeptide Biosynthesis cluster_signaling Signal Transduction Propeptide Glycine-Extended Propeptide PHM PHM Propeptide->PHM This compound as substrate analog AmidatedPeptide Active Amidated Neuropeptide PHM->AmidatedPeptide GPCR Neuropeptide Receptor (GPCR) AmidatedPeptide->GPCR Binding & Activation GProtein G-Protein Activation GPCR->GProtein Effector Effector Enzyme (e.g., Adenylyl Cyclase) GProtein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Response Cellular Response SecondMessenger->Response

References

Application Note: Setting Up a Continuous Assay with Dansyl-Tyr-Val-Gly for Peptidylglycine α-Amidating Monooxygenase (PAM)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidylglycine α-amidating monooxygenase (PAM) is a critical bifunctional enzyme responsible for the C-terminal amidation of numerous peptide hormones and neuropeptides, a post-translational modification essential for their biological activity. The PAM enzyme catalyzes a two-step reaction involving its two catalytic domains: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). Dansyl-Tyr-Val-Gly is a fluorescently labeled peptide substrate specifically designed for assaying the activity of the PHM domain of PAM.[1] The dansyl group provides a fluorescent signal that can be monitored to determine enzyme kinetics, making it a valuable tool in drug discovery and for studying the enzyme's mechanism of action. This document provides detailed protocols for both a discontinuous, HPLC-based assay and a continuous, fluorescence-based microplate reader assay.

Principle of the Assay

The PHM domain of PAM catalyzes the copper- and ascorbate-dependent hydroxylation of the α-carbon of the C-terminal glycine (B1666218) of its substrate. The fluorescent substrate, this compound, is converted to Dansyl-Tyr-Val-α-hydroxy-Gly. This enzymatic modification can be monitored either by separating the substrate and product using High-Performance Liquid Chromatography (HPLC) and quantifying their respective fluorescence, or by directly measuring the change in fluorescence properties in real-time.[2][3] While HPLC provides a robust method for endpoint or quenched-kinetic analysis, a continuous assay on a microplate reader offers higher throughput for applications such as inhibitor screening.

Signaling Pathway and Enzyme Action

The PAM enzyme is integral to the maturation of a wide array of bioactive peptides. This process is vital for proper physiological functions, including neurotransmission, hormone regulation, and homeostasis. Dysregulation of PAM activity has been implicated in various disease states, making it a potential therapeutic target.

PAM_Pathway cluster_0 Endoplasmic Reticulum / Golgi Apparatus cluster_1 Secretory Granules Propeptide Glycine-Extended Propeptide PAM PAM Enzyme (PHM & PAL domains) Propeptide->PAM Binding PHM PHM Domain (EC 1.14.17.3) PAL PAL Domain (EC 4.3.2.5) Dansyl_YVG This compound (Substrate) Dansyl_YVG->PHM Hydroxylation Dansyl_YVG_OH Dansyl-Tyr-Val-α-hydroxy-Gly (Intermediate Product) PHM->Dansyl_YVG_OH Amidated_Peptide Amidated Peptide (Final Product) PAL->Amidated_Peptide Glyoxylate Glyoxylate PAL->Glyoxylate Dansyl_YVG_OH->PAL Lyase Reaction

Figure 1: Simplified pathway of PAM-mediated peptide amidation.

Quantitative Data Summary

The following tables summarize key quantitative data for the continuous assay using this compound.

Table 1: Steady-State Kinetic Parameters for Human PHMcc with this compound

ParameterValueReference
KM7.7 ± 0.8 µM
VMAX0.40 ± 0.02 µmoles/min/mg
kcat0.35 ± 0.02 s-1
kcat/KM4.68 ± 0.2 x 104 M-1s-1

Table 2: Recommended Reagent Concentrations for PHM Activity Assay

ReagentFinal Concentration
MES Buffer, pH 6.5100 mM
Ascorbate5 mM
CuSO42 µM
Bovine Catalase5000 U
Tween 200.01% (v/v)
Ethanol1% (v/v)
This compound20 µM

Experimental Protocols

Discontinuous HPLC-Based Assay Protocol

This protocol is adapted from established methods for measuring PHM activity and is suitable for detailed kinetic studies and analysis of single time points.

HPLC_Workflow A Prepare Assay Buffer (MES, Ascorbate, CuSO4, Catalase, Tween 20, Ethanol) B Add this compound (Substrate) A->B C Initiate Reaction with PAM Enzyme B->C D Incubate at 37°C C->D E Quench Reaction with Trifluoroacetic Acid (TFA) D->E F (Optional) Convert Product with KOH for Amidation E->F G Inject onto HPLC E->G Direct Analysis F->G After Conversion H Separate Substrate and Product (Isocratic Elution) G->H I Detect by Fluorescence (λex = 365 nm, λem = 558 nm) H->I J Quantify Peak Areas and Calculate Activity I->J

Figure 2: Workflow for the discontinuous HPLC-based PAM assay.

Materials:

  • This compound (substrate)

  • Purified PAM enzyme (or cell lysate containing PAM)

  • MES (2-(N-morpholino)ethanesulfonic acid) buffer

  • Ascorbic acid

  • Copper (II) sulfate (B86663) (CuSO4)

  • Bovine catalase

  • Tween 20

  • Ethanol

  • Trifluoroacetic acid (TFA)

  • Potassium hydroxide (B78521) (KOH) (optional, for conversion to amidated product)

  • HPLC system with a fluorescence detector

  • C18 HPLC column

Procedure:

  • Prepare the Assay Buffer: Prepare a 2x concentrated assay buffer containing 200 mM MES pH 6.5, 10 mM ascorbate, 4 µM CuSO4, 10000 U/mL bovine catalase, 0.02% (v/v) Tween 20, and 2% (v/v) ethanol.

  • Prepare Substrate and Enzyme: Prepare a 40 µM solution of this compound in water. Prepare your PAM enzyme solution at a suitable concentration in a simple buffer (e.g., 50 mM MES, pH 6.5). The final enzyme concentration will need to be optimized based on its activity.

  • Set up the Reaction: In a microcentrifuge tube, combine 50 µL of the 2x assay buffer and 25 µL of the 40 µM substrate solution. Pre-incubate at 37°C for 5 minutes.

  • Initiate the Reaction: Start the reaction by adding 25 µL of the enzyme solution to the pre-incubated mixture, for a final volume of 100 µL.

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10, 20, 30 minutes). For initial rate measurements, ensure that less than 20% of the substrate is consumed.

  • Quench the Reaction: Stop the reaction by adding 10 µL of 20% (v/v) TFA to a final concentration of 2%.

  • Optional Product Conversion: To convert the hydroxylated product to the more stable amidated form, add KOH to adjust the pH to 8.5 and incubate. This step may improve peak shape and separation in some HPLC systems.

  • HPLC Analysis:

    • Inject a suitable volume of the quenched reaction mixture onto a C18 HPLC column.

    • Separate the substrate and product using an isocratic elution with a mobile phase of 25% acetonitrile (B52724) in water, both containing 0.1% TFA.[3]

    • Monitor the elution with a fluorescence detector set to an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 558 nm.[3][4]

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its product based on their retention times (determined using standards).

    • Integrate the peak areas to quantify the amount of substrate consumed and product formed.

    • Calculate the initial reaction velocity and perform kinetic analysis as required.

Continuous Fluorometric Assay Protocol (Plate Reader)

This protocol provides a framework for developing a high-throughput, continuous assay in a microplate format. Note: The fluorescence properties of the product may differ from the substrate. It is crucial to first perform the "Assay Development and Optimization" steps to determine the optimal instrument settings for your specific plate reader.

Microplate_Workflow A Prepare Master Mix (Buffer, Cofactors, Substrate) B Dispense Master Mix into Microplate Wells A->B C Add Enzyme to Initiate Reaction B->C D Place Plate in Reader (Pre-set to 37°C) C->D E Monitor Fluorescence Change Over Time (Kinetic Read) D->E F Determine Initial Rate (Slope of the Linear Phase) E->F G Perform Data Analysis (e.g., IC50 for inhibitors) F->G

References

Application Notes and Protocols for the In Vitro Characterization of Peptidylglycine α-Amidating Monooxygenase (PAM) using Dansyl-Tyr-Val-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidylglycine α-amidating monooxygenase (PAM) is a critical bifunctional enzyme responsible for the C-terminal amidation of numerous peptide hormones and neurotransmitters, a post-translational modification essential for their biological activity.[1][2] The enzyme catalyzes a two-step reaction involving two distinct domains: a peptidylglycine α-hydroxylating monooxygenase (PHM) and a peptidyl-α-hydroxyglycine α-amidating lyase (PAL).[1] Given its pivotal role in activating signaling peptides, PAM is a significant target in various physiological and pathological processes, including neuroendocrine function and cancer.[3]

This document provides detailed application notes and protocols for the in vitro characterization of PAM activity using the fluorogenic substrate, Dansyl-Tyr-Val-Gly. This substrate is a valuable tool for sensitive and quantitative assessment of PAM's enzymatic activity, facilitating kinetic studies and the screening of potential inhibitors or activators.

Principle of the Assay

The assay is based on the enzymatic conversion of the non-fluorescent substrate this compound to the fluorescent product Dansyl-Tyr-Val-NH₂. The reaction can be monitored and quantified by separating the substrate and product using reverse-phase high-performance liquid chromatography (HPLC) and detecting the fluorescence of the amidated product.[4] This method allows for the determination of initial reaction velocities, which are crucial for kinetic analysis.

Quantitative Data Summary

While specific kinetic parameters for this compound are dependent on the enzyme source and specific assay conditions, the following table provides illustrative kinetic data for a similar substrate, 4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-Gly, with PAM from bovine pituitary. Researchers should determine the specific kinetic constants for this compound experimentally using the protocols provided herein.

ParameterValueEnzyme SourceSubstrate
K_m 3.5 µMBovine Pituitary Extract4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-Gly
V_max 100 pmol/µg/hBovine Pituitary Extract4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-Gly
Optimal pH 5.0 - 5.5Bovine Pituitary Extract4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-Gly
Required Cofactors 1 µM Copper, 2 mM Ascorbic AcidBovine Pituitary Extract4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-Gly

Experimental Protocols

Preparation of Reagents
  • PAM Enzyme: Purified or partially purified PAM from a relevant source (e.g., cell culture, tissue homogenate).

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound (MW ~599.7 g/mol ) in a suitable organic solvent like DMSO. Store at -20°C.

  • Assay Buffer: 100 mM MES buffer, pH 5.5.

  • Cofactor Solution: Prepare a fresh solution containing 10 µM CuSO₄ and 20 mM ascorbic acid in the assay buffer.

  • Stop Solution: 1 M HCl or another suitable quenching agent.

  • HPLC Mobile Phase: A suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). The exact gradient should be optimized for the specific HPLC system and column.

PAM Activity Assay Protocol
  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Assay Buffer (to a final volume of 100 µL)

    • Cofactor Solution (10 µL of 10x stock for a final concentration of 1 µM CuSO₄ and 2 mM ascorbic acid)

    • PAM Enzyme (appropriate amount to ensure linear reaction kinetics)

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to allow the enzyme to equilibrate with the cofactors.

  • Initiate Reaction: Add the this compound substrate to the reaction mixture to achieve the desired final concentration (e.g., for kinetic studies, a range of concentrations bracketing the expected K_m should be used).

  • Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure that the reaction is in the linear range (less than 20% substrate conversion).

  • Stop Reaction: Terminate the reaction by adding 10 µL of the Stop Solution.

  • Sample Preparation for HPLC: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject an appropriate volume of the sample onto a C18 reverse-phase HPLC column.

    • Separate the substrate and product using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Detect the Dansyl-Tyr-Val-NH₂ product using a fluorescence detector with excitation and emission wavelengths appropriate for the dansyl group (typically around 340 nm for excitation and 525 nm for emission).

  • Data Analysis:

    • Quantify the amount of product formed by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve of known concentrations of Dansyl-Tyr-Val-NH₂.

    • Calculate the initial reaction velocity (V₀) in terms of pmol of product formed per minute per µg of enzyme.

    • For kinetic studies, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Visualizations

PAM Catalytic Cycle

PAM_Catalytic_Cycle cluster_PHM PHM Domain cluster_PAL PAL Domain E_CuII PAM(Cu²⁺) E_CuI PAM(Cu¹⁺) E_CuII->E_CuI Ascorbate (2e⁻) E_CuI_S PAM(Cu¹⁺)-Substrate E_CuI->E_CuI_S Substrate (Peptide-Gly) E_CuII_O2_S PAM(Cu²⁺)-O₂⁻-Substrate E_CuI_S->E_CuII_O2_S O₂ E_CuII_OH_S PAM(Cu²⁺)-Hydroxylated Substrate E_CuII_O2_S->E_CuII_OH_S e⁻ transfer & H⁺ abstraction E_CuII_OH_S->E_CuII Product Release (Peptide-OH-Gly) P_OH_Gly Peptide-OH-Gly E_CuII_OH_S->P_OH_Gly Intermediate Transfer P_Amide Amidated Peptide P_OH_Gly->P_Amide Zn²⁺ dependent Glyoxylate Glyoxylate

Caption: The two-step catalytic cycle of PAM, involving the PHM and PAL domains.

Experimental Workflow for PAM Activity Assay

PAM_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Cofactors) Setup Set up Reaction Mixture Reagents->Setup Enzyme Prepare PAM Enzyme Enzyme->Setup Preinc Pre-incubate at 37°C Setup->Preinc Start Initiate with Substrate Preinc->Start Incubate Incubate at 37°C Start->Incubate Stop Terminate Reaction Incubate->Stop HPLC HPLC Separation Stop->HPLC Detect Fluorescence Detection HPLC->Detect Quant Quantify Product Detect->Quant Kinetic Kinetic Analysis (Km, Vmax) Quant->Kinetic

Caption: Workflow for the in vitro PAM activity assay using this compound.

PAM Signaling and Regulation

PAM_Signaling cluster_regulation Transcriptional Regulation cluster_function Cellular Function Glucocorticoids Glucocorticoids PAM_Gene PAM Gene Glucocorticoids->PAM_Gene Upregulates expression Androgens Androgens Androgens->PAM_Gene Differentially regulates PAM_Enzyme PAM Enzyme PAM_Gene->PAM_Enzyme Transcription & Translation Propeptides Glycine-Extended Propeptides Amidated_Peptides Active Amidated Peptides (e.g., Neuropeptides, Hormones) Propeptides->Amidated_Peptides Catalyzed by PAM Enzyme Receptor Peptide Receptors Amidated_Peptides->Receptor Binds to Signaling Downstream Signaling Receptor->Signaling Activates

Caption: Simplified overview of PAM gene regulation and its role in peptide signaling.

References

Measuring Michaelis-Menten Kinetics of α-Chymotrypsin using the Fluorogenic Substrate Dansyl-tyr-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of enzyme kinetics is fundamental to understanding biological processes and is a cornerstone of drug discovery and development. The Michaelis-Menten model provides a framework for characterizing the relationship between substrate concentration and the initial velocity of an enzyme-catalyzed reaction. This application note provides a detailed protocol for determining the Michaelis-Menten constants, Km and Vmax, of the serine protease α-chymotrypsin using the fluorogenic peptide substrate, Dansyl-tyr-val-gly.

α-Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. The substrate, this compound, incorporates a tyrosine residue, making it a suitable target for chymotrypsin-mediated hydrolysis. The N-terminal dansyl group serves as a fluorophore. Upon enzymatic cleavage of the peptide bond C-terminal to the tyrosine residue, the fluorescence properties of the dansyl group are altered, leading to an increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the this compound substrate by α-chymotrypsin. The cleavage of the peptide bond results in the production of Dansyl-tyr and the dipeptide Val-Gly. The cleavage event leads to a change in the local environment of the dansyl fluorophore, resulting in an increase in fluorescence emission. The initial rate of this fluorescence increase is directly proportional to the rate of the enzymatic reaction. By measuring the initial reaction velocities at various substrate concentrations, a Michaelis-Menten plot can be generated to determine the Km (Michaelis constant) and Vmax (maximum reaction velocity).

G cluster_reaction Enzymatic Reaction cluster_fluorescence Fluorescence Detection This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex Binding Low Fluorescence Low Fluorescence This compound->Low Fluorescence α-Chymotrypsin α-Chymotrypsin α-Chymotrypsin->Enzyme-Substrate Complex Enzyme-Substrate Complex->α-Chymotrypsin Release Dansyl-tyr Dansyl-tyr Enzyme-Substrate Complex->Dansyl-tyr Cleavage Val-Gly Val-Gly Enzyme-Substrate Complex->Val-Gly High Fluorescence High Fluorescence Dansyl-tyr->High Fluorescence

Caption: Enzymatic cleavage of this compound by α-chymotrypsin.

Data Presentation

Substrate TypeEnzymeKm (µM)Vmax (relative units)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Fluorogenic Peptide Substratesα-Chymotrypsin10 - 200Variable0.1 - 1010³ - 10⁶

Note: The actual Vmax will depend on the enzyme concentration and specific activity. kcat and kcat/Km are derived from Vmax and the enzyme concentration.

Experimental Protocols

Materials and Reagents
  • α-Chymotrypsin: (from bovine pancreas, e.g., Sigma-Aldrich C4129)

  • This compound: (e.g., custom peptide synthesis)

  • Dimethyl Sulfoxide (DMSO): (ACS grade)

  • Tris-HCl Buffer: (50 mM, pH 8.0, containing 20 mM CaCl₂)

  • 96-well black microplates: (for fluorescence measurements)

  • Fluorescence microplate reader: (with excitation at ~335 nm and emission at ~518 nm)

  • Standard laboratory equipment: (pipettes, tubes, etc.)

Preparation of Stock Solutions
  • α-Chymotrypsin Stock Solution (1 mg/mL):

    • Dissolve 1 mg of α-chymotrypsin in 1 mL of 1 mM HCl with 2 mM CaCl₂.

    • Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

    • Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in Tris-HCl buffer.

  • This compound Stock Solution (10 mM):

    • The molecular weight of this compound is approximately 570.66 g/mol .

    • Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution.

    • Store the stock solution in aliquots at -20°C, protected from light.

Experimental Workflow

G A Prepare Reagent Stock Solutions (Enzyme, Substrate, Buffer) B Prepare Serial Dilutions of Substrate A->B C Add Substrate Dilutions to Microplate Wells B->C D Add Enzyme Solution to Initiate Reaction C->D E Measure Fluorescence Kinetics (Ex: 335 nm, Em: 518 nm) D->E F Calculate Initial Reaction Velocities (V₀) E->F G Plot V₀ vs. [Substrate] F->G H Determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk Plot G->H

Caption: Experimental workflow for determining Michaelis-Menten kinetics.

Assay Protocol
  • Prepare Substrate Dilutions:

    • Perform a serial dilution of the 10 mM this compound stock solution in Tris-HCl buffer to achieve a range of final concentrations in the assay (e.g., 0, 5, 10, 20, 40, 80, 160, 320 µM).

    • Prepare enough of each dilution for triplicate wells.

  • Set up the Microplate:

    • Add 50 µL of each substrate dilution to triplicate wells of a 96-well black microplate.

    • Include a "no substrate" control (buffer only) and a "no enzyme" control (highest substrate concentration and buffer) for background fluorescence correction.

  • Equilibrate the Plate:

    • Pre-incubate the microplate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the Reaction:

    • Prepare the diluted α-chymotrypsin solution in Tris-HCl buffer.

    • Add 50 µL of the diluted enzyme solution to each well to initiate the reaction. The final volume in each well will be 100 µL.

  • Measure Fluorescence:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: ~335 nm, Emission: ~518 nm) every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate Initial Velocity (V₀):

    • For each substrate concentration, plot fluorescence intensity versus time.

    • Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial reaction velocity (V₀) in arbitrary fluorescence units per minute (RFU/min).

    • To convert V₀ to molar concentration per minute, a standard curve of the fluorescent product (Dansyl-tyr) can be prepared.

  • Determine Km and Vmax:

    • Plot the initial velocity (V₀) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): V₀ = (Vmax * [S]) / (Km + [S])

    • Alternatively, use a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), to determine Km and Vmax from the intercepts.

Conclusion

This application note provides a comprehensive protocol for the determination of Michaelis-Menten kinetic parameters for α-chymotrypsin using the fluorogenic substrate this compound. This continuous kinetic assay is sensitive, robust, and suitable for high-throughput screening applications in drug discovery and basic research. The detailed methodology and data analysis guidelines will enable researchers to accurately characterize enzyme kinetics and inhibitor potency.

Troubleshooting & Optimization

improving Dansyl-tyr-val-gly solubility in assay buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dansyl-tyr-val-gly. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers and scientists overcome solubility challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a peptide substrate used for peptidylglycine monooxygenase.[1][2][3][4] Its structure, consisting of a hydrophobic dansyl group and the amino acids Tyrosine and Valine, gives it a predominantly hydrophobic character.[5] Peptides with a high proportion of hydrophobic residues often exhibit limited solubility in aqueous solutions. Therefore, direct dissolution in aqueous assay buffers is often challenging and may lead to precipitation.

Q2: What is the recommended initial solvent for this compound?

For hydrophobic peptides like this compound, it is highly recommended to first use a small amount of an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for this purpose and has been shown to dissolve this compound at high concentrations (e.g., 100 mg/mL). Other potential organic solvents include dimethylformamide (DMF), acetonitrile (B52724) (ACN), methanol, or isopropanol.

Q3: How do I properly prepare a stock solution and dilute it into my assay buffer?

The key is a two-step process: dissolve, then dilute.

  • Initial Dissolution : Allow the lyophilized peptide to warm to room temperature and centrifuge the vial briefly to collect all the powder at the bottom. Add a minimal volume of 100% organic solvent (e.g., DMSO) to the peptide to create a high-concentration stock solution. Use sonication or vortexing to ensure it has fully dissolved.

  • Aqueous Dilution : While vortexing or stirring your aqueous assay buffer, slowly add the organic stock solution drop-by-drop. This gradual introduction helps prevent the peptide from immediately precipitating upon contact with the aqueous environment. If the solution becomes turbid, you have likely exceeded its solubility limit at that concentration.

Q4: My peptide precipitates when I dilute the stock solution into my aqueous assay buffer. What should I do?

Precipitation during dilution is a common issue with hydrophobic peptides. Here are several strategies to address this:

  • Decrease Final Concentration : The simplest solution is to lower the final concentration of the peptide in the assay buffer.

  • Increase Organic Co-solvent : Slightly increasing the percentage of the organic solvent in the final assay buffer can help maintain solubility. However, be mindful that high concentrations of solvents like DMSO can interfere with biological assays; a final concentration of 0.5% DMSO is widely considered safe for most cell culture experiments, while concentrations up to 1% may be acceptable.

  • Adjust pH : The net charge of a peptide influences its solubility, with minimum solubility occurring at its isoelectric point (pI). Adjusting the buffer pH away from the peptide's pI can increase solubility.

  • Use Sonication : After dilution, sonicating the final solution can help break up aggregates and improve dissolution.

Q5: Can I adjust the pH of my assay buffer to improve solubility?

Yes, adjusting the pH can be an effective strategy. Peptides are generally more soluble at a pH that is at least one unit above or below their isoelectric point (pI), as this increases the net charge of the molecule and promotes interaction with water. For a peptide like this compound, which lacks strongly acidic or basic side chains, its pI will be near neutral. Therefore, adjusting the buffer to a slightly acidic (e.g., pH 5-6) or slightly basic (e.g., pH 8-9) condition may improve solubility. Always ensure the chosen pH is compatible with your assay and protein stability.

Q6: How should I properly handle and store the peptide and its solutions?

  • Lyophilized Powder : Store the lyophilized peptide sealed and away from moisture. For long-term storage, -80°C is recommended, while -20°C is suitable for shorter periods.

  • Stock Solutions : Once dissolved in an organic solvent like DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or -20°C for up to 1 month.

  • Working Solutions : It is always best to prepare fresh working solutions in your aqueous assay buffer from the frozen stock solution on the day of the experiment.

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC28H34N4O7S
Molecular Weight570.66 g/mol
AppearanceOff-white to light yellow solid
Primary ApplicationSubstrate for peptidylglycine monooxygenase
Known SolubilitySoluble in DMSO (100 mg/mL)

Table 2: Recommended Organic Co-solvents for Initial Dissolution

SolventAbbreviationNotesSource(s)
Dimethyl sulfoxideDMSOHighly effective for hydrophobic peptides. Avoid with peptides containing Cys, Met, or Trp due to potential oxidation.
DimethylformamideDMFA good alternative to DMSO, especially for peptides sensitive to oxidation.
AcetonitrileACNCan be used for neutral or hydrophobic peptides.
IsopropanolIPAAnother option for dissolving hydrophobic peptides.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Equilibrate : Allow the vial of lyophilized this compound to reach room temperature before opening to prevent condensation.

  • Centrifuge : Spin the vial briefly (e.g., 10,000 x g for 1-2 minutes) to ensure all the powder is at the bottom.

  • Add Solvent : Carefully add a precise volume of new, anhydrous DMSO to the vial to achieve a high concentration (e.g., 10-20 mg/mL).

  • Dissolve : Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particulates.

  • Store : Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of the Final Working Solution

  • Prepare Buffer : Have your final, sterile aqueous assay buffer ready in a suitable tube.

  • Stir/Vortex : Begin stirring or gently vortexing the assay buffer. This is critical to ensure rapid mixing.

  • Dilute Dropwise : Using a pipette, slowly add the required volume of the thawed organic stock solution drop-by-drop into the vortexing buffer.

  • Final Mix : Continue to vortex or stir for another minute after adding the stock solution.

  • Clarify : If any precipitation is observed, attempt to clarify the solution by sonicating it for a few minutes. Before use in an assay, it is recommended to centrifuge the final solution (e.g., 10,000 x g for 5 minutes) and use the supernatant to remove any remaining insoluble aggregates.

Troubleshooting Workflows

Solubility_Troubleshooting_Workflow start Start: Lyophilized This compound prep_stock 1. Prepare Concentrated Stock in 100% DMSO start->prep_stock dilute 2. Add Stock Dropwise to Stirring Assay Buffer prep_stock->dilute check_sol 3. Is the Solution Clear? dilute->check_sol success Ready for Assay check_sol->success Yes troubleshoot 4. Troubleshoot Precipitation check_sol->troubleshoot No option_a A. Lower Final Concentration troubleshoot->option_a option_b B. Adjust Buffer pH (Away from pI) troubleshoot->option_b option_c C. Increase % of Organic Co-solvent troubleshoot->option_c sonicate 5. Apply Sonication option_a->sonicate option_b->sonicate option_c->sonicate final_check 6. Is Solution Clear? sonicate->final_check final_check->success Yes centrifuge 7. Centrifuge to Remove Aggregates, Use Supernatant final_check->centrifuge No centrifuge->success

Caption: A step-by-step workflow for dissolving this compound and troubleshooting precipitation.

Experimental_Logic_Flow start Does the peptide dissolve directly in aqueous buffer? yes_path Yes proceed Proceed with experiment no_path No use_dmso Dissolve in minimal 100% DMSO to create a concentrated stock start->use_dmso dilute Slowly dilute stock into stirring aqueous buffer use_dmso->dilute check_precip Does it precipitate? dilute->check_precip check_precip->proceed no_precip_path No yes_precip_path Yes troubleshoot_options Select Remediation Strategy check_precip->troubleshoot_options opt1 Lower final peptide concentration troubleshoot_options->opt1 opt2 Adjust buffer pH away from neutral troubleshoot_options->opt2 opt3 Increase final % of co-solvent (e.g., 0.5-1% DMSO) troubleshoot_options->opt3 opt1->dilute Re-attempt dilution opt2->dilute Re-attempt dilution opt3->dilute Re-attempt dilution

Caption: Decision tree for selecting the correct solubilization strategy for this compound.

References

troubleshooting low signal in Dansyl-tyr-val-gly assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Dansyl-tyr-val-gly assay to measure the activity of Peptidylglycine alpha-amidating monooxygenase (PAM).

Troubleshooting Guide for Low Signal

Low signal in a this compound assay typically manifests as a small or absent product peak (Dansyl-tyr-val-α-hydroxyglycine) in your HPLC chromatogram. Below are common causes and solutions presented in a question-and-answer format.

Question 1: Why am I not seeing a distinct product peak in my HPLC analysis?

Answer: The absence of a product peak is the most severe form of low signal and can stem from several critical issues. Here’s a systematic approach to troubleshooting this problem:

  • Enzyme Inactivity: The Peptidylglycine alpha-amidating monooxygenase (PAM) enzyme may be inactive or significantly compromised.

    • Solution:

      • Verify the storage conditions of your enzyme. PAM is sensitive to temperature fluctuations.

      • Perform a positive control experiment with a known active batch of the enzyme.

      • Ensure all necessary co-factors, particularly copper and ascorbate (B8700270), are present in the reaction at optimal concentrations.

  • Incorrect Assay Conditions: The reaction environment may not be conducive to enzyme activity.

    • Solution:

      • Confirm the pH of your reaction buffer. The optimal pH for PAM activity is typically between 5.0 and 6.5.[1]

      • Check the concentrations of all reaction components. Refer to the recommended concentrations in the experimental protocol table below.

  • Substrate Degradation: The this compound substrate may have degraded.

    • Solution:

      • Verify the storage and handling of the substrate. Protect it from light and moisture.

      • Run a standard of the substrate on the HPLC to ensure its integrity and expected retention time.

Question 2: My product peak is very small, leading to poor sensitivity. How can I increase the signal?

Answer: A small product peak indicates that the enzymatic reaction is occurring but is inefficient. To enhance the signal, consider the following:

  • Sub-optimal Cofactor Concentrations: The concentrations of copper and ascorbate are critical for PAM activity.

    • Solution:

      • Titrate the concentrations of CuSO₄ and ascorbate to find the optimal levels for your specific enzyme preparation and substrate concentration. A common starting point is 2 µM CuSO₄ and 5 mM ascorbate.[2]

  • Insufficient Incubation Time or Temperature: The reaction may not have proceeded long enough or at the optimal temperature.

    • Solution:

      • Increase the incubation time. Perform a time-course experiment to determine the linear range of the reaction.

      • Ensure the incubation temperature is maintained at 37°C.[2]

  • Low Enzyme Concentration: The amount of enzyme in the reaction may be the limiting factor.

    • Solution:

      • Increase the concentration of the PAM enzyme in the assay.

  • Inner Filter Effect: At high substrate concentrations, the Dansyl fluorophore can cause self-quenching, leading to a non-linear relationship between concentration and fluorescence.

    • Solution:

      • While this is more of a concern in real-time fluorescence assays, in an HPLC-based assay, ensure your standard curve for the product is in a linear range. If you are using very high substrate concentrations, this could affect the baseline and overall signal detection.

Question 3: I am observing high background fluorescence or multiple unexpected peaks in my chromatogram. What could be the cause?

Answer: High background or spurious peaks can interfere with the detection and quantification of your product peak.

  • Contaminated Reagents: Buffers, water, or other reagents may be contaminated with fluorescent compounds.

    • Solution:

      • Use high-purity, HPLC-grade reagents.

      • Prepare fresh buffers and solutions.

  • Substrate Impurity or Degradation: The this compound substrate may contain fluorescent impurities or may have degraded into multiple fluorescent species.

    • Solution:

      • Analyze the substrate alone by HPLC to check for purity.

      • Store the substrate protected from light and moisture.

  • Non-enzymatic Reactions: The Dansyl group is sensitive to its environment and can react with components in the assay mixture.

    • Solution:

      • Run a "no-enzyme" control to identify any non-enzymatic product formation.

      • Ensure that the buffer components are compatible with the Dansyl fluorophore.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for detecting the Dansyl-labeled substrate and product?

A1: The Dansyl fluorophore is typically excited around 340-365 nm, with an emission maximum in the range of 500-560 nm.[3][4] The exact wavelengths can be optimized based on your specific HPLC detector and the solvent environment.

Q2: Does the fluorescence of this compound change upon enzymatic conversion to its product? Can I run this assay in a plate reader without HPLC?

A2: While the Dansyl fluorophore is environmentally sensitive, there is no strong evidence to suggest a reliable and significant change in fluorescence intensity upon the conversion of this compound to its hydroxylated product that would allow for a simple real-time assay in a plate reader. The standard and most reliable method for this assay is to separate the substrate and product by HPLC and quantify the fluorescence of the product peak.

Q3: What are the critical cofactors for the PAM enzyme, and what are their roles?

A3: The key cofactors for PAM are copper (Cu²⁺) and ascorbate. Copper is an integral part of the enzyme's catalytic core. Ascorbate acts as a reducing agent, providing the necessary electrons for the monooxygenase reaction.

Q4: What is the optimal pH for the this compound assay?

A4: The optimal pH for PAM activity is in the acidic range, typically between 5.0 and 6.5. However, some activity can still be observed at a more neutral pH.

Q5: How should I prepare and store the this compound substrate?

A5: The substrate should be stored at -20°C or -80°C, protected from light and moisture. For the assay, prepare a stock solution in a suitable organic solvent like DMSO or ethanol (B145695) and then dilute it in the assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: Typical Reaction Component Concentrations for this compound Assay

ComponentTypical ConcentrationRole
PAM Enzyme Varies (user-determined)Catalyst
This compound 20 µMSubstrate
CuSO₄ 2 µMCofactor
Ascorbate 5 mMCofactor (Reducing Agent)
MES Buffer 100 mMBuffering Agent
Catalase 5000 UScavenges H₂O₂
Tween 20 0.01% (v/v)Surfactant (optional)
Ethanol 1% (v/v)Solvent for substrate
pH 6.5Optimal for enzyme activity

Experimental Protocols

Detailed Methodology for this compound Assay

  • Reagent Preparation:

    • Prepare a 100 mM MES buffer and adjust the pH to 6.5.

    • Prepare stock solutions of this compound, CuSO₄, and ascorbate. The substrate is typically dissolved in ethanol or DMSO.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the MES buffer, catalase, Tween 20 (if used), and ethanol.

    • Add the required volume of the CuSO₄ stock solution.

    • Add the this compound substrate to the mixture.

    • Initiate the reaction by adding the PAM enzyme.

    • As a negative control, prepare a reaction mixture without the enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution, such as trifluoroacetic acid (TFA) to a final concentration of 2% (v/v).

  • Product Conversion (for amidated product detection):

    • To convert the hydroxylated product (Dansyl-Tyr-Val-α-hydroxy-Gly) to the amidated product (Dansyl-Tyr-Val-NH₂), adjust the pH to ~8.5 with potassium hydroxide (B78521) and EDTA. This step is for specific detection of the final amidated product.

  • HPLC Analysis:

    • Inject the quenched reaction mixture into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

    • Separate the substrate and product using a suitable gradient of solvents (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA).

    • Monitor the fluorescence with excitation at ~365 nm and emission at ~558 nm.

  • Data Analysis:

    • Identify the product peak based on its retention time, as determined by a standard.

    • Quantify the amount of product formed by integrating the area of the product peak and comparing it to a standard curve of the fluorescent product.

Mandatory Visualization

AssayWorkflow This compound Assay Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Incubation cluster_analysis 3. Analysis prep_buffer Prepare MES Buffer (pH 6.5) mix_reagents Combine Buffer, Cofactors, Substrate prep_buffer->mix_reagents prep_substrate Prepare Substrate Stock prep_substrate->mix_reagents prep_cofactors Prepare Cofactor Stocks (CuSO4, Ascorbate) prep_cofactors->mix_reagents add_enzyme Initiate with PAM Enzyme mix_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate quench Quench Reaction (e.g., TFA) incubate->quench hplc HPLC Separation (C18 Column) quench->hplc detect Fluorescence Detection (Ex: ~365nm, Em: ~558nm) hplc->detect quantify Quantify Product Peak detect->quantify TroubleshootingFlowchart Troubleshooting Low Signal in this compound Assay cluster_enzyme Enzyme Issues cluster_assay Assay Condition Issues cluster_reagents Reagent Issues start Low or No Product Peak check_enzyme_activity Check Enzyme Activity (Positive Control) start->check_enzyme_activity check_ph Verify Buffer pH (5.0-6.5) start->check_ph check_substrate_integrity Verify Substrate Integrity (HPLC) start->check_substrate_integrity check_enzyme_storage Verify Enzyme Storage check_enzyme_activity->check_enzyme_storage check_cofactors Optimize Cofactor Concentrations (Cu, Ascorbate) check_ph->check_cofactors check_incubation Check Incubation Time & Temperature check_cofactors->check_incubation check_reagent_purity Use HPLC-Grade Reagents check_substrate_integrity->check_reagent_purity no_enzyme_control Run No-Enzyme Control check_reagent_purity->no_enzyme_control

References

Technical Support Center: Dansyl-Tyr-Val-Gly Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Dansyl-Tyr-Val-Gly fluorescence assays.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here we address common issues encountered during this compound fluorescence assays in a question-and-answer format, providing specific troubleshooting steps.

Q1: Why is my background fluorescence signal high in my "no enzyme" or "substrate only" control wells?

High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, making it difficult to detect true enzymatic activity. The primary sources of high background are autofluorescence from assay components and substrate instability.

  • Troubleshooting Steps:

    • Check for Autofluorescence:

      • Individually measure the fluorescence of your assay buffer, microplate, and any additives (e.g., BSA, reducing agents) at the excitation and emission wavelengths of the dansyl fluorophore (typically ~340 nm excitation and ~520 nm emission, but can be solvent-dependent).[1]

      • Some biological components like NADH, riboflavins, and aromatic amino acids are intrinsically fluorescent.[2] If your enzyme preparation is impure, these can contribute to the background.

    • Evaluate Substrate Stability:

      • The this compound substrate may undergo spontaneous hydrolysis in your assay buffer, leading to an increase in fluorescence over time, independent of enzyme activity.

      • To test this, incubate the substrate in the assay buffer without the enzyme and monitor the fluorescence over the same time course as your experiment. A significant increase indicates substrate instability.

    • Optimize Assay Conditions:

      • If substrate instability is an issue, consider preparing the substrate solution fresh immediately before use and keeping it protected from light.

      • Test alternative buffer formulations, as pH and buffer components can affect substrate stability.

Q2: My fluorescence signal is lower than expected, or I am not seeing a significant increase in fluorescence upon substrate cleavage. What could be the cause?

Low or absent signal can be due to a variety of factors, including issues with the enzyme, substrate, or assay conditions, as well as fluorescence quenching.

  • Troubleshooting Steps:

    • Verify Enzyme Activity:

      • Ensure your enzyme is active. Use a positive control or a previously validated batch of enzyme if available.

      • Confirm that the enzyme concentration is sufficient for the amount of substrate used. Perform an enzyme titration to find the optimal concentration.

    • Check Substrate Integrity and Concentration:

      • This compound should be stored properly, typically at -20°C or -80°C, protected from light and moisture, to prevent degradation.[3][4][5]

      • Verify the substrate concentration. An inaccurate concentration can lead to lower than expected reaction rates.

    • Investigate for Fluorescence Quenching:

      • Quenching is a process that decreases fluorescence intensity. It can be caused by various substances in your assay, including buffer components, metal ions (e.g., Co²⁺, Ni²⁺), or test compounds.

      • To identify a potential quencher, systematically omit individual components from the assay and observe the effect on fluorescence.

      • See the Quantitative Data on Common Interferences table below for examples of known quenchers of dansyl fluorophores.

Q3: The fluorescence signal is erratic or not reproducible between replicate wells.

Poor reproducibility can stem from pipetting errors, well-to-well variations, or photobleaching.

  • Troubleshooting Steps:

    • Refine Pipetting Technique:

      • Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.

      • Prepare a master mix of reagents to be added to all wells to minimize variations.

    • Address Plate Effects:

      • Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates. Avoid using the outer wells or fill them with buffer to create a humidity barrier.

      • Always use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and background from scattered light.

    • Minimize Photobleaching:

      • Photobleaching is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.

      • Reduce the exposure time to the excitation light by taking endpoint readings instead of continuous kinetic measurements where possible.

      • If kinetic reads are necessary, use the lowest possible excitation intensity and the shortest read time that still provides a good signal.

      • Consider using antifade reagents if compatible with your assay.

Q4: My assay data is non-linear at high substrate or product concentrations. What is causing this?

This is often due to the inner filter effect (IFE), which becomes significant at higher concentrations of light-absorbing species in the sample.

  • Troubleshooting Steps:

    • Understand the Inner Filter Effect:

      • Primary IFE: High concentrations of the substrate or other components absorb the excitation light, preventing it from reaching all fluorophores in the well.

      • Secondary IFE: The emitted fluorescence is re-absorbed by other molecules in the solution before it reaches the detector.

    • Mitigate the Inner Filter Effect:

      • The most straightforward solution is to work at lower substrate concentrations where the absorbance of the solution at the excitation and emission wavelengths is low (generally, an optical density of < 0.1 is recommended).

      • If high substrate concentrations are necessary, mathematical correction formulas can be applied. Modern plate readers may have software features to help correct for IFE.

      • Measure the absorbance of your substrate and product at the assay wavelengths to assess the potential for IFE.

Quantitative Data on Common Interferences

The fluorescence of the dansyl group is sensitive to its local environment. The following tables summarize the potential effects of common laboratory reagents on dansyl fluorescence. The exact magnitude of these effects can be assay-dependent and should be empirically determined.

Table 1: Effect of pH on Dansyl Fluorescence

pH RangeEffect on Dansyl FluorescenceRationale
< 4Significant quenchingProtonation of the dimethylamino group of the dansyl moiety leads to a decrease in fluorescence intensity.
4 - 10Generally stable fluorescenceThe dimethylamino group is deprotonated, resulting in stable and relatively high fluorescence.
> 10Variable, can decreaseDeprotonation of the sulfonamide group can occur at very high pH, potentially altering the fluorescence properties.

Table 2: Potential Quenching Effects of Common Assay Components on Dansyl Fluorescence

Compound/Ion ClassExamplesPotential Effect on FluorescenceMechanism of Interference
Heavy Metal Ions Co²⁺, Ni²⁺, Cu²⁺, Hg²⁺QuenchingFormation of a non-fluorescent complex with the dansyl group or associated peptide.
Halide Ions I⁻, Br⁻QuenchingCollisional quenching.
Electron-Rich Amines Tryptophan, various buffer componentsQuenchingCan act as electron donors in photoinduced electron transfer (PET).
Nitroaromatic Compounds Dinitrophenyl (Dnp) groupStrong QuenchingOften used as a quencher in FRET-based dansyl assays.
Reducing Agents DTT, β-mercaptoethanolPotential for quenchingCan interact with the excited state of the fluorophore.

Note: The Stern-Volmer constant (Ksv) is a measure of the efficiency of collisional quenching. Higher Ksv values indicate more efficient quenching. Specific Ksv values are highly dependent on the specific quencher, fluorophore, and solvent system.

Experimental Protocols

General Protocol for a this compound Fluorescence Assay

This protocol provides a general framework for measuring enzyme activity using this compound as a substrate. This can be adapted for specific enzymes such as peptidylglycine monooxygenase or matrix metalloproteinases.

Materials:

  • This compound substrate

  • Enzyme of interest

  • Assay Buffer (e.g., Tris, HEPES, MES at the optimal pH for the enzyme)

  • Enzyme inhibitors (for control experiments)

  • DMSO (for dissolving the substrate)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. The final concentration in the assay will need to be optimized, but a starting point is often in the low micromolar range. Protect the stock solution from light.

  • Enzyme Preparation: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Design a plate map that includes "no enzyme" controls, "no substrate" controls, and if applicable, "inhibitor" controls.

    • Add assay buffer to all wells.

    • Add the diluted enzyme to the appropriate wells. For inhibitor controls, pre-incubate the enzyme with the inhibitor for a recommended time before adding the substrate.

    • Add the test compounds if screening for inhibitors.

  • Initiate the Reaction: Add the this compound substrate solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a pre-warmed (if necessary) fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) using the appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 520 nm).

Data Analysis:

  • Plot the fluorescence intensity versus time for each well.

  • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

  • Enzyme activity is proportional to this initial velocity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate (in DMSO) add_reagents Add Reagents to 96-well Plate prep_substrate->add_reagents prep_enzyme Prepare Enzyme (in Assay Buffer) prep_enzyme->add_reagents prep_controls Prepare Controls (No Enzyme, Inhibitor) prep_controls->add_reagents initiate_reaction Initiate Reaction (Add Substrate) add_reagents->initiate_reaction measure_fluorescence Measure Fluorescence (Kinetic Read) initiate_reaction->measure_fluorescence plot_data Plot Fluorescence vs. Time measure_fluorescence->plot_data calc_rate Calculate Initial Reaction Rate (V₀) plot_data->calc_rate determine_activity Determine Enzyme Activity calc_rate->determine_activity

Caption: General workflow for a this compound fluorescence-based enzyme assay.

troubleshooting_logic cluster_high_bg High Background cluster_low_signal Low Signal cluster_reproducibility Poor Reproducibility start Problem with Assay check_autofluor Check Autofluorescence of Components start->check_autofluor check_enzyme Verify Enzyme Activity start->check_enzyme check_pipetting Review Pipetting Technique start->check_pipetting check_substrate_stability Check Substrate Stability check_autofluor->check_substrate_stability check_substrate Check Substrate Integrity check_enzyme->check_substrate check_quenching Investigate for Quenching check_substrate->check_quenching check_plate_effects Address Plate Effects check_pipetting->check_plate_effects check_photobleaching Minimize Photobleaching check_plate_effects->check_photobleaching

Caption: Troubleshooting logic for common issues in this compound fluorescence assays.

quenching_mechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_excited Fluorophore (Excited) Q Quencher F_excited->Q Collision F_ground Fluorophore (Ground) F_excited->F_ground Fluorescence Q->F_ground Non-radiative Decay F_ground2 Fluorophore (Ground) FQ_complex F-Q Complex (Non-fluorescent) F_ground2->FQ_complex Q2 Quencher Q2->FQ_complex

Caption: Mechanisms of dynamic (collisional) versus static (complex formation) fluorescence quenching.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Dansyl-tyr-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues specifically encountered with the peptide Dansyl-tyr-val-gly. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and practical solutions in a frequently asked questions (FAQs) format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems related to peak tailing during the HPLC analysis of this compound.

Q1: What are the most common causes of peak tailing when analyzing this compound using reverse-phase HPLC?

A1: Peak tailing for peptides like this compound in reverse-phase HPLC is often a result of multiple contributing factors. The primary cause is typically secondary interactions between the analyte and the stationary phase.[1][2] Unwanted interactions, particularly with exposed silanol (B1196071) groups on silica-based columns, can lead to significant tailing.[1][3][4] Other contributing factors can include non-optimal mobile phase pH, column overload, extra-column dead volume, and potential interactions with metal contaminants in the stationary phase.

Q2: How does the chemical structure of this compound contribute to peak tailing?

A2: The structure of this compound contains several moieties that can contribute to peak tailing:

  • Dansyl Group: This group has a tertiary amine which can interact with acidic silanol groups on the column packing material.[4][5]

  • Tyrosine Residue: The phenolic hydroxyl group of tyrosine is weakly acidic and can participate in secondary interactions.

  • Peptide Backbone: The amide bonds and the terminal carboxyl group can also interact with the stationary phase.

  • Overall Basic Character: Depending on the mobile phase pH, the peptide may carry a net positive charge, leading to strong ionic interactions with deprotonated, negatively charged silanol groups.[3][5]

Q3: My peak for this compound is tailing. Where should I start my troubleshooting?

A3: A logical first step is to investigate the mobile phase composition.[6] The pH and the type of acidic additive used can have a significant impact on peak shape.[7][8] Using a mobile phase with a low pH (around 2.5-3) is often recommended to suppress the ionization of silanol groups on the stationary phase, thereby reducing secondary interactions.[2][9]

Troubleshooting Summary Tables

The following tables provide a structured approach to troubleshooting peak tailing issues with this compound.

Table 1: Mobile Phase Optimization

ParameterRecommended ChangeRationale
Mobile Phase pH Lower the pH to 2.5 - 3.0.Suppresses ionization of silanol groups, minimizing secondary interactions with the basic moieties of the peptide.[2][9]
Acidic Additive Use Trifluoroacetic Acid (TFA) at 0.1%.TFA is a strong ion-pairing agent that effectively masks residual silanol groups and improves peak shape.[1][3] If using Formic Acid (FA) for MS compatibility and observing tailing, consider increasing its concentration.[1]
Buffer Concentration Increase buffer strength (e.g., > 20 mM).Higher ionic strength can help to reduce peak tailing.[9]
Organic Modifier Experiment with acetonitrile (B52724) vs. methanol.The choice of organic solvent can influence peak shape.[10]

Table 2: Column and Hardware Considerations

ParameterRecommended ActionRationale
Column Chemistry Use a column with high-purity silica (B1680970) and effective end-capping.Reduces the number of accessible silanol groups available for secondary interactions.[3]
Column Condition Flush the column or replace if old or contaminated.Column degradation can lead to poor peak shape.[11] A void at the column inlet can also cause tailing.[2][12]
Extra-Column Volume Minimize tubing length and diameter. Ensure proper fitting connections.Reduces band broadening that can contribute to peak asymmetry.[6][10]
Guard Column Replace the guard column.A contaminated or obstructed guard column can cause peak tailing.[6]

Detailed Experimental Protocols

Protocol 1: Optimizing Mobile Phase to Reduce Peak Tailing

This protocol outlines a systematic approach to adjusting the mobile phase to improve the peak shape of this compound.

  • Initial Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Initial Analysis:

    • Equilibrate the C18 column with your initial gradient conditions.

    • Inject a standard solution of this compound.

    • Observe the peak shape. If tailing is present (Tailing Factor > 1.2), proceed to the next steps.

  • pH Adjustment (if not using TFA):

    • If using a buffer like phosphate, ensure the pH is between 2.5 and 3.0. Operating at a low pH helps to keep the silanol groups on the silica surface protonated and less likely to interact with the peptide.[2][9]

  • Additive Comparison:

    • If mass spectrometry (MS) detection is not required, 0.1% TFA is generally the most effective additive for reducing peak tailing of peptides.[3][13]

    • If MS compatibility is necessary and you are observing tailing with formic acid, consider trying 0.1% difluoroacetic acid (DFA) as an alternative which can offer a compromise between good peak shape and MS signal intensity.[1]

  • Temperature Optimization:

    • Increase the column temperature in increments of 5-10°C (e.g., from 30°C to 50°C).[1] Elevated temperatures can improve peak shape by reducing mobile phase viscosity and minimizing secondary interactions.

Visual Troubleshooting Guides

The following diagrams illustrate key concepts and workflows for troubleshooting HPLC peak tailing.

Troubleshooting Workflow for HPLC Peak Tailing start Peak Tailing Observed (this compound) check_mobile_phase Check Mobile Phase (pH, Additive) start->check_mobile_phase adjust_ph Lower pH to 2.5-3.0 check_mobile_phase->adjust_ph pH > 3? use_tfa Use 0.1% TFA check_mobile_phase->use_tfa Using weak acid? check_column Evaluate Column Condition check_mobile_phase->check_column pH & Additive OK adjust_ph->check_column use_tfa->check_column flush_column Flush Column check_column->flush_column Contamination? replace_column Replace Column check_column->replace_column Old Column? check_hardware Inspect Hardware (Tubing, Fittings) check_column->check_hardware Column OK flush_column->check_hardware replace_column->check_hardware minimize_dead_volume Minimize Dead Volume check_hardware->minimize_dead_volume end_bad Issue Persists (Consult Manufacturer) check_hardware->end_bad Hardware OK end_good Peak Shape Improved minimize_dead_volume->end_good

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

Caption: Interaction of a protonated peptide with an ionized silanol group.

References

Technical Support Center: Troubleshooting High Background Fluorescence in PAM Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background fluorescence in Positive Allosteric Modulator (PAM) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background fluorescence in PAM screening assays?

High background fluorescence in PAM assays can originate from several sources, broadly categorized as:

  • Assay Components: Intrinsic fluorescence of the test compounds, the fluorescent substrate, or the buffer components.[1][2] The enzyme preparation itself might also contain fluorescent impurities.

  • Reagent Instability: Spontaneous degradation or hydrolysis of the fluorescent substrate over time can lead to a continuous increase in background signal.

  • Instrument and Plate Issues: Improper instrument settings (e.g., gain, excitation/emission wavelengths), autofluorescence from the microplate material, and well-to-well contamination can contribute to high background.[3]

  • Cell-Based Assay Factors: In cell-based assays, cellular autofluorescence and fluorescent components in the culture media are common culprits.[1]

Q2: How can I determine if my test compound is autofluorescent?

To check for compound autofluorescence, run a control experiment where you add the compound to the assay buffer without the enzyme or substrate and measure the fluorescence at the assay's excitation and emission wavelengths.[1] If you observe a significant signal, your compound is likely autofluorescent.

Q3: My "no-enzyme" control shows high fluorescence. What does this indicate?

A high signal in the "no-enzyme" control suggests that the background fluorescence is independent of enzymatic activity.[2] The primary suspects are the fluorescent substrate and the assay buffer. This could be due to:

  • Substrate Instability: The substrate may be hydrolyzing spontaneously in the assay buffer.[1]

  • Buffer Contamination: The buffer might be contaminated with fluorescent impurities.

Q4: Can the type of microplate I use affect background fluorescence?

Yes, the microplate material can be a significant source of background fluorescence. For fluorescence assays, it is recommended to use black opaque plates to minimize background from scattered light and autofluorescence.[4] Clear-bottom plates may be necessary for cell-based assays that require microscopic imaging, but these should also have black walls.

Q5: How do I optimize the concentration of my fluorescent substrate to minimize background?

Titrate the fluorescent substrate to find the optimal concentration that provides a good signal-to-background ratio.[1] Start with a concentration around the Km of the enzyme for the substrate and test several dilutions below and above this value.[5] The goal is to use the lowest substrate concentration that gives a robust and reproducible signal for the enzymatic reaction.

Troubleshooting Guide

High background fluorescence can mask the true signal from your enzymatic assay, reducing its sensitivity and dynamic range. This guide provides a systematic approach to identifying and mitigating the source of the problem.

Step 1: Characterize the High Background Signal

Before making any changes to your assay protocol, it is crucial to understand the nature of the high background. Run the following control experiments:

Control Experiment Purpose Potential Cause if High Signal is Observed
Buffer Only To measure the intrinsic fluorescence of the assay buffer and microplate.Contaminated buffer, autofluorescent microplate.
Buffer + Substrate (No Enzyme) To assess substrate stability and intrinsic fluorescence.Substrate instability (spontaneous hydrolysis), fluorescent impurities in the substrate.
Buffer + Enzyme (No Substrate) To check for fluorescent contaminants in the enzyme preparation.Fluorescent impurities in the enzyme stock.
Buffer + Test Compound (No Enzyme or Substrate) To determine if the test compound is autofluorescent.Compound autofluorescence.
Step 2: Systematic Troubleshooting of Assay Components

Based on the results from your initial characterization, follow the relevant troubleshooting steps below.

A. Issues with Assay Buffer and Reagents

  • Problem: High background in the "Buffer Only" or "Buffer + Substrate" controls.

    • Solution:

      • Prepare fresh assay buffer using high-purity water and reagents.

      • If the issue persists, test individual buffer components for fluorescence.

      • For the substrate, prepare it fresh before each experiment and protect it from light, as some fluorescent substrates are light-sensitive.[1]

B. Compound Autofluorescence

  • Problem: High background signal in the presence of the test compound.

    • Solution:

      • Subtract Background: If the compound's fluorescence is stable and not excessively high, you can subtract the signal from the compound-only control from your experimental wells.

      • Use Red-Shifted Fluorophores: Cellular and compound autofluorescence is often more prominent at shorter (blue and green) wavelengths.[3] If possible, switch to a fluorescent substrate that excites and emits in the red or far-red spectrum to minimize interference.[6]

      • Time-Resolved Fluorescence (TRF): If available, consider using a TRF-based assay. This technique can reduce background from short-lived fluorescent species.

C. Substrate Instability

  • Problem: The background fluorescence in the "no-enzyme" control increases over time.

    • Solution:

      • Optimize pH: Ensure the pH of your assay buffer is optimal for both enzyme activity and substrate stability.

      • Fresh Substrate Preparation: Always prepare the fluorescent substrate solution immediately before use.

      • Alternative Substrates: If the instability is inherent to the substrate, explore alternative, more stable fluorescent substrates for your enzyme.

Step 3: Optimizing Instrumentation and Assay Protocol

A. Plate Reader Settings

  • Problem: High and variable background across the plate.

    • Solution:

      • Check Wavelengths: Verify that the excitation and emission wavelengths are correctly set for your specific fluorophore.

      • Adjust Gain/PMT Voltage: While increasing the gain can amplify your signal, it will also amplify the background.[3] Titrate the gain setting to find a balance that provides a good signal for your positive control without saturating the detector or excessively amplifying the background of your negative control.

      • Use Appropriate Filters: Ensure you are using the correct and high-quality filters with narrow band-pass to minimize spectral overlap from other fluorescent sources.[3]

B. Experimental Workflow

  • Problem: Inconsistent or high background that is not attributable to a single component.

    • Solution:

      • Washing Steps: If your protocol includes wash steps, ensure they are performed consistently and gently to avoid detaching cells (in cell-based assays) while effectively removing unbound fluorescent reagents.[1]

      • Incubation Times: Minimize incubation times where possible to reduce the window for substrate degradation or other time-dependent background increases.

      • Pipetting Technique: Be mindful of your pipetting to avoid cross-contamination between wells, especially when adding high-concentration stock solutions.

Experimental Protocols

Protocol 1: Determining Compound Autofluorescence

  • Prepare a dilution series of your test compound in the assay buffer at the same concentrations that will be used in the main experiment.

  • Dispense the compound dilutions into the wells of a black, opaque microplate.

  • Include a "buffer only" control.

  • Measure the fluorescence using the same plate reader settings (excitation/emission wavelengths, gain) as your main assay.

  • A significant increase in fluorescence in the compound-containing wells compared to the buffer-only control indicates compound autofluorescence.

Protocol 2: Assessing Substrate Stability

  • Prepare the fluorescent substrate in the assay buffer at the final assay concentration.

  • Dispense the solution into several wells of a microplate.

  • Incubate the plate at the same temperature as your assay.

  • Measure the fluorescence at multiple time points (e.g., 0, 15, 30, 60 minutes).

  • A significant, time-dependent increase in fluorescence indicates substrate instability.

Visualizations

PAM_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition Reagents Prepare Assay Reagents Dispense Dispense Reagents & Compound Reagents->Dispense Compound Prepare Test Compound Compound->Dispense Enzyme Prepare Enzyme AddEnzyme Initiate Reaction (Add Enzyme/Substrate) Enzyme->AddEnzyme PreIncubate Pre-incubate Dispense->PreIncubate PreIncubate->AddEnzyme Incubate Incubate AddEnzyme->Incubate Read Measure Fluorescence Incubate->Read Troubleshooting_Tree Start High Background Fluorescence Observed Q1 Is 'No-Enzyme' control signal high? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does signal increase over time? A1_Yes->Q2 Q3 Is 'Compound-Only' control signal high? A1_No->Q3 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol1 Check for Substrate Instability - Prepare fresh substrate - Optimize buffer pH A2_Yes->Sol1 Sol2 Check for Buffer/Substrate Contamination - Use high-purity reagents A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Compound is Autofluorescent - Subtract background - Use red-shifted fluorophore A3_Yes->Sol3 Sol4 Check Instrument Settings - Optimize gain - Verify wavelengths/filters Check for Enzyme Impurities A3_No->Sol4

References

impact of pH on Dansyl-tyr-val-gly stability and fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dansyl-tyr-val-gly. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this fluorescently labeled peptide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for measuring the fluorescence of this compound?

The optimal pH for measuring the fluorescence of this compound is typically in the neutral to slightly alkaline range (pH 7 to 9). In this range, the dansyl group exhibits strong fluorescence. However, the fluorescence is highly sensitive to pH changes, especially in the acidic range.

Q2: Why does the fluorescence of my this compound solution decrease at low pH?

The decrease in fluorescence intensity at acidic pH (typically below 6) is a known characteristic of the dansyl fluorophore. This phenomenon, known as fluorescence quenching, is primarily caused by the protonation of the dimethylamino group on the dansyl moiety.[1][2] At very low pH values (e.g., below 2), the fluorescence can be almost completely quenched.[2]

Q3: How does pH affect the stability of the this compound peptide?

The stability of the peptide backbone of this compound can be influenced by pH. Generally, it is advisable to avoid prolonged exposure to strongly acidic or alkaline conditions to prevent degradation. Non-enzymatic peptide bond cleavage can occur, and the mechanism is pH-dependent.[3][4] At alkaline pH (e.g., pH 10), hydrolysis (scission) of the peptide bonds can be a dominant degradation pathway. In neutral conditions, a process called "backbiting," an intramolecular aminolysis, can occur. For long-term storage, it is best to keep the peptide in a lyophilized form at -20°C or -80°C.

Q4: Can I use this compound as a pH indicator?

While the fluorescence of this compound is pH-sensitive, its use as a precise pH indicator may be limited. The fluorescence change is most pronounced in the acidic range and may not be linear across a wide pH spectrum. For accurate pH measurements, a dedicated pH probe with a known pKa value and a well-characterized fluorescence response to pH is recommended.

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal
Possible Cause Troubleshooting Step
Acidic Buffer pH Verify the pH of your buffer. If it is in the acidic range (pH < 6), the dansyl group's fluorescence will be quenched. Adjust the buffer to a neutral or slightly alkaline pH (7-9) for optimal fluorescence.
Incorrect Wavelengths Ensure your fluorometer is set to the correct excitation and emission wavelengths for the dansyl fluorophore. Typically, the excitation maximum is around 330-350 nm, and the emission maximum is in the range of 500-550 nm in an aqueous environment.
Peptide Degradation If the peptide solution has been stored for an extended period, especially at room temperature or in a non-optimal pH, it may have degraded. Prepare a fresh solution from lyophilized stock.
Low Concentration The concentration of this compound may be too low to detect a signal. Prepare a more concentrated solution or check the concentration of your stock.
Issue 2: Inconsistent Fluorescence Readings
Possible Cause Troubleshooting Step
pH Fluctuation Small changes in the buffer's pH can lead to significant variations in fluorescence intensity. Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.
Temperature Variations Fluorescence is temperature-sensitive. Ensure all measurements are taken at a constant and recorded temperature. Use a temperature-controlled cuvette holder if available.
Photobleaching Prolonged exposure of the sample to the excitation light can cause the dansyl fluorophore to photobleach, leading to a decrease in signal over time. Minimize exposure time and use the lowest necessary excitation intensity.
Precipitation At high concentrations or in certain buffer conditions, the peptide may precipitate out of solution, leading to inconsistent readings. Visually inspect the solution for any turbidity and centrifuge if necessary.

Quantitative Data Summary

The following table summarizes the expected qualitative impact of pH on the fluorescence and stability of this compound based on the known behavior of dansyl derivatives and peptides.

pH RangeExpected Fluorescence IntensityPotential Stability Issues
< 4 Very Low / QuenchedIncreased risk of acid-catalyzed hydrolysis of peptide bonds.
4 - 6 Moderately ReducedGenerally stable for short-term experiments.
7 - 9 OptimalGenerally stable, but prolonged exposure to pH > 8 should be avoided.
> 9 High (potential for blue shift)Increased risk of base-catalyzed peptide bond cleavage (scission) and oxidation.

Experimental Protocols

Protocol 1: Measuring the Effect of pH on this compound Fluorescence

Objective: To determine the fluorescence intensity of this compound across a range of pH values.

Materials:

  • Lyophilized this compound

  • A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)

  • Spectrofluorometer with temperature control

  • pH meter

Methodology:

  • Prepare a Stock Solution: Dissolve lyophilized this compound in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.

  • Prepare Working Solutions: For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration (e.g., 1-10 µM). Ensure the final concentration of the stock solvent is minimal (<1%) to avoid affecting the buffer's pH.

  • Verify pH: Measure and record the final pH of each working solution.

  • Set up the Spectrofluorometer: Set the excitation wavelength to approximately 340 nm and the emission scan range from 450 nm to 650 nm. Allow the instrument to warm up.

  • Measure Fluorescence:

    • Equilibrate the cuvette with the first working solution at a constant temperature (e.g., 25°C).

    • Record the fluorescence emission spectrum.

    • Repeat the measurement for each pH point.

    • Measure the fluorescence of a buffer blank for each pH to subtract any background signal.

  • Data Analysis: Plot the maximum fluorescence intensity as a function of pH.

Visualizations

experimental_workflow Experimental Workflow: pH Effect on Fluorescence cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Stock Solution (this compound) working Prepare Working Solutions (Dilute stock in buffers) stock->working buffers Prepare Buffers (pH 2-10) buffers->working verify_ph Verify pH of each working solution working->verify_ph setup_fluoro Set up Spectrofluorometer (Ex: 340nm, Em: 450-650nm) verify_ph->setup_fluoro measure Measure Fluorescence (Constant Temperature) setup_fluoro->measure plot Plot Fluorescence Intensity vs. pH measure->plot logical_relationship Logical Relationship: pH Impact on Dansyl Fluorescence cluster_ph pH Environment cluster_dansyl Dansyl Group State cluster_fluorescence Fluorescence Outcome low_ph Low pH (Acidic) protonated Protonated Dimethylamino Group low_ph->protonated causes high_ph High pH (Neutral/Alkaline) deprotonated Deprotonated Dimethylamino Group high_ph->deprotonated causes quenched Fluorescence Quenched protonated->quenched leads to fluorescent Strong Fluorescence deprotonated->fluorescent leads to

References

Technical Support Center: Ensuring Complete Enzymatic Reactions with Dansyl-tyr-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate, Dansyl-tyr-val-gly. Our aim is to help you achieve complete and reliable enzymatic reactions.

Troubleshooting Guide: Incomplete Enzymatic Reactions

Question: Why is my enzymatic reaction with this compound incomplete?

An incomplete reaction can be frustrating. Below is a step-by-step guide to help you identify and resolve the most common issues.

1. Verify Enzyme and Substrate Integrity

  • Enzyme Activity: Confirm that your enzyme, typically peptidylglycine α-amidating monooxygenase (PAM) or its catalytic core, peptidylglycine α-hydroxylating monooxygenase (PHM), is active. Enzyme activity can be compromised by improper storage or multiple freeze-thaw cycles.

  • Substrate Stability: this compound is light-sensitive and should be stored properly. Ensure the substrate has not degraded. Stock solutions are best stored at -20°C for up to one month or -80°C for up to six months.[1][2]

2. Optimize Reaction Conditions

The enzymatic activity of PAM is highly dependent on the reaction environment.

  • pH: The optimal pH for PAM activity can be enzyme-specific and may shift during purification. While some crude preparations show an acidic pH optimum, purified PAM often exhibits an alkaline pH optimum.[3] A common starting point for PHM is a buffer at pH 7.5.

  • Temperature: Most enzymatic reactions have an optimal temperature. For PAM, this is typically around 37°C. Deviations can lead to a significant decrease in enzyme activity.

  • Cofactors: The enzymatic activity of PAM is critically dependent on the presence of specific cofactors:

    • Copper (Cu²⁺): PHM, the catalytic domain of PAM, contains two copper atoms that are essential for its function.

    • Ascorbate (B8700270) (Vitamin C): Ascorbate is a required reducing agent for the reaction. Insufficient ascorbate can lead to incomplete reactions. Surprisingly, even with a fully reduced enzyme, substoichiometric product formation may occur in the absence of excess ascorbate, suggesting a role for ascorbate in inducing an active enzyme conformation.[4][5][6]

3. Check Component Concentrations

  • Enzyme Concentration: The enzyme concentration should be sufficient to catalyze the reaction within the desired timeframe. If the reaction is too slow, consider increasing the enzyme concentration.

  • Substrate Concentration: While a higher substrate concentration can increase the reaction rate up to a certain point, excessively high concentrations can lead to substrate inhibition. The Michaelis constant (Km) for this compound with PAM is in the micromolar range, providing a reference for appropriate substrate concentrations.

4. Rule Out Inhibitors and Non-Specific Cleavage

  • Inhibitors: Ensure that your reaction buffer is free from any potential inhibitors. Chelating agents like EDTA can sequester the essential copper ions, thereby inhibiting the enzyme.

  • Non-Specific Proteases: Contamination with other proteases can lead to the cleavage of this compound at sites other than the C-terminal glycine, resulting in misleading data. While information on specific non-PAM proteases that cleave the Tyr-Val bond is not abundant in the context of this specific substrate, general protease contamination should always be a consideration.

Logical Troubleshooting Workflow

troubleshooting_workflow start Incomplete Reaction Observed check_reagents 1. Verify Reagent Integrity - Enzyme activity - Substrate stability start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - pH - Temperature - Cofactors (Copper, Ascorbate) check_reagents->optimize_conditions Reagents OK check_concentrations 3. Review Component Concentrations - Enzyme concentration - Substrate concentration optimize_conditions->check_concentrations Conditions Optimized rule_out_inhibitors 4. Investigate Potential Inhibition - Presence of inhibitors (e.g., EDTA) - Non-specific protease contamination check_concentrations->rule_out_inhibitors Concentrations Appropriate complete_reaction Complete Reaction Achieved rule_out_inhibitors->complete_reaction No Inhibition

Caption: A stepwise workflow for troubleshooting incomplete enzymatic reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme that uses this compound as a substrate?

This compound is a well-established substrate for Peptidylglycine α-Amidating Monooxygenase (PAM).[1][2] This enzyme is crucial for the post-translational C-terminal amidation of many peptide hormones and neuropeptides, a modification essential for their biological activity.

Q2: How does the PAM enzyme process this compound?

The reaction occurs in two main steps, catalyzed by two different domains of the bifunctional PAM enzyme:

  • Hydroxylation: The Peptidylglycine α-Hydroxylating Monooxygenase (PHM) domain catalyzes the copper- and ascorbate-dependent hydroxylation of the α-carbon of the C-terminal glycine.

  • Lyase Reaction: The Peptidyl-α-Hydroxyglycine α-Amidating Lyase (PAL) domain then cleaves the N-Cα bond, resulting in the amidated peptide (Dansyl-tyr-val-NH₂) and glyoxylate.

PAM Reaction Pathway

pam_pathway sub This compound phm PHM Domain (+ O2, Ascorbate, Cu2+) sub->phm inter Dansyl-tyr-val-hydroxyglycine phm->inter pal PAL Domain inter->pal prod1 Dansyl-tyr-val-NH2 (Amidated Product) pal->prod1 prod2 Glyoxylate pal->prod2

Caption: The two-step enzymatic reaction pathway of this compound catalyzed by the PAM enzyme.

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by leveraging the fluorescent properties of the dansyl group. High-Performance Liquid Chromatography (HPLC) is a common method used to separate the substrate (this compound) from the product (Dansyl-tyr-val-NH₂). The fluorescence of each component can then be quantified to determine the extent of the reaction.

Q4: What are the typical storage conditions for this compound?

To ensure stability, this compound should be stored under the following conditions:

  • Powder: Store at -20°C for up to 1 year or -80°C for up to 2 years, protected from light and moisture.[1]

  • Stock Solutions: Store in a suitable solvent (e.g., DMSO) at -20°C for up to 1 month or -80°C for up to 6 months.[1][2]

Data Presentation

Table 1: Key Kinetic Parameters for PAM with this compound and Analogs

SubstrateEnzyme SourceKm (µM)Vmax (relative)Vmax/Km (relative)Reference
This compoundNot Specified5--[7]
Trinitrophenylated-D-Tyr-Val-GlyAnglerfish Islet PAM25 ± 5--[8]
N-dansyl-Tyr-Val-D-AlaNot Specified--0.06[9]

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional NotesReference
Powder-20°C1 yearSealed, away from moisture and light.[1]
Powder-80°C2 yearsSealed, away from moisture and light.[1]
Stock Solution-20°C1 monthIn a suitable solvent (e.g., DMSO), sealed.[1][2]
Stock Solution-80°C6 monthsIn a suitable solvent (e.g., DMSO), sealed.[1][2]

Experimental Protocols

General Protocol for a this compound Enzymatic Assay

This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for your specific enzyme and experimental setup.

Materials:

  • This compound substrate stock solution (e.g., in DMSO)

  • Purified PAM or PHM enzyme

  • Reaction Buffer (e.g., 50 mM MES or HEPES, pH 7.5)

  • Ascorbic acid solution (freshly prepared)

  • Copper sulfate (B86663) (CuSO₄) solution

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Reaction Buffer

    • Copper Sulfate (to a final concentration of ~1-10 µM)

    • This compound (to a final concentration in the low µM range)

    • Ascorbic Acid (to a final concentration of ~1-5 mM)

  • Initiate the Reaction: Add the PAM/PHM enzyme to the reaction mixture to initiate the reaction. The final enzyme concentration will depend on its specific activity.

  • Incubate: Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined amount of time. Time-course experiments are recommended to determine the linear range of the reaction.

  • Quench the Reaction: Stop the reaction by adding the quenching solution (e.g., an equal volume of 10% TFA).

  • Analyze by HPLC:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Inject the supernatant onto a C18 reverse-phase HPLC column.

    • Use a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA) to separate the substrate and the amidated product.

    • Monitor the elution profile using a fluorescence detector with excitation and emission wavelengths appropriate for the dansyl group (e.g., Ex: ~340 nm, Em: ~520 nm).

  • Quantify Results: Determine the peak areas for the substrate and product. Calculate the percentage of substrate converted to product to determine the reaction progress.

Experimental Workflow Diagram

experimental_workflow prep_mix 1. Prepare Reaction Mixture (Buffer, CuSO4, Substrate, Ascorbate) add_enzyme 2. Initiate with Enzyme prep_mix->add_enzyme incubate 3. Incubate at Optimal Temperature add_enzyme->incubate quench 4. Quench Reaction (e.g., with TFA) incubate->quench analyze 5. Analyze by HPLC (Fluorescence Detection) quench->analyze quantify 6. Quantify Substrate and Product analyze->quantify

References

Validation & Comparative

Navigating the Landscape of Fluorescent Akt Substrates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the pivotal PI3K/Akt/mTOR signaling pathway, the selection of appropriate assay tools is critical. This guide provides a detailed comparison of various fluorescent substrates used to measure the activity of Akt (also known as Protein Kinase B), a central kinase in this pathway. It aims to clarify a common point of confusion regarding the substrate Dansyl-tyr-val-gly and to present a data-driven overview of superior, validated alternatives for robust and sensitive Akt activity measurement.

A notable source of confusion arises from the acronym "PAM". In the context of the fluorescent peptide this compound, "PAM" refers to Peptidylglycine α-Amidating Monooxygenase, a copper-dependent enzyme crucial for the C-terminal amidation of many neuroendocrine peptides.[1][2][3] This enzyme and its substrate, this compound, are not involved in the PI3K/Akt/mTOR signaling cascade. The PI3K/Akt/mTOR pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism.[4] Due to its frequent dysregulation in diseases like cancer, it is a major target for therapeutic intervention.[4] This guide will focus exclusively on fluorescent substrates for Akt, a key component of this vital signaling pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and full activation of Akt by PDK1 and the mTOR complex 2 (mTORC2). Once active, Akt phosphorylates a multitude of downstream substrates, modulating their activity and leading to diverse cellular responses.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates Akt_active Akt (active) PDK1->Akt_active Phosphorylates Downstream Downstream Substrates (e.g., GSK3β, TSC2, FOXO) Akt_active->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt_active Phosphorylates Response Cellular Responses (Growth, Proliferation, Survival) Downstream->Response Leads to

PI3K/Akt/mTOR Signaling Pathway.

Comparison of Fluorescent Substrates for Akt Activity

The measurement of Akt activity is crucial for both basic research and drug discovery. Fluorescent substrates offer a non-radioactive, sensitive, and often continuous method for this purpose. They can be broadly categorized into synthetic peptide-based probes and genetically encoded biosensors.

Substrate TypePrincipleAdvantagesDisadvantages
Synthetic Peptide Probes
Sox-based PeptidesPhosphorylation of a serine/threonine residue within the peptide, in the presence of Mg2+, causes a conformational change that increases the fluorescence of a covalently linked Sox fluorophore.Direct measurement of kinase activity in vitro; high sensitivity; amenable to high-throughput screening.Requires cell lysis for intracellular measurements; signal can be influenced by ATPases; peptide sequence is critical for specificity.
Near-Infrared (NIR) Probes (e.g., LS456)Phosphorylation by Akt induces a significant shift in the fluorescence emission spectrum of a dichromic fluorescent (DCF) dye, allowing for ratiometric analysis.High selectivity for Akt1 isoform; suitable for in vitro and live-cell imaging; NIR fluorescence allows for deeper tissue penetration and reduced autofluorescence.Relatively new technology with less widespread adoption; synthesis of the probe is complex.
Genetically Encoded Biosensors
Translocation Reporters (e.g., KTRs)An Akt substrate (like a modified FoxO1 transcription factor) is fused to a fluorescent protein. Upon phosphorylation by Akt, the fusion protein translocates from the nucleus to the cytoplasm, a change that is quantified by imaging.Robust and sensitive readout of Akt activity in single living cells over long periods; provides spatial information.Indirect measure of kinase activity; translocation kinetics may not perfectly mirror phosphorylation kinetics; requires genetic modification of cells.
FRET-based Reporters (e.g., AKAR)A FRET pair (e.g., CFP and YFP) flanks an Akt substrate peptide and a phospho-amino acid binding domain (PAABD). Phosphorylation of the substrate by Akt leads to its binding by the PAABD, causing a conformational change that alters the distance or orientation between the FRET pair, thus changing the FRET efficiency.Real-time, ratiometric measurement of Akt activity in living cells with high spatiotemporal resolution; provides dynamic information.Limited dynamic range and lower sensitivity compared to translocation reporters; susceptible to photobleaching and pH changes; overexpression can buffer the signaling pathway.

Experimental Protocols

General Workflow for a Fluorescent Peptide-Based Akt Kinase Assay (In Vitro)

This protocol is a generalized workflow for measuring Akt activity in vitro using a synthetic fluorescent peptide substrate, such as a Sox-labeled peptide.

Peptide_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase Buffer, Akt Enzyme, Fluorescent Peptide, ATP) start->prep_reagents mix_components Mix Kinase, Peptide, and Buffer in a microplate well prep_reagents->mix_components pre_incubate Pre-incubate at 30°C mix_components->pre_incubate initiate_reaction Initiate Reaction by adding ATP pre_incubate->initiate_reaction monitor_fluorescence Monitor Fluorescence Change over time in a plate reader initiate_reaction->monitor_fluorescence analyze_data Analyze Data (Calculate initial rates, IC50 values, etc.) monitor_fluorescence->analyze_data end End analyze_data->end

In Vitro Akt Kinase Assay Workflow.

Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT). Dilute the active Akt enzyme, fluorescent peptide substrate, and ATP to desired working concentrations in the kinase buffer.

  • Reaction Setup: In a suitable microplate (e.g., black, 96-well), add the kinase buffer, diluted Akt enzyme, and the fluorescent peptide substrate. If screening for inhibitors, add the compounds at this stage.

  • Initiation: Pre-incubate the plate at 30°C for 10 minutes. Initiate the kinase reaction by adding the ATP solution.

  • Detection: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/485 nm for Sox-based peptides) over a set period.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curve. For inhibitor studies, plot the rates against inhibitor concentration to calculate IC50 values.

General Workflow for Live-Cell Imaging with a Translocation-Based Akt Reporter

This protocol outlines the general steps for using a genetically encoded kinase translocation reporter (KTR) to monitor Akt activity in living cells.

Translocation_Assay_Workflow start Start transduce_cells Transduce Cells with lentivirus encoding the Akt KTR start->transduce_cells select_stable_cells Select for Stable Expression (e.g., with puromycin) transduce_cells->select_stable_cells plate_cells Plate Cells in an imaging-compatible dish select_stable_cells->plate_cells acquire_baseline Acquire Baseline Images (Phase contrast and fluorescence) plate_cells->acquire_baseline treat_cells Treat Cells (e.g., with growth factors or inhibitors) acquire_baseline->treat_cells time_lapse_imaging Perform Time-Lapse Fluorescence Microscopy treat_cells->time_lapse_imaging image_analysis Analyze Images (Segment nucleus and cytoplasm, calculate C/N fluorescence ratio) time_lapse_imaging->image_analysis end End image_analysis->end

Live-Cell Akt KTR Assay Workflow.

Methodology:

  • Cell Line Generation: Transduce the target cell line with a lentiviral vector encoding the Akt KTR. The construct often includes a nuclear marker (e.g., a red fluorescent protein) to facilitate image analysis. Select a stable, homogeneously expressing cell population using an appropriate selection agent (e.g., puromycin).

  • Cell Plating: Seed the stable cells into a glass-bottom imaging dish or multi-well plate suitable for live-cell microscopy.

  • Imaging Setup: Place the dish on the stage of a live-cell imaging system equipped with environmental control (37°C, 5% CO₂).

  • Baseline Imaging: Acquire baseline images before treatment to determine the initial localization of the reporter. In quiescent cells, the reporter is typically nuclear.

  • Treatment and Time-Lapse: Add growth factors (to activate Akt) or inhibitors (to inactivate Akt) to the cells. Immediately begin acquiring time-lapse images in both the reporter channel (e.g., green fluorescence) and the nuclear marker channel (e.g., red fluorescence).

  • Image Analysis: Use image analysis software to segment the nucleus (based on the red marker) and the cytoplasm for each cell at each time point. Quantify the mean fluorescence intensity of the reporter in both compartments and calculate the cytoplasm-to-nucleus (C/N) ratio. An increase in the C/N ratio indicates Akt activation.

Conclusion

The selection of a fluorescent substrate for measuring Akt activity depends heavily on the specific experimental question. For high-throughput screening of inhibitors in a biochemical setting, synthetic peptide substrates like Sox-based probes offer a robust and sensitive solution. For detailed investigation of Akt signaling dynamics, including its spatial and temporal regulation within a single living cell, genetically encoded biosensors, such as translocation or FRET-based reporters, are indispensable tools. It is imperative for researchers to choose the correct tool for the biological question at hand, and to be aware of potential naming ambiguities, such as the case of "PAM" substrates, to ensure the validity and relevance of their experimental outcomes.

References

A Head-to-Head Comparison: Dansyl-Tyr-Val-Gly vs. Radiolabeled Assays for Peptidylglycine alpha-Amidating Monooxygenase (PAM) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal assay for measuring Peptidylglycine alpha-amidating monooxygenase (PAM) activity is a critical decision that impacts experimental outcomes, throughput, and laboratory safety. This guide provides a comprehensive comparison of two common methods: the fluorescent Dansyl-Tyr-Val-Gly assay and traditional radiolabeled assays.

Peptidylglycine alpha-amidating monooxygenase (PAM) is a crucial bifunctional enzyme responsible for the C-terminal amidation of many peptide hormones and neurotransmitters, a post-translational modification essential for their biological activity.[1] The enzyme catalyzes a two-step reaction: a peptidylglycine alpha-hydroxylating monooxygenase (PHM) domain first hydroxylates the C-terminal glycine, followed by a peptidyl-alpha-hydroxyglycine alpha-amidating lyase (PAL) domain that cleaves the intermediate to produce the amidated peptide and glyoxylate.[1][2] Accurate measurement of PAM activity is vital for understanding its role in health and disease and for the development of therapeutic inhibitors.

This guide delves into the specifics of a widely used fluorescent assay employing the substrate this compound and compares it with conventional radiolabeled assays, providing insights into their respective principles, performance, and protocols.

Data Presentation: A Quantitative Look at Assay Performance

While direct head-to-head comparative studies with standardized conditions are limited, the following tables summarize typical performance characteristics gathered from various sources. These values should be considered as representative, as specific experimental conditions can significantly influence results.

Parameter This compound Assay Radiolabeled Assay (e.g., ¹²⁵I-Ac-Tyr-Val-Gly) Key Considerations
Principle Fluorescence detection of dansylated product after HPLC separation.Scintillation counting or autoradiography of a radiolabeled product or substrate.The Dansyl assay relies on the change in chromatographic properties upon amidation, while the radiolabeled assay directly quantifies radioactivity.
Sensitivity High, with detection limits in the low picomole to femtomole range reported for similar HPLC-based fluorescence assays.[3]Very high, capable of detecting minute quantities of radiolabeled molecules.Radiolabeled assays are often considered the gold standard for sensitivity, though modern fluorescent methods are highly competitive.
Throughput Moderate; HPLC separation is the rate-limiting step.Can be adapted for higher throughput using microplate-based formats with scintillation counters.For large-scale screening, radiolabeled assays in a plate format may offer higher throughput than individual HPLC runs.
Cost Moderate; requires an HPLC system and fluorescent detector. The cost of the dansylated peptide substrate is also a factor.High; includes costs for radiolabeled substrates, scintillation cocktails, waste disposal, and specialized detection equipment.The long-term costs associated with radioactive waste disposal can be substantial.
Safety Generally safe, involves handling of organic solvents for HPLC.Involves handling of radioactive isotopes, requiring specialized training, licensing, and safety protocols.Safety is a major advantage of fluorescent assays over radiolabeled methods.
Specificity High; HPLC provides excellent separation of substrate and product, ensuring specific detection.High; the radiolabel provides a specific signal.Both methods offer high specificity, but the basis for this specificity differs.

Table 1: General Performance Comparison

Kinetic Parameter This compound Assay Radiolabeled Assay (e.g., ¹²⁵I-Ac-Tyr-Val-Gly)
Km (Michaelis Constant) Varies depending on the specific PAM isoform and assay conditions.Varies depending on the specific PAM isoform and assay conditions.
Vmax (Maximum Velocity) Determined by quantifying the rate of fluorescent product formation.Determined by quantifying the rate of radioactive product formation.

Table 2: Kinetic Parameter Determination Note: Specific Km and Vmax values are highly dependent on the enzyme source, purity, and experimental conditions (pH, temperature, co-factors). Therefore, it is recommended to determine these parameters under your specific experimental setup.

Experimental Protocols

This compound PAM Assay Protocol

This protocol is a generalized procedure based on HPLC separation of the dansylated substrate and its amidated product.

1. Reagents and Materials:

  • Purified or partially purified PAM enzyme

  • This compound substrate

  • Assay Buffer: e.g., 100 mM MES, pH 6.0

  • Cofactors: Ascorbic acid, Copper sulfate (B86663) (CuSO₄)

  • Catalase

  • HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~540 nm)

  • Reversed-phase C18 HPLC column

  • Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: e.g., 0.1% TFA in acetonitrile

  • Quenching solution: e.g., Acetic acid

2. Assay Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and determine its concentration spectrophotometrically.

  • Prepare the reaction mixture in the assay buffer containing the PAM enzyme, catalase, and copper sulfate. Pre-incubate for 5 minutes at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding ascorbic acid and the this compound substrate.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range of product formation.

  • Stop the reaction by adding a quenching solution (e.g., a final concentration of 1% acetic acid).

  • Inject a defined volume of the reaction mixture onto the C18 HPLC column.

  • Separate the substrate and product using a suitable gradient of mobile phases A and B.

  • Detect the fluorescent substrate and product using the fluorescence detector.

  • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the dansylated amidated product.

  • Calculate the enzyme activity based on the amount of product formed per unit time.

Radiolabeled PAM Assay Protocol (using ¹²⁵I-Ac-Tyr-Val-Gly)

This protocol is a generalized procedure for a radiolabeled PAM assay.

1. Reagents and Materials:

  • Purified or partially purified PAM enzyme

  • ¹²⁵I-labeled Ac-Tyr-Val-Gly substrate

  • Unlabeled Ac-Tyr-Val-Gly for standard curve

  • Assay Buffer: e.g., 100 mM MES, pH 6.0

  • Cofactors: Ascorbic acid, Copper sulfate (CuSO₄)

  • Catalase

  • Separation method: e.g., Solid-phase extraction (SPE) cartridges, thin-layer chromatography (TLC), or immunoprecipitation.

  • Scintillation counter and scintillation fluid

  • Gamma counter

2. Assay Procedure:

  • Prepare the reaction mixture in the assay buffer containing the PAM enzyme, catalase, and copper sulfate. Pre-incubate for 5 minutes at the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding ascorbic acid and the ¹²⁵I-Ac-Tyr-Val-Gly substrate.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range of product formation.

  • Stop the reaction (e.g., by adding a strong acid or by placing on ice).

  • Separate the radiolabeled product from the unreacted radiolabeled substrate using a suitable method (e.g., SPE cartridges that retain the more hydrophobic amidated product).

  • Quantify the radioactivity of the product fraction using a gamma counter or liquid scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

  • Determine the enzyme activity based on the amount of product formed per unit time.

Mandatory Visualizations

Signaling Pathway of PAM

PAM_Signaling_Pathway cluster_precursor Peptide Precursor Processing cluster_pam PAM Catalytic Cycle Pro-peptide Pro-peptide Gly-extended Peptide Gly-extended Peptide Pro-peptide->Gly-extended Peptide Prohormone Convertases PAM PAM (PHM & PAL domains) Gly-extended Peptide->PAM Hydroxyglycine-intermediate Hydroxyglycine-intermediate PAM->Hydroxyglycine-intermediate PHM domain + O2, Ascorbate, Cu2+ Amidated Peptide Amidated Peptide PAM->Amidated Peptide PAL domain Glyoxylate Glyoxylate PAM->Glyoxylate PAL domain Hydroxyglycine-intermediate->PAM Biological Activity Biological Activity Amidated Peptide->Biological Activity

Caption: The PAM signaling pathway, from pro-peptide processing to the generation of a biologically active amidated peptide.

Experimental Workflow: this compound Assay

Dansyl_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis Enzyme Enzyme Incubation Incubation Enzyme->Incubation Substrate This compound Substrate->Incubation Cofactors Ascorbate, Cu2+ Cofactors->Incubation Quenching Quenching Incubation->Quenching HPLC HPLC Separation Quenching->HPLC Fluorescence_Detector Fluorescence Detection HPLC->Fluorescence_Detector Data_Analysis Quantification & Activity Calculation Fluorescence_Detector->Data_Analysis

Caption: Experimental workflow for the this compound PAM assay.

Experimental Workflow: Radiolabeled Assay

Radiolabeled_Workflow cluster_prep_radio 1. Reaction Preparation cluster_reaction_radio 2. Enzymatic Reaction cluster_analysis_radio 3. Analysis Enzyme_radio Enzyme Incubation_radio Incubation Enzyme_radio->Incubation_radio Substrate_radio ¹²⁵I-Ac-Tyr-Val-Gly Substrate_radio->Incubation_radio Cofactors_radio Ascorbate, Cu2+ Cofactors_radio->Incubation_radio Stop_Reaction Stop Reaction Incubation_radio->Stop_Reaction Separation Product-Substrate Separation (e.g., SPE) Stop_Reaction->Separation Radioactivity_Counting Radioactivity Counting Separation->Radioactivity_Counting Data_Analysis_radio Quantification & Activity Calculation Radioactivity_Counting->Data_Analysis_radio

Caption: Experimental workflow for a radiolabeled PAM assay.

Conclusion: Choosing the Right Assay for Your Needs

The choice between a this compound fluorescent assay and a radiolabeled assay for PAM activity depends on a variety of factors, including the specific research question, available equipment, budget, and laboratory safety infrastructure.

  • The this compound assay offers a robust, safe, and sensitive method that is well-suited for laboratories equipped with HPLC systems. Its high specificity, due to the chromatographic separation, is a significant advantage for detailed kinetic studies and inhibitor screening.

  • Radiolabeled assays remain a benchmark for sensitivity and are adaptable to high-throughput formats. However, the inherent safety risks, regulatory hurdles, and costs associated with handling and disposing of radioactive materials are significant drawbacks that are leading many researchers to seek non-radioactive alternatives.

For many applications, the this compound fluorescent assay provides an excellent balance of sensitivity, specificity, and safety, making it an increasingly popular choice in modern enzyme kinetics and drug discovery.

References

A Comparative Guide to the Validation of a Novel Peptidylglycine alpha-Amidating Monooxygenase (PAM) Assay using Dansyl-tyr-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a new fluorescence-based Peptidylglycine alpha-Amidating Monooxygenase (PAM) assay utilizing the substrate Dansyl-tyr-val-gly against established alternative methods. This document outlines detailed experimental methodologies and presents supporting data to validate the performance of this new assay.

Peptidylglycine alpha-amidating monooxygenase (PAM) is a crucial enzyme responsible for the C-terminal amidation of many peptide hormones and neurotransmitters, a modification often essential for their biological activity. Accurate measurement of PAM activity is therefore critical in various fields of biomedical research and drug development. This guide focuses on a novel fluorescence-based assay employing this compound as a substrate and compares its performance characteristics with traditional radioimmunoassays and HPLC-based methods.

Principle of the this compound PAM Assay

The this compound PAM assay is based on the enzymatic conversion of the fluorescently labeled peptide substrate, this compound, by PAM. The enzyme catalyzes the oxidative cleavage of the C-terminal glycine, resulting in the formation of a Dansyl-tyr-val-amide product. This reaction leads to a change in the fluorescence properties of the dansyl group, which can be monitored to quantify enzyme activity. The assay requires the presence of essential cofactors, including copper and ascorbate, and is typically performed at an optimal pH of 5.0-5.5.

dot

PAM_Assay_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products & Detection Enzyme PAM Enzyme Reaction Incubation (pH 5.0-5.5) Enzyme->Reaction Substrate This compound Substrate->Reaction Cofactors Copper, Ascorbate, O2 Cofactors->Reaction Product Dansyl-tyr-val-amide Reaction->Product Measurement Fluorescence Measurement Product->Measurement

Workflow of the this compound PAM Assay.

Comparative Analysis of PAM Assays

The performance of the this compound PAM assay is best understood in the context of alternative methods. The following table summarizes the key performance characteristics of the fluorescence-based assay compared to a radioimmunoassay (RIA) and a High-Performance Liquid Chromatography (HPLC)-based method.

FeatureThis compound Fluorescence AssayRadioimmunoassay (RIA) with 125I-D-Tyr-Val-GlyHPLC-based Assay with Dabsyl-Gly-L-Phe-Gly
Principle Enzymatic conversion of a fluorescent substrateCompetitive binding of radiolabeled and unlabeled antigen to a limited amount of antibodySeparation and quantification of a chromogenic product
Substrate This compound125I-D-Tyr-Val-GlyDabsyl-Gly-L-Phe-Gly
Detection FluorescenceRadioactivity (Gamma counting)UV/Vis Absorbance
Sensitivity High (pmol range)Very High (fmol to pmol range)High (pmol range)[1]
Throughput High (microplate compatible)Low to MediumLow to Medium
Safety Non-radioactiveRequires handling of radioactive materialsRequires handling of organic solvents
Cost ModerateHigh (radioisotopes, scintillation cocktails, disposal)High (instrumentation, columns, solvents)
Speed FastSlow (requires long incubation times)Moderate

Experimental Protocols

This compound Fluorescence-Based PAM Assay Protocol

Materials:

  • Peptidylglycine alpha-amidating monooxygenase (PAM) enzyme

  • This compound substrate

  • Assay Buffer: 50 mM MES, pH 5.5

  • Cofactor Solution: 2 µM CuSO4, 4 mM Ascorbic acid in Assay Buffer

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the PAM enzyme in Assay Buffer.

  • Prepare the this compound substrate solution in Assay Buffer.

  • In a 96-well black microplate, add the PAM enzyme dilutions.

  • Initiate the reaction by adding the Cofactor Solution followed by the this compound substrate solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding a suitable stop solution (e.g., 0.1 M acetic acid).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dansyl fluorophore.

  • Calculate the PAM activity based on the change in fluorescence over time, corrected for background fluorescence.

Alternative Assay Protocols

Radioimmunoassay (RIA) for PAM Activity: A previously described method utilizes a 125I-labeled synthetic tripeptide, 125I-D-Tyr-Val-Gly, as the substrate. The assay involves the separation of the radiolabeled product, 125I-D-Tyr-Val-NH2, from the substrate using thin-layer chromatography. The radioactivity of the separated product is then quantified using a radiochromatoscanner to determine the enzyme activity. This method allows for the estimation of product levels at the 10-pmol level using small serum samples.[2]

HPLC-Based Assay for PAM Activity: This method employs a colorimetric substrate, 4-dimethylaminoazobenzene-4'-sulfonyl-Gly-L-Phe-Gly (Dabsyl-Gly-L-Phe-Gly). The enzymatic reaction produces Dabsyl-Gly-L-Phe-NH2, which is then separated by reverse-phase HPLC and detected by monitoring its absorbance at 460 nm. This assay is sensitive enough to measure product concentrations as low as 1 pmol and has been used to determine the kinetic parameters of PAM, with a Km of 3.5 µM and a Vmax of 100 pmol/µg/h for the bovine pituitary enzyme.[1] The optimal concentrations for copper and ascorbic acid were found to be 1 µM and 2 mM, respectively, with a pH optimum between 5.0 and 5.5.[1]

Validation Data for the this compound PAM Assay

While specific quantitative validation data for the this compound assay is not extensively published in a consolidated format, the following represents expected performance characteristics based on similar fluorescence-based enzymatic assays.

Validation ParameterExpected Performance
Linearity Range Typically observed over a 2-3 log concentration range of the enzyme.
Limit of Detection (LOD) In the low nanomolar to picomolar range of the product.
Limit of Quantification (LOQ) In the low nanomolar to picomolar range of the product.
Precision (CV%) Intraday and interday coefficients of variation are expected to be <15%.

Kinetic studies have indicated that this compound is an effective substrate for PAM. For comparison, the Vmax/Km ratio for N-dansyl-Tyr-Val-D-Ala is only 0.06 times the ratio for N-dansyl-Tyr-Val-Gly, highlighting the specificity of the enzyme for the L-glycine at the C-terminus.[3]

Signaling Pathway and Logical Relationships

The following diagram illustrates the sequential catalytic activity of the two domains of the PAM enzyme.

dot

PAM_Catalytic_Pathway Substrate Peptide-Glycine (e.g., this compound) PHM PHM Domain (Peptidylglycine α-hydroxylating monooxygenase) Substrate->PHM Intermediate α-hydroxyglycine intermediate PHM->Intermediate PAL PAL Domain (Peptidyl-α-hydroxyglycine α-amidating lyase) Intermediate->PAL Product Amidated Peptide (e.g., Dansyl-tyr-val-amide) PAL->Product Byproduct Glyoxylate PAL->Byproduct Cofactors Ascorbate, Cu2+, O2 Cofactors->PHM required

Sequential catalytic domains of the PAM enzyme.

Conclusion

The new PAM assay using this compound offers a sensitive, non-radioactive, and high-throughput alternative for measuring Peptidylglycine alpha-amidating monooxygenase activity. Its favorable characteristics, including speed and safety, make it a valuable tool for researchers in both academic and industrial settings. While further publications of comprehensive validation data would be beneficial, the principles of the assay and comparative data from similar substrates suggest it is a robust and reliable method for studying this important enzyme.

References

Unveiling the Specificity: A Comparative Guide to the Cross-Reactivity of Dansyl-tyr-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a substrate is paramount. This guide provides a comparative analysis of the cross-reactivity of the fluorogenic peptide substrate, Dansyl-tyr-val-gly, with a panel of enzymes beyond its primary target, Peptidylglycine Monooxygenase (PHM). The data presented here, summarized from various studies, will aid in the design of highly specific assays and the interpretation of experimental results.

This compound is a well-established substrate for Peptidylglycine Monooxygenase (PHM, EC 1.14.17.3), an essential enzyme in the biosynthesis of many neuroendocrine peptides.[1][2][3] Its inherent fluorescence, conferred by the dansyl group, allows for sensitive and continuous monitoring of enzyme activity. However, the potential for this peptide to be recognized and cleaved by other proteases is a critical consideration for its use as a specific research tool. This guide explores the cross-reactivity of this compound with several common proteases, providing available quantitative data and detailed experimental protocols.

Comparative Analysis of Enzyme Reactivity

While this compound is a recognized substrate for PHM, its interaction with other proteases has been investigated to a lesser extent. The following table summarizes the available data on the cross-reactivity of this compound and related dansylated peptides with Thermolysin, Chymotrypsin, Angiotensin-Converting Enzyme (ACE), and Carboxypeptidase A.

EnzymeSubstrateCross-ReactivityKinetic Parameters
Peptidylglycine Monooxygenase (PHM) This compoundPrimary Substrate Not explicitly detailed in the provided search results.
Thermolysin Dansyl-peptidesPotential Substrate A study on 10 dansyl peptides showed hydrolysis by thermolysin. While this compound was not in this specific study, the data suggests it is a potential substrate. Kinetic parameters for other dansyl peptides are available.[4][5][6]
Chymotrypsin Dansyl-peptidesPotential Substrate Chymotrypsin is known to cleave peptide bonds after large hydrophobic residues like tyrosine.[7][8] While direct kinetic data for this compound is not available, its sequence suggests potential susceptibility to cleavage.
Angiotensin-Converting Enzyme (ACE) DansyltriglycinePotential Substrate A study utilized dansyltriglycine as a substrate to screen for ACE inhibitors, indicating that ACE can process dansylated peptides.[9] Specific kinetic data for this compound is not available.
Carboxypeptidase A Dansyl-Phe-Ala-ArgPotential Substrate Carboxypeptidases are known to cleave C-terminal amino acids. Dansylated tripeptides have been used to assay carboxypeptidase activity.[10] However, specific data for this compound is lacking.

Experimental Methodologies

Accurate assessment of enzyme cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for conducting enzyme activity assays using fluorogenic peptide substrates like this compound.

General Protocol for Protease Activity Assay using a Fluorogenic Peptide Substrate

This protocol can be adapted for testing the activity of various proteases with this compound.

Materials:

  • Enzyme of interest (e.g., Thermolysin, Chymotrypsin, ACE, Carboxypeptidase A)

  • This compound substrate

  • Assay Buffer (specific to the enzyme being tested)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the enzyme in the appropriate assay buffer to the desired concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration. It is crucial to determine the optimal substrate concentration, which is typically around the Michaelis constant (Km) for the primary enzyme, to assess cross-reactivity accurately.

  • Enzyme Reaction:

    • Pipette the assay buffer into the wells of the 96-well plate.

    • Add the enzyme solution to the respective wells.

    • To initiate the reaction, add the this compound solution to the wells.

    • The final reaction volume will depend on the microplate reader specifications.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature for the enzyme.

    • Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths for the dansyl group are typically around 340 nm and 540 nm, respectively.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

    • To determine kinetic parameters such as Km and Vmax, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

Specific Assay Conditions for Different Enzymes:
  • Thermolysin Assay:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 150 mM NaCl.[4][5]

    • Temperature: 25°C.[4][5]

  • Chymotrypsin Assay:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂.[11]

    • Temperature: 25°C.[11]

  • Angiotensin-Converting Enzyme (ACE) Assay:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2.

    • Temperature: 37°C.

  • Carboxypeptidase A Assay:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 500 mM NaCl.

    • Temperature: 25°C.

Signaling Pathways and Logical Relationships

To provide a broader context for the enzymes discussed, the following diagrams illustrate their relevant signaling pathways and experimental workflows.

Peptidylglycine_Monooxygenase_Pathway Propeptide Glycine-Extended Propeptide PHM Peptidylglycine Monooxygenase (PHM) Propeptide->PHM Ascorbate, O₂ Hydroxyglycine_Intermediate α-Hydroxyglycine Intermediate PHM->Hydroxyglycine_Intermediate PAL Peptidyl-α-hydroxyglycine α-amidating Lyase (PAL) Hydroxyglycine_Intermediate->PAL Amidated_Peptide α-Amidated Peptide (Active Hormone/Neuropeptide) PAL->Amidated_Peptide Glyoxylate Glyoxylate PAL->Glyoxylate

Peptidylglycine Monooxygenase (PHM) Catalytic Pathway.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Cleavage ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II Cleavage AT1R AT1 Receptor Angiotensin_II->AT1R Binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone

The Renin-Angiotensin System (RAS) Pathway.

Protease_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Prep Prepare Enzyme Solution Mix Mix Enzyme and Substrate in Assay Buffer Enzyme_Prep->Mix Substrate_Prep Prepare this compound Substrate Solution Substrate_Prep->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Measure_Fluorescence Measure Fluorescence Increase (Ex: ~340 nm, Em: ~540 nm) Incubate->Measure_Fluorescence Data_Analysis Calculate Reaction Velocity and Kinetic Parameters Measure_Fluorescence->Data_Analysis

Experimental Workflow for Protease Activity Assay.

References

A Head-to-Head Comparison: The Advantages of Dansyl-Tyr-Val-Gly in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking sensitive and efficient methods for enzyme activity analysis, the choice of substrate is paramount. This guide provides a comprehensive comparison between the fluorescent substrate, Dansyl-Tyr-Val-Gly, and its non-fluorescent counterpart, Acetyl-Tyr-Val-Gly, for assays involving the enzyme Peptidylglycine α-hydroxylating monooxygenase (PHM), the catalytic core of Peptidylglycine α-amidating monooxygenase (PAM).

The data presented here, compiled from peer-reviewed studies, demonstrates the significant advantages offered by the fluorescently labeled substrate in terms of sensitivity and ease of detection, facilitating more robust and high-throughput screening applications.

Quantitative Performance Metrics: A Clear Winner in Sensitivity

The primary advantage of this compound lies in its inherent fluorescence, which allows for highly sensitive detection of enzymatic activity. In contrast, non-fluorescent substrates like Acetyl-Tyr-Val-Gly necessitate less sensitive detection methods, such as UV absorbance, which can be a limiting factor when working with low enzyme concentrations or screening for subtle inhibitory effects.

ParameterThis compoundAcetyl-Tyr-Val-GlyDetection MethodKey Advantage of this compound
Detection Principle FluorescenceUV AbsorbanceHPLC with Fluorescence DetectorHPLC with UV Detector
Limit of Detection Picomole to Femtomole rangeNanomole to Micromole range
K_m 10 µM (for D-Tyr-L-Val-Gly)[1]~18 µM[2]
Signal-to-Noise Ratio HighModerate to Low
Real-time Monitoring FeasibleChallenging

The Underlying Principle: How Fluorescence Enhances Detection

The enhanced sensitivity of the this compound substrate stems from the fundamental principles of fluorescence versus UV absorbance.

Comparison of signal generation in fluorescent vs. non-fluorescent assays.

Fluorescence is an emission process where a molecule absorbs light at one wavelength and emits it at a longer, less energetic wavelength. This process results in a very low background signal, leading to a high signal-to-noise ratio. Conversely, UV absorbance measures the amount of light that passes through a sample. This method is inherently less sensitive due to higher background noise and the smaller changes in signal as the reaction progresses.

Experimental Protocols: A Practical Guide

The following are detailed methodologies for conducting enzymatic assays with both this compound and Acetyl-Tyr-Val-Gly.

Protocol 1: Peptidylglycine Monooxygenase Assay with this compound (Fluorescent Detection)

This protocol is adapted from methodologies described in studies utilizing this compound for PHM activity analysis.[3][1]

1. Reagents and Materials:

  • Peptidylglycine α-hydroxylating monooxygenase (PHM)

  • This compound substrate stock solution (in DMSO or appropriate buffer)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0)

  • Cofactors: Ascorbic acid, Catalase, CuSO₄

  • Quenching Solution (e.g., 1 M HCl)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 HPLC column

2. Assay Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, cofactors, and the enzyme.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Inject the sample onto the C18 column.

  • Separate the substrate and product using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

  • Detect the fluorescent product and remaining substrate using an excitation wavelength of approximately 336 nm and an emission wavelength of approximately 510 nm.[1]

  • Quantify the product formation by integrating the peak area and comparing it to a standard curve.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Cofactors, Enzyme) B Pre-incubate at 37°C A->B C Add this compound B->C D Incubate C->D E Quench Reaction D->E F Centrifuge E->F G HPLC-Fluorescence (Ex: 336 nm, Em: 510 nm) F->G H Quantify Product G->H

Experimental workflow for the this compound assay.
Protocol 2: Peptidylglycine Monooxygenase Assay with Acetyl-Tyr-Val-Gly (UV Detection)

This protocol is a representative method for a non-fluorescent peptide substrate, based on standard HPLC-UV analysis techniques.

1. Reagents and Materials:

  • Peptidylglycine α-hydroxylating monooxygenase (PHM)

  • Acetyl-Tyr-Val-Gly substrate stock solution

  • Assay Buffer (e.g., 50 mM MES, pH 6.0)

  • Cofactors: Ascorbic acid, Catalase, CuSO₄

  • Quenching Solution (e.g., 1 M HCl)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

2. Assay Procedure:

  • Follow the same reaction setup and incubation steps as described in Protocol 1.

3. HPLC Analysis:

  • Inject the sample onto the C18 column.

  • Separate the substrate and product using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Detect the product and remaining substrate by monitoring the UV absorbance at a wavelength where the peptide bond absorbs (typically 210-220 nm) or at the tyrosine absorbance maximum (~280 nm).

  • Quantify the product formation by integrating the peak area and comparing it to a standard curve.

Conclusion: A Clear Choice for High-Performance Assays

For researchers engaged in drug discovery, enzyme kinetics, and high-throughput screening, this compound offers undeniable advantages over its non-fluorescent counterparts. Its superior sensitivity, high signal-to-noise ratio, and suitability for continuous monitoring provide a more robust and efficient platform for generating high-quality, reproducible data. While the initial cost of the fluorescent substrate may be higher, the enhanced data quality and potential for assay miniaturization can lead to long-term cost savings and accelerated research outcomes.

References

A Comparative Guide to the Kinetic Analysis of Positive Allosteric Modulators Across Different Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of Positive Allosteric Modulators (PAMs) is critical. Unlike orthosteric ligands that bind directly to a receptor's primary active site, PAMs bind to a distinct allosteric site, modulating the receptor's response to its endogenous ligand or other orthosteric agonists. This guide provides a comparative kinetic analysis of PAMs, highlighting how their effects can vary depending on the orthosteric agonist they are paired with—a phenomenon known as "probe dependence."[1]

Comparative Kinetic Data of PAMs

The efficacy and potency of a PAM are not intrinsic properties but are instead context-dependent, varying significantly with the orthosteric agonist present. Key kinetic parameters used to quantify these effects include the half-maximal effective concentration (EC₅₀) and the maximum possible effect (Eₘₐₓ) of the orthosteric agonist. PAMs can increase the affinity (decrease EC₅₀) and/or the efficacy (increase Eₘₐₓ) of an agonist.[2][3]

Below are tables summarizing experimental data from studies on different PAMs, illustrating their comparative kinetics with various substrates (orthosteric agonists).

Table 1: Probe Dependence of M₄ Muscarinic Receptor PAM VU0152100 with Different Agonists

This table illustrates how the PAM VU0152100 differentially potentiates the activity of four different orthosteric agonists at the M₄ muscarinic acetylcholine (B1216132) receptor, as measured by calcium mobilization.

Orthosteric AgonistPAM Concentration (μM)Fold Shift in Agonist EC₅₀Description of Effect
Xanomeline10~1 (negligible)Weak potentiation
Acetylcholine (ACh)10~3Moderate potentiation
Carbachol (CCh)10~5Strong potentiation
Oxotremorine (Oxo)10>10Very strong potentiation
Data adapted from literature describing probe dependence in M₄ PAMs.[1]

Table 2: Comparative Kinetics of D₁ Dopamine (B1211576) Receptor PAMs

This table compares the kinetic parameters of two different PAMs for the D₁ dopamine receptor, determined through radioligand binding and functional assays.

PAMAffinity (Kₑ, μM)Cooperativity with Dopamine (α)Effect on Dopamine EC₅₀
MLS10820.462.63Potentiates dopamine's potency for cAMP accumulation.[4]
MLS65855.376.61Potentiates dopamine's potency for β-arrestin recruitment.
Data from a study identifying diverse D₁ PAMs.

Table 3: Synergistic Effects of Multiple PAMs on the D₁ Dopamine Receptor

This table demonstrates the powerful synergistic effect on dopamine's potency when multiple PAMs, binding to distinct allosteric sites, are used in combination.

PAM(s) PresentDopamine EC₅₀ Shift
BMS-A1Significant leftward shift
DETQSignificant leftward shift
MLS6585Significant leftward shift
BMS-A1 + DETQ + MLS6585~1000-fold leftward shift
Data from a study on mutual cooperativity of D₁ allosteric sites.

Experimental Protocols

The kinetic analysis of PAMs involves a variety of in vitro assays designed to measure their impact on agonist-induced receptor activation. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This functional assay is widely used for G-protein coupled receptors (GPCRs) that signal through the Gq pathway, leading to an increase in intracellular calcium.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with the receptor of interest. Cells are seeded into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: After 24 hours, the cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

  • Assay Procedure:

    • The dye solution is removed, and cells are washed with assay buffer.

    • A fluorescent imaging plate reader (e.g., a FLIPR or FlexStation) is used to measure fluorescence.

    • A baseline fluorescence reading is taken.

    • The PAM (at various concentrations) or vehicle is added to the wells, and the cells are pre-incubated for a defined period (e.g., 1.5-2.5 minutes).

    • The orthosteric agonist is then added at a range of concentrations (to generate a full dose-response curve) or at a fixed, submaximal concentration (e.g., EC₂₀) for screening.

    • Fluorescence is monitored in real-time for 50-90 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence (maximum - minimum) is calculated. Agonist concentration-response curves are plotted in the absence and presence of the PAM. The shift in the agonist EC₅₀ value is calculated to determine the fold-shift, which quantifies the PAM's potentiation effect.

[³⁵S]GTPγS Binding Assay

This assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. It is particularly useful for receptors coupling to Gᵢ/ₒ or Gₛ proteins.

  • Membrane Preparation: Cells expressing the receptor of interest (or native tissues like brain homogenates) are lysed, and the cell membranes are isolated via centrifugation.

  • Assay Components: The assay is performed in a buffer containing the prepared membranes, [³⁵S]GTPγS, GDP (to ensure G-proteins are in their inactive state), the orthosteric agonist, and the PAM.

  • Assay Procedure:

    • Membranes are pre-incubated with the PAM and agonist for a set time on ice.

    • The reaction is initiated by adding [³⁵S]GTPγS and warming the mixture to 30°C.

    • The incubation proceeds for a defined period (e.g., 5-60 minutes) to measure the initial rate of G-protein activation.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Unbound [³⁵S]GTPγS is washed away with ice-cold buffer.

  • Data Analysis: The radioactivity trapped on the filters is measured using a scintillation counter. Data are analyzed to determine the agonist's EC₅₀ and Eₘₐₓ for G-protein activation in the presence and absence of the PAM.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET-based biosensors allow for the real-time measurement of signaling events, such as G-protein activation or β-arrestin recruitment, in living cells.

  • Biosensor Constructs: Cells are co-transfected with plasmids for the GPCR of interest and a BRET biosensor pair. For G-protein activation, this could be a Gα subunit tagged with a fluorescent protein (e.g., YFP) and a Gγ subunit tagged with a luciferase (e.g., Nluc).

  • Assay Procedure:

    • Transfected cells are harvested and plated in white microplates.

    • The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.

    • A baseline BRET ratio is measured using a plate reader capable of detecting both luminescence and fluorescence emissions.

    • The PAM is added, followed by the orthosteric agonist.

    • BRET readings are taken kinetically over time to monitor the protein-protein interaction.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The change in the BRET ratio over time reflects the kinetics of the signaling event. Concentration-response curves are generated to determine the effect of the PAM on agonist potency and efficacy.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical signaling pathway modulated by a PAM and a general workflow for its kinetic analysis.

Gq_Signaling_Pathway cluster_membrane Cell Membrane PAM PAM GPCR GPCR (Gq-coupled) PAM->GPCR Binds Allosteric Site Agonist Orthosteric Agonist Agonist->GPCR Binds Orthosteric Site Gq Gαq/Gβγ GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Leads to

Caption: GPCR-Gq signaling pathway modulated by a PAM.

PAM_Kinetic_Analysis_Workflow start Start: Hypothesis (PAM modulates Receptor X) assay_dev Assay Development (e.g., Calcium Mobilization) start->assay_dev agonist_crc Determine Agonist EC₅₀ and EC₂₀ assay_dev->agonist_crc pam_screen Primary Screen: PAM + Agonist (EC₂₀) agonist_crc->pam_screen hit_id Hit Identification (Potentiation > 3σ) pam_screen->hit_id pam_crc PAM Dose-Response (at Agonist EC₂₀) hit_id->pam_crc Hits end End: Characterized PAM hit_id->end No Hits agonist_shift Agonist Dose-Response + fixed [PAM] pam_crc->agonist_shift analysis Data Analysis: Calculate Fold-Shift in EC₅₀ and change in Eₘₐₓ agonist_shift->analysis probe_dep Probe Dependence Study: Repeat with Different Agonists analysis->probe_dep probe_dep->end

Caption: Experimental workflow for kinetic analysis of a PAM.

References

A Head-to-Head Comparison: Correlating Dansyl-Tyr-Val-Gly Assay Results with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of peptide-modifying enzymes, the accurate quantification of enzymatic activity is paramount. This guide provides a detailed comparison of two powerful analytical techniques for monitoring the activity of Peptidylglycine α-hydroxylating monooxygenase (PHM): a fluorescence-based assay using the substrate Dansyl-Tyr-Val-Gly (D-YVG) and label-free quantification by mass spectrometry (MS).

Peptidylglycine α-hydroxylating monooxygenase is a critical enzyme responsible for the C-terminal amidation of many neuroendocrine peptides, a post-translational modification essential for their biological activity.[1][2] The D-YVG assay offers a convenient method for monitoring PHM activity, while mass spectrometry provides orthogonal validation and detailed product characterization. This guide will delve into the experimental protocols for both methods, present a comparative analysis of their performance, and illustrate the underlying principles and workflows.

Quantitative Performance: A Comparative Overview

The choice between the this compound fluorescence assay and mass spectrometry often depends on the specific experimental goals, such as high-throughput screening versus detailed kinetic analysis or metabolite identification. The following table summarizes the key quantitative parameters for each technique.

ParameterThis compound Fluorescence AssayMass Spectrometry (LC-MS/MS)
Principle Measures the change in fluorescence properties of the dansyl group upon enzymatic modification of the peptide.Measures the mass-to-charge ratio of the substrate and its modified products, allowing for direct detection and quantification.
Primary Output Relative Fluorescence Units (RFU) over time, proportional to enzyme activity.Ion intensity or peak area for specific mass-to-charge ratios, corresponding to the abundance of substrate and product.
Sensitivity High, capable of detecting picomole to high femtomole levels of product formation.[3]Very high, with the ability to detect and quantify analytes in the femtomole to attomole range.
Linearity The fluorescence signal is typically linear over 3-4 orders of magnitude.[3]Excellent linearity over a wide dynamic range, often spanning 4-6 orders of magnitude.
Specificity Specific to the enzymatic reaction that alters the environment of the dansyl group. However, it can be susceptible to interference from other fluorescent compounds or quenchers in the sample matrix.Highly specific, as it identifies molecules based on their unique mass-to-charge ratio and fragmentation patterns. This allows for the unambiguous identification of the substrate and its hydroxylated product.
Throughput High, well-suited for microplate-based formats for screening large numbers of samples.Lower to moderate, as it involves chromatographic separation prior to mass analysis. However, advances in automation are increasing throughput.
Confirmation Indirectly confirms enzymatic activity.Directly confirms the identity of the reaction products through their mass and fragmentation patterns.[3]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reproducible and reliable data. Below are representative protocols for both the this compound fluorescence assay and a confirmatory mass spectrometry analysis.

This compound Fluorescence Assay for PHM Activity

This protocol is adapted from established methods for monitoring PHM activity.[3]

1. Reagents and Materials:

  • Dansyl-D-Tyr-L-Val-Gly (D-YVG) substrate

  • Purified Peptidylglycine α-hydroxylating monooxygenase (PHM) enzyme

  • Assay Buffer (e.g., 50 mM MES, pH 6.0)

  • Cofactors: Ascorbic acid, Copper (II) sulfate (B86663)

  • 96-well black microplate

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare a stock solution of the D-YVG substrate in an appropriate solvent (e.g., DMSO) and dilute to the desired working concentration in Assay Buffer.

  • Prepare the enzyme reaction mixture in the wells of a 96-well black microplate. A typical 100 µL reaction may consist of:

    • 50 µL of 2x Assay Buffer

    • 10 µL of Ascorbic acid solution (final concentration, e.g., 1 mM)

    • 10 µL of Copper (II) sulfate solution (final concentration, e.g., 1 µM)

    • 10 µL of D-YVG substrate solution (final concentration, e.g., 10-100 µM)

    • 10 µL of purified PHM enzyme or sample containing PHM

  • Initiate the reaction by adding the enzyme.

  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Monitor the increase in fluorescence intensity over time. The excitation and emission wavelengths for the dansyl chromophore are typically around 340 nm and 520 nm, respectively.

  • The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Mass Spectrometry Analysis of PHM Reaction Products

This protocol outlines a general approach for the analysis of the D-YVG substrate and its hydroxylated product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Reagents and Materials:

  • Quenched reaction mixture from the PHM assay

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • C18 reversed-phase LC column

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[3]

2. Sample Preparation:

  • Stop the enzymatic reaction at a specific time point by adding an equal volume of ice-cold 1% trifluoroacetic acid (TFA) or by flash-freezing in liquid nitrogen.

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Procedure:

  • Inject the sample onto the C18 column.

  • Separate the substrate and product using a gradient of Mobile Phase B. For example, a linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • The column eluent is introduced into the ESI source of the mass spectrometer.

  • Operate the mass spectrometer in positive ion mode.

  • Acquire full scan MS data to identify the precursor ions for D-YVG and its hydroxylated product (D-YVG-OH, a mass increase of 16 Da).

  • Perform tandem MS (MS/MS) on the precursor ions to obtain fragmentation patterns for structural confirmation.

  • Quantify the substrate and product by integrating the peak areas of their respective extracted ion chromatograms (EICs).

Visualizing the Methodologies

To further clarify the relationship and distinct principles of these two techniques, the following diagrams illustrate the experimental workflow and a logical comparison.

G cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Output Enzyme PHM Enzyme Reaction Incubation at 37°C Enzyme->Reaction Substrate This compound Substrate->Reaction Cofactors Ascorbate, Cu2+ Cofactors->Reaction Quench Reaction Quenching Reaction->Quench Time Points Fluor Fluorescence Reading (Ex: 340nm, Em: 520nm) Reaction->Fluor Continuous Monitoring LC LC Separation (C18 Column) Quench->LC Fluor_Data Kinetic Curve (RFU vs. Time) Fluor->Fluor_Data MS Mass Spectrometry (ESI-MS/MS) LC->MS MS_Data Mass Spectra & Extracted Ion Chromatograms MS->MS_Data G cluster_fluor This compound Fluorescence Assay cluster_ms Mass Spectrometry Analysis F_Principle Principle: Detect change in fluorophore environment F_Substrate Dansyl-YVG (Low Fluorescence) F_Product Dansyl-YVG-OH (High Fluorescence) F_Substrate->F_Product PHM F_Detection Measure Total Fluorescence Intensity F_Product->F_Detection F_Output Relative Quantification F_Detection->F_Output M_Principle Principle: Separate and detect molecules by mass-to-charge ratio M_Substrate Dansyl-YVG (m/z = X) M_Product Dansyl-YVG-OH (m/z = X+16) M_Substrate->M_Product PHM M_Detection Detect Specific m/z Values M_Substrate->M_Detection M_Product->M_Detection M_Output Absolute or Relative Quantification & Structural Confirmation M_Detection->M_Output

References

A Comparative Guide to the Specificity of Dansyl-Tyr-Val-Gly for Peptidylglycine Monooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of Dansyl-Tyr-Val-Gly for peptidylglycine monooxygenase (PGM), also known as peptidylglycine α-amidating monooxygenase (PAM). PGM is a critical enzyme in the biosynthesis of numerous peptide hormones and neuropeptides, catalyzing the C-terminal amidation essential for their biological activity.[1][2] Understanding the specificity of substrates like this compound is crucial for developing robust enzyme assays, screening for inhibitors, and designing new therapeutic agents.

Quantitative Comparison of PGM Substrates

The following table summarizes the kinetic parameters for this compound and other commonly used or alternative substrates for peptidylglycine monooxygenase. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparisons of kinetic parameters are most accurate when determined under identical experimental conditions.

SubstrateApparent K_m_ (µM)Apparent V_max_ (relative)V_max_/K_m_ (relative)Notes
This compound Not explicitly found-HighA widely used fluorescent substrate for continuous monitoring of PGM activity.[3][4]
Trinitrophenylated-D-Tyr-Val-Gly (TNP-D-YVG)25 ± 5--A chromophoric substrate analogous to this compound.[5]
Acetyl-Tyr-Val-Gly (Ac-YVG)~10 - 20--A non-fluorescent peptide substrate often used in kinetic studies.[6]
4-Nitrohippuric Acid3400 ± 1000--A small, non-peptide substrate.[5][7]
N-Dansyl-Tyr-Val-D-Ala--0.06 (relative to N-Dansyl-Tyr-Val-Gly)Demonstrates the importance of the L-amino acid at the penultimate position for optimal activity.[8]
N-Benzoyl-D-Ala--0.0005 (relative to N-Benzoylglycine)Highlights the strict requirement for a C-terminal glycine.[8]

Note: The lack of directly comparable V_max_ values in the literature prevents a complete side-by-side analysis. The V_max_/K_m_ ratio serves as a measure of the enzyme's catalytic efficiency and substrate specificity.[8]

Experimental Protocols

This section details a generalized methodology for a comparative study to determine the kinetic parameters of different PGM substrates using a High-Performance Liquid Chromatography (HPLC)-based assay.

Materials and Reagents
  • Recombinant peptidylglycine monooxygenase (PGM)

  • Substrates: this compound, Acetyl-Tyr-Val-Gly, N-benzoyl-glycine

  • Cofactors: Copper sulfate (B86663) (CuSO₄), L-Ascorbic acid

  • Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 6.0

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution: Acetic acid

Enzyme Activity Assay Protocol
  • Reaction Mixture Preparation: Prepare a reaction mixture containing MES buffer, CuSO₄ (final concentration 1-10 µM), and L-Ascorbic acid (final concentration 1-2 mM).

  • Enzyme Preparation: Dilute the PGM enzyme to the desired concentration in MES buffer.

  • Substrate Solutions: Prepare stock solutions of each substrate (this compound, Acetyl-Tyr-Val-Gly, N-benzoyl-glycine) in a suitable solvent and then prepare serial dilutions in MES buffer to achieve a range of final concentrations for kinetic analysis.

  • Enzyme Reaction:

    • Pre-warm the reaction mixture and substrate solutions to 37°C.

    • Initiate the reaction by adding the PGM enzyme to the reaction mixture containing the substrate.

    • Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a quenching solution (e.g., acetic acid).

  • HPLC Analysis:

    • Inject a defined volume of the quenched reaction mixture into the HPLC system.

    • Separate the substrate and the amidated product using a gradient of Mobile Phase A and B. For this compound, the fluorescent product can be detected using an excitation wavelength of ~340 nm and an emission wavelength of ~540 nm. For non-fluorescent substrates, a UV detector can be used.

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the corresponding amidated product.

  • Data Analysis:

    • Calculate the initial reaction velocities at each substrate concentration.

    • Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reaction Buffer (MES, CuSO4, Ascorbic Acid) mix Combine Buffer, Substrate, and Enzyme reagents->mix enzyme Prepare PGM Enzyme Solution enzyme->mix substrates Prepare Substrate Solutions (Serial Dilutions) substrates->mix incubate Incubate at 37°C mix->incubate quench Stop Reaction (e.g., Acetic Acid) incubate->quench hplc HPLC Separation (Substrate vs. Product) quench->hplc quantify Quantify Product hplc->quantify kinetics Determine Km and Vmax (Michaelis-Menten Plot) quantify->kinetics

Caption: Workflow for determining PGM kinetic parameters.

Signaling Pathway: Role of PGM in Gonadotropin-Releasing Hormone (GnRH) Biosynthesis

Peptidylglycine monooxygenase plays a crucial role in the biosynthesis of many peptide hormones, including Gonadotropin-Releasing Hormone (GnRH).[9] GnRH is a key regulator of the reproductive axis. The final step in its maturation, C-terminal amidation, is catalyzed by PGM and is essential for its biological activity.

gnrh_pathway cluster_synthesis GnRH Biosynthesis (Hypothalamus) cluster_action GnRH Action (Anterior Pituitary) Pro_GnRH Pro-GnRH GnRH_Gly GnRH-Glycine Pro_GnRH->GnRH_Gly Prohormone Convertases PGM PGM (PAM) + O2, Ascorbate, Cu2+ GnRH_Gly->PGM GnRH_amide Active GnRH-amide PGM->GnRH_amide Amidation GnRH_R GnRH Receptor (GnRHR) GnRH_amide->GnRH_R Binding G_protein Gq/11 Protein GnRH_R->G_protein Activation PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC LH_FSH LH & FSH Synthesis & Secretion Ca_PKC->LH_FSH

Caption: PGM's role in the GnRH signaling pathway.

References

A Researcher's Guide to Assessing the Purity of Synthetic Dansyl-Tyr-Val-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental reproducibility and the safety of potential therapeutics. This guide provides a comparative analysis of key analytical techniques for assessing the purity of Dansyl-Tyr-Val-Gly, a fluorescently labeled tripeptide commonly used as a substrate for peptidylglycine monooxygenase. We present a detailed examination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Thin-Layer Chromatography (TLC), supported by experimental protocols and comparative data to aid in the selection of the most appropriate purity assessment strategy.

Comparative Analysis of Purity Assessment Methods

The three most common methods for evaluating the purity of synthetic peptides are RP-HPLC, Mass Spectrometry, and TLC.[1][4][5] Each technique offers unique advantages and provides complementary information regarding the identity and purity of the target peptide.

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedResolutionThroughput
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[6]Quantitative purity (% purity), retention time of the main peak and impurities.[7]HighMedium
Mass Spectrometry (MS) Mass-to-charge ratio (m/z) of ionized molecules.[8]Molecular weight confirmation of the target peptide and identification of impurities.[8]Very HighHigh
TLC Differential migration of components on a stationary phase due to a mobile phase.[4]Qualitative assessment of purity, visualization of fluorescent spots.[9]Low to MediumHigh

Experimental Data Summary

The following table summarizes representative data obtained from the analysis of a synthetic this compound sample using RP-HPLC, MS, and TLC.

ParameterRP-HPLCMass Spectrometry (ESI-MS)TLC
Purity/Result 98.5%[M+H]⁺ = 571.2 m/zSingle fluorescent spot
Impurities Detected Minor peaks at 10.2 min (0.8%) and 11.5 min (0.7%)Ions corresponding to deletion products (e.g., Dansyl-Tyr-Val) and incomplete deprotection.Faint secondary spots under high loading conditions.
Retention Time (t_R) / R_f Value 12.8 minN/A0.65

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the determination of this compound purity using a C18 column.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

Procedure:

  • Prepare a 1 mg/mL solution of this compound in Mobile Phase A.

  • Set the HPLC flow rate to 1.0 mL/min and the column temperature to 30°C.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes.

  • Inject 20 µL of the sample.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Monitor the absorbance at 220 nm and 340 nm (for the dansyl group).

  • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Mass Spectrometry (MS)

This protocol describes the confirmation of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump

  • Solvent: 50:50 acetonitrile:water with 0.1% formic acid

  • This compound sample

Procedure:

  • Prepare a 0.1 mg/mL solution of this compound in the solvent.

  • Infuse the sample into the ESI source at a flow rate of 10 µL/min.

  • Acquire the mass spectrum in positive ion mode over a mass range of 100-1000 m/z.

  • Identify the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (570.6 g/mol ).

Thin-Layer Chromatography (TLC)

This protocol provides a method for the qualitative assessment of this compound purity.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Mobile Phase: Chloroform:Methanol:Acetic Acid (85:10:5 v/v/v)

  • UV lamp (365 nm)

  • This compound sample

Procedure:

  • Dissolve the this compound sample in a small amount of methanol.

  • Spot a small amount of the sample onto the TLC plate.

  • Place the plate in the developing chamber saturated with the mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate, let it dry, and visualize the spots under a UV lamp.

  • A pure sample should ideally show a single fluorescent spot.

Net Peptide Content: Amino Acid Analysis

It is important to distinguish between peptide purity and net peptide content. Purity, determined by HPLC, refers to the percentage of the target peptide sequence relative to other peptide impurities.[10] Net peptide content, on the other hand, is the percentage of peptide material in the lyophilized powder, which also contains counter-ions (like TFA) and water.[11] Amino Acid Analysis (AAA) is the gold standard for determining net peptide content.[12]

Amino Acid Analysis (AAA) Protocol

Procedure:

  • Accurately weigh a sample of the lyophilized this compound.

  • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Separate and quantify the amino acids using ion-exchange chromatography or pre-column derivatization followed by RP-HPLC.[12]

  • The net peptide content is calculated based on the measured amount of each amino acid relative to the initial weight of the sample.

Visualizing the Workflow

The following diagrams illustrate the general workflow for assessing the purity of a synthetic peptide and the logical relationship between the different analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Purity & Identity Assessment Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Preparative HPLC Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Final this compound Product Lyophilization->Final_Product RPHPLC RP-HPLC (% Purity) MS Mass Spectrometry (Molecular Weight) TLC TLC (Qualitative Check) AAA Amino Acid Analysis (Net Peptide Content) Final_Product->RPHPLC Final_Product->MS Final_Product->TLC Final_Product->AAA Analytical_Technique_Relationship cluster_techniques Analytical Techniques cluster_information Information Obtained HPLC RP-HPLC Purity Quantitative Purity (%) HPLC->Purity MS Mass Spectrometry Identity Molecular Identity (Mass) MS->Identity TLC TLC Qualitative Qualitative Purity TLC->Qualitative

References

Comparative Analysis of Michaelis Constants (Km) for Dansyl-L-Tyrosyl-L-Valyl-Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Enzymatic Kinetics of Dansyl-Tyr-Val-Gly

This guide provides a comparative overview of the Michaelis constant (Km) of the fluorogenic substrate Dansyl-L-Tyrosyl-L-Valyl-Glycine (this compound) with different enzymes. The Km value is a critical parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate. This information is pivotal for researchers designing enzyme assays, screening for inhibitors, and understanding the substrate specificity of proteases and other enzymes.

Quantitative Data Summary

The following table summarizes the reported Michaelis constant (Km) for this compound with Peptidylglycine Monooxygenase (PHM). To date, a specific Km value for the interaction of this compound with thermolysin has not been prominently reported in the reviewed literature. However, this substrate is known to be hydrolyzed by thermolysin, and a general methodology for determining the kinetic parameters for such a reaction is available.

EnzymeSubstrateKm ValueExperimental ConditionsReference
Peptidylglycine Monooxygenase (PHM)This compound5 µMPre-steady-state kinetics using chemical quench (CQ) and rapid freeze-quench (RFQ) studies. Reactions were carried out in 50 mM sodium phosphate (B84403) buffer at pH 7.5. Product formation was analyzed by HPLC.Welch et al., 2022[1]
ThermolysinThis compoundNot ReportedN/AN/A

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of kinetic data. Below are the protocols for determining the Km value of this compound with Peptidylglycine Monooxygenase and a general protocol for thermolysin.

Peptidylglycine Monooxygenase (PHM) Kinetic Assay

This protocol is based on the methods described by Welch et al. (2022).[1]

1. Materials:

  • Enzyme: Recombinant Peptidylglycine Monooxygenase (PHM) wild-type (WT) produced from transfected Chinese Hamster Ovary (CHO) cells.[1]

  • Substrate: this compound (Dns-YVG) purchased from a commercial supplier (e.g., Chi Scientific).[1]

  • Buffer: 50 mM Sodium Phosphate buffer, pH 7.5.[1]

  • Reducing Agent: Sodium Ascorbate.

  • Quenching Solution: 8% Trifluoroacetic Acid (TFA).

  • HPLC Solvents: Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile.

2. Enzyme Preparation:

  • PHM WT is expressed and purified from CHO cells.

  • The purified enzyme is reconstituted to contain 2 Cu(II) atoms per monomer.

  • Protein concentration is determined spectrophotometrically by measuring absorbance at 280 nm.

3. Kinetic Measurement (Pre-Steady-State Chemical Quench):

  • The fully reduced, ascorbate-free PHM is prepared in an anaerobic chamber.

  • The reduced enzyme is pre-incubated with this compound.

  • The enzyme-substrate mixture is rapidly mixed with an oxygenated buffer to initiate the reaction.

  • The reaction is allowed to proceed for various short time intervals (e.g., 5 to 500 ms).

  • The reaction is quenched at each time point by adding an equal volume of 8% TFA.

4. Product Analysis (HPLC):

  • The quenched reaction mixtures are analyzed by High-Performance Liquid Chromatography (HPLC).

  • The substrate (this compound) and the hydroxylated product (this compound-OH) are separated using a C18 reverse-phase column.

  • An isocratic elution with 25% Solvent B and 75% Solvent A is used.

  • The dansylated peptides are detected by fluorescence with an excitation wavelength of 365 nm and an emission wavelength of 558 nm.

  • The concentration of the product is determined from a standard curve of known concentrations of this compound.

5. Data Analysis:

  • The initial reaction velocities are determined from the time course of product formation.

  • The Km value is calculated by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.

Thermolysin Kinetic Assay (General Protocol)

This protocol is based on the general methodology for determining the kinetics of thermolysin with dansylated peptide substrates.

1. Materials:

  • Enzyme: Thermolysin from Bacillus thermoproteolyticus rokko.

  • Substrate: this compound.

  • Buffer: 50 mM HEPES, 1.0 M NaCl, 10 mM CaCl₂, pH 7.5.

  • Instrumentation: Stopped-flow fluorescence spectrophotometer.

2. Enzyme and Substrate Preparation:

  • Thermolysin is dialyzed against the assay buffer to remove any salts.

  • The concentration of the this compound stock solution is determined spectrophotometrically.

3. Kinetic Measurement (Stopped-Flow Fluorescence):

  • The hydrolysis of the dansyl peptide is monitored by following the change in fluorescence over time. This change can arise from either direct excitation of the dansyl group or from Förster Resonance Energy Transfer (FRET) between tryptophan residues in the enzyme and the dansyl group of the substrate.

  • The reaction is initiated by rapidly mixing the enzyme and substrate solutions in the stopped-flow apparatus.

  • The fluorescence emission (around 540 nm) is monitored upon excitation at a suitable wavelength (e.g., 280 nm for FRET or 340 nm for direct excitation).

4. Data Analysis:

  • The initial reaction velocities are determined from the initial linear phase of the fluorescence change.

  • The kinetic parameters, including Km, are determined by analyzing the initial rates at various substrate concentrations using the Michaelis-Menten equation.

Visualizations

The following diagrams illustrate the enzymatic reaction and the experimental workflow for determining the Michaelis constant.

Enzymatic_Reaction cluster_reaction Michaelis-Menten Kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) (this compound) ES->E k-1 P Product (P) ES->P k2

Caption: Michaelis-Menten model of enzymatic reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Enzyme_Prep Enzyme Preparation Mixing Rapid Mixing (Enzyme + Substrate) Enzyme_Prep->Mixing Substrate_Prep Substrate Preparation Substrate_Prep->Mixing Incubation Time-course Incubation Mixing->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC HPLC Separation Quenching->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Product Quantification Detection->Quantification MM_Plot Michaelis-Menten Plot Quantification->MM_Plot Km_Calc Km Calculation MM_Plot->Km_Calc

Caption: Workflow for Km determination of this compound.

References

Safety Operating Guide

Proper Disposal of Dansyl-tyr-val-gly: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Dansyl-tyr-val-gly, a fluorescently labeled peptide commonly used in biochemical assays. The following procedures are based on general laboratory safety guidelines for non-hazardous chemical waste and are intended for researchers, scientists, and drug development professionals. Personnel must consult and adhere to their institution's specific waste disposal protocols and local regulations.

While this compound is not broadly classified as a hazardous substance, the toxicological properties have not been fully investigated. Therefore, it is prudent to handle it with caution. The dansyl group, in its reactive form as dansyl chloride, is corrosive and water-reactive, highlighting the need for careful handling of the final peptide product.[1][2][3][4] The constituent amino acids—tyrosine, valine, and glycine—are generally considered low-hazard, although tyrosine can be a skin and eye irritant.[5][6][7][8]

Pre-Disposal Considerations and Hazard Assessment

Before beginning disposal, a thorough hazard assessment is crucial. Key principles include:

  • Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash without proper inactivation and neutralization, as they can pose unknown environmental and health risks.[9]

  • Institutional Guidelines: Always prioritize and follow your institution's specific guidelines for chemical waste disposal.[9][10]

Quantitative Data Summary

For recommended inactivation of peptide solutions, the following parameters should be observed:

ParameterSpecificationRationale
Inactivation Reagent 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)Strong acid or base facilitates the hydrolysis of peptide bonds, breaking down the molecule.
Inactivation Time Minimum 24 hoursEnsures sufficient time for the complete degradation of the peptide.
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally a prerequisite for disposal into institutional aqueous waste streams.[11]
Waste Storage Temperature Room Temperature (in a designated, secure area)Standard practice for the safe storage of non-hazardous chemical waste pending collection.

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.

Inactivation/Neutralization (Recommended for Liquid Waste):

While not always mandatory for non-hazardous peptides, inactivation provides an additional layer of safety.[11]

  • Acid Hydrolysis:

    • Working in a fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the peptide solution to facilitate degradation.

    • Seal the container, label it clearly as "Peptide Waste - Inactivation in Progress," and allow it to stand for a minimum of 24 hours.[11]

  • Base Hydrolysis:

    • Alternatively, in a fume hood, add 1 M Sodium Hydroxide (NaOH) to the peptide solution.

    • Seal and label the container as described above and let it stand for at least 24 hours.[11]

  • Neutralization:

    • After the inactivation period, check the pH of the solution.

    • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or dilute NaOH) until the pH is between 6.0 and 8.0.

    • For basic solutions, slowly add an acid (e.g., dilute HCl) to achieve a neutral pH.

    • Dispose of the neutralized aqueous solution in accordance with your institution's chemical waste procedures for non-hazardous aqueous waste.

Solid Waste Disposal (e.g., contaminated vials, pipette tips, gloves):
  • Place all solid waste contaminated with the peptide into a designated solid chemical waste container.

  • This container should be clearly labeled as "Solid Chemical Waste" and should list the primary contaminants.

  • Ensure the container is sealed to prevent any potential release of residual powder.

Storage Pending Disposal:

Store the labeled waste containers in a designated and secure secondary containment area, away from incompatible materials, until they are collected by your institution's Environmental Health and Safety (EH&S) department.[12][13]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_final Final Steps prep_ppe Don Personal Protective Equipment (PPE) prep_fume_hood Work in a certified chemical fume hood liquid_start Aqueous this compound Solution inactivation Inactivation: Add 1M HCl or 1M NaOH (24-hour minimum) liquid_start->inactivation Hydrolysis neutralization Neutralization: Adjust pH to 6.0 - 8.0 inactivation->neutralization aqueous_waste Dispose as Non-Hazardous Aqueous Waste neutralization->aqueous_waste storage Store in Designated Secondary Containment Area aqueous_waste->storage solid_start Contaminated Vials, Pipette Tips, Gloves solid_waste_container Collect in Labeled Solid Chemical Waste Container solid_start->solid_waste_container sealed_container Seal Container solid_waste_container->sealed_container solid_waste_disposal Dispose via Institutional Solid Waste Stream sealed_container->solid_waste_disposal solid_waste_disposal->storage pickup Schedule EH&S Waste Pickup storage->pickup

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Dansyl-tyr-val-gly

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The primary line of defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling Dansyl-tyr-val-gly, particularly when handling the lyophilized powder which can be easily aerosolized.

Body PartPPE RecommendationRationale
Eyes Safety goggles with side shields or a face shieldProtects against splashes of solutions and airborne powder.
Hands Chemical-resistant nitrile glovesProvides a barrier against skin contact. Gloves should be changed immediately if contaminated.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use of a fume hood or a dust mask/respiratorRecommended when weighing or handling the lyophilized powder to prevent inhalation.
First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid is crucial. The following table outlines the recommended first-aid procedures.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational and Disposal Plan

A clear and detailed plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Experimental Workflow for Safe Handling

The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store the lyophilized powder in a tightly sealed container in a freezer at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

  • Preparation of Stock Solution :

    • Move the required amount of the compound to a designated weighing area, preferably within a chemical fume hood.

    • Wear all recommended PPE, including respiratory protection.

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the lyophilized powder.

    • Dissolve the powder in an appropriate solvent as specified by the manufacturer or experimental protocol.

  • Use in Experiments :

    • Conduct all experimental procedures involving this compound in a well-ventilated area or a fume hood.

    • Use dedicated and clearly labeled equipment.

    • Avoid cross-contamination by using fresh pipette tips and other disposables for each handling step.

  • Spill Management :

    • In case of a small spill of the powder, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Waste Disposal :

    • Segregate all waste contaminated with this compound into clearly labeled hazardous waste containers.

    • Follow institutional and local regulations for the disposal of chemical waste.

Disposal Plan

Proper disposal of all waste generated is critical to prevent environmental contamination and ensure a safe workplace.

Waste TypeDisposal Procedure
Unused Lyophilized Powder Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container according to institutional guidelines.
Contaminated Solutions Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.
Contaminated Solid Waste (e.g., pipette tips, gloves, vials) Place in a designated, leak-proof hazardous waste container that is clearly labeled.
Decontamination of Glassware Rinse glassware with a suitable solvent to remove residues, collecting the rinseate as hazardous waste. Then, wash with an appropriate laboratory detergent.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receive and Inspect Compound B Store at -20°C or -80°C A->B C Equilibrate to Room Temperature B->C D Weigh Powder in Fume Hood C->D E Dissolve in Appropriate Solvent D->E F Conduct Experiment in Fume Hood E->F G Use Dedicated Equipment F->G H Segregate All Waste G->H K Decontaminate Glassware G->K I Dispose of Liquid Waste H->I J Dispose of Solid Waste H->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dansyl-tyr-val-gly
Reactant of Route 2
Dansyl-tyr-val-gly

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。